N-(4,5-Dimethyl-2-nitrophenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62092. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4,5-dimethyl-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-9(11-8(3)13)10(12(14)15)5-7(6)2/h4-5H,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUIVCQNUPJXIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289585 | |
| Record name | N-(4,5-Dimethyl-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6970-77-0 | |
| Record name | 6970-77-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4,5-Dimethyl-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',5'-DIMETHYL-2'-NITROACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis and characterization of N-(4,5-Dimethyl-2-nitrophenyl)acetamide"
An In-depth Technical Guide to the Synthesis and Characterization of N-(4,5-Dimethyl-2-nitrophenyl)acetamide
Introduction
This compound (CAS No. 6970-77-0) is a substituted nitroaromatic compound with the molecular formula C₁₀H₁₂N₂O₃.[1][2] As a functionalized aniline derivative, it serves as a valuable and versatile intermediate in the field of organic synthesis. The presence of an acetamido group, a nitro functionality, and a specific substitution pattern on the benzene ring makes it a strategic precursor for the development of more complex molecules. Aromatic nitro-compounds are of immense synthetic importance as they are frequently used as key intermediates in the production of dyes, agrochemicals, and notably, pharmacologically active compounds.[3][4]
The strategic value of this molecule lies in the chemical reactivity of its functional groups. The nitro group can be readily reduced to an amine, a critical transformation for creating diamino intermediates, which are foundational for synthesizing heterocyclic systems like benzimidazoles—a common scaffold in many pharmaceuticals.[4][5]
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding.
Section 1: Synthesis Strategy and Rationale
The most efficient and logical pathway for the synthesis of this compound is the direct acetylation of its corresponding aniline precursor, 4,5-dimethyl-2-nitroaniline. This starting material is commercially available and provides a direct route to the target molecule in a single, high-yielding step.[6][7]
Core Reaction: Nucleophilic Acyl Substitution
The underlying chemical transformation is a classic nucleophilic acyl substitution. The amino group (-NH₂) of 4,5-dimethyl-2-nitroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetylating agent, acetic anhydride. The acetamido group is a protecting group that is ortho-para directing; however, in this synthesis, the substitution pattern is already established by the starting material.[3][8] The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide product and acetic acid as a byproduct.
The choice of acetic anhydride as the acetylating agent is based on its high reactivity and the ease with which the acetic acid byproduct can be removed during work-up. Glacial acetic acid often serves as an excellent solvent for this type of reaction, as it readily dissolves the aniline precursor and is compatible with the reaction conditions.[3]
Caption: Reaction scheme for the synthesis of this compound.
Section 2: Detailed Experimental Protocol
This protocol provides a robust, self-validating method for the synthesis and purification of the target compound. Each step is designed to ensure high purity and yield.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 4,5-Dimethyl-2-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | 6972-71-0 | Starting material.[7] |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Acetylating agent. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Solvent. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For work-up and washing. |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Recrystallization solvent. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dimethyl-2-nitroaniline (5.0 g, 30.1 mmol).
-
Dissolution: Add glacial acetic acid (20 mL) to the flask and stir the mixture until the aniline is completely dissolved. Gentle warming may be applied if necessary.
-
Acetylation: Slowly add acetic anhydride (4.0 mL, 42.4 mmol) to the solution. The addition is mildly exothermic.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 110-120°C) and maintain for 1 hour to ensure the reaction goes to completion.
-
Precipitation (Work-up): After cooling the mixture to room temperature, slowly pour it into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously. The product will precipitate as a solid.[3][9]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 60°C to a constant weight.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[10]
Caption: Logical workflow for the analytical characterization of the final product.
References
-
Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source. Green Chemistry, 19, 5568-5572. The Royal Society of Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4',5'-Dimethyl-2'-nitroacetanilide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]
-
Quora. (2023). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction... Retrieved January 15, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved January 15, 2026, from [Link]
-
SIELC Technologies. (2018). 4,5-Dimethyl-2-nitroaniline. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate....
Sources
- 1. 4',5'-Dimethyl-2'-nitroacetanilide | C10H12N2O3 | CID 247472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4,5-DIMETHYL-2-NITRO-PHENYL)-ACETAMIDE | 6970-77-0 [chemicalbook.com]
- 3. jcbsc.org [jcbsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4,5-Dimethyl-2-nitroaniline | SIELC Technologies [sielc.com]
- 7. 4,5-ジメチル-2-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to N-(4,5-Dimethyl-2-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of N-(4,5-Dimethyl-2-nitrophenyl)acetamide (CAS No. 6970-77-0). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental insights and a thorough compilation of existing data. By synthesizing information from various authoritative sources, this guide aims to facilitate a deeper understanding of this compound's characteristics and its utility as a chemical intermediate.
Introduction
This compound is a substituted aromatic nitro compound that belongs to the class of nitroacetanilides. Its molecular structure, featuring a benzene ring functionalized with acetamido, nitro, and two methyl groups, makes it a versatile intermediate in organic synthesis. The presence and relative positions of these functional groups offer multiple sites for chemical modification, enabling the construction of more complex molecular architectures. This guide delves into the core chemical properties of this compound, providing a foundational understanding for its handling, application, and further investigation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. This section details the key properties of this compound.
Structural Information
The chemical structure of this compound is fundamental to its reactivity and physical characteristics.
Diagram 1: Chemical Structure of this compound
Caption: 2D representation of this compound.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 6970-77-0 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [1][2][3][4] |
| Molecular Weight | 208.21 g/mol | [1][2][4] |
| Appearance | Solid | [2] |
| Boiling Point | 407.5 °C at 760 mmHg | [5] |
| Density | 1.247 g/cm³ | [5] |
| Flash Point | 200.2 °C | [5] |
| Refractive Index | 1.595 | [5] |
| Solubility | Data not widely published, but related nitroacetanilides are generally soluble in ethanol and partially soluble in water and chloroform.[6] | - |
| Purity | Typically available at ≥95% | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following sections provide an overview of the expected spectroscopic signatures for this compound based on available data for the compound and its structural analogues.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups attached to the benzene ring, the methyl group of the acetamido moiety, and the amide proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the nitro, acetamido, and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule.[1] The chemical shifts will be characteristic of the aromatic carbons, the methyl carbons, the carbonyl carbon, and the acetamido methyl carbon.[7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[1] Key expected peaks include:
-
N-H stretching: Around 3300-3100 cm⁻¹ for the amide N-H bond.
-
C-H stretching: Aromatic and aliphatic C-H stretching bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
C=O stretching: A strong absorption band for the amide carbonyl group around 1660 cm⁻¹.
-
N-O stretching: Asymmetric and symmetric stretching bands for the nitro group, typically observed around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[8]
-
C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.21 g/mol ).[1] The fragmentation pattern will be indicative of the structure, with characteristic losses of fragments such as the acetyl group, the nitro group, and methyl groups.
Synthesis and Purification
The synthesis of this compound typically proceeds via the nitration of the corresponding acetanilide precursor, N-(4,5-dimethylphenyl)acetamide. This electrophilic aromatic substitution reaction is a well-established method for introducing a nitro group onto an activated benzene ring.
Diagram 2: Synthetic Pathway for this compound
Caption: General synthetic route via nitration.
Experimental Protocol: Nitration of N-(4,5-dimethylphenyl)acetamide
This protocol is a generalized procedure based on standard nitration methods for acetanilides.[6][9][10]
Materials:
-
N-(4,5-dimethylphenyl)acetamide
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid (optional, as a solvent)
-
Crushed ice and water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve N-(4,5-dimethylphenyl)acetamide in a minimal amount of glacial acetic acid or concentrated sulfuric acid. The choice of solvent and its volume should be determined based on the scale of the reaction and the solubility of the starting material.
-
Cool the mixture in an ice bath to maintain a low temperature (typically below 20°C).[6][9]
-
Slowly add a pre-cooled nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while stirring continuously. The temperature should be carefully monitored and controlled to prevent over-nitration and side reactions.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure the reaction goes to completion.
-
Pour the reaction mixture slowly onto crushed ice with stirring to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acids.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.[10]
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by its nitro and acetamido functional groups.
Key Reactions
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C, Na₂S₂O₄). This transformation yields the corresponding diamine, which is a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles.
-
Hydrolysis of the Acetamido Group: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine.[11] This deprotection step allows for further functionalization of the amino group.
Applications in Synthesis
This compound serves as a key intermediate in the synthesis of more complex molecules. Its structural features are found in precursors to various industrial and pharmaceutical compounds.
-
Dye Synthesis: Nitroanilines and their derivatives are common precursors in the synthesis of azo dyes.[12]
-
Pharmaceutical Intermediates: The core structure of this compound is a potential building block for the synthesis of pharmacologically active molecules. For instance, related nitroacetanilides are used in the synthesis of drugs like nintedanib, an anticancer agent.[13] The ability to selectively modify the nitro and acetamido groups makes this compound a valuable scaffold for creating libraries of compounds for drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
GHS Hazard Information
Based on available data, this compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed. [1]
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P301+P317: IF SWALLOWED: Get medical help.[1]
-
P330: Rinse mouth.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Handling Recommendations
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of chemical and physical properties. Its synthesis via the nitration of N-(4,5-dimethylphenyl)acetamide is a straightforward and scalable process. The reactivity of its nitro and acetamido groups allows for its use as a versatile building block in the synthesis of a wide range of organic compounds, including potential pharmaceutical agents and dyes. This technical guide provides a solid foundation for researchers and scientists working with this compound, enabling its safe and effective use in their synthetic endeavors.
References
- This compound. MOLBASE. [URL: https://www.molbase.
- 4',5'-Dimethyl-2'-nitroacetanilide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/247472]
- 6970-77-0 this compound. AKSci. [URL: https://www.aksci.com/item_detail.php?
- N-(4,5-DIMETHYL-2-NITRO-PHENYL)-ACETAMIDE | 6970-77-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8183186.htm]
- CAS NO. 6970-77-0 | this compound. Arctom. [URL: https://www.arctomsci.com/products/EN300-18511]
- AB642254 | CAS 6970-77-0. abcr Gute Chemie. [URL: https://www.abcr.de/shop/en/ab642254]
- 6970-77-0|this compound. BLDpharm. [URL: https://www.bldpharm.com/products/6970-77-0.html]
- p-Nitroacetanilide Study Material. Unacademy. [URL: https://unacademy.
- Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra07530a]
- Nitration of Acetanilide. ResearchGate. [URL: https://www.researchgate.
- Nitroacetanilide. Scribd. [URL: https://www.scribd.com/document/440540609/Nitroacetanilide]
- Alkaline hydrolysis of p-nitroacetanilide and p-formylacetanilide. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00971a035]
- n-(4,5-dimethyl-2-nitro-phenyl)-acetamide [ 6970-77-0 ]. Chemsigma. [URL: https://www.chemsigma.com/service/cas/6970-77-0]
- Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [URL: https://www.jcbsc.org/storage/2020/11/06.-JCBPSC-A-11-1-04353-Aida-Smajlagic.pdf]
- P-Nitroacetanilide: Measurements and Calculations Report. IvyPanda. [URL: https://ivypanda.
- N-(4,5-dimethyl-2-nitro-phenyl)-acetamide. Changzhou Ruiqing Bio-Pharmaceutical Technology Co.,Ltd. [URL: http://www.ruiqing-pharma.com/en/productshow.php?cid=1&id=18]
- Preparation method of nintedanib key intermediate. Google Patents. [URL: https://patents.google.
- The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/application-notes/the-strategic-role-of-n-2-methyl-5-nitrophenyl-acetamide-in-chemical-synthesis-a-technical-guide]
- Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-n-2-5-difluoro-4-nitrophenyl-acetamide]
- Acetamide, N-(4-nitrophenyl)-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C104041]
- Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C885814]
- Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-N-4-nitrophenyl-acetamide_fig5_348259728]
- N-(2,5-dimethyl-4-nitrophenyl)acetamide. ChemScene. [URL: https://www.chemscene.com/products/N-(2,5-dimethyl-4-nitrophenyl)acetamide-6954-69-4.html]
- Acetamide, N-(2,4-dimethylphenyl)-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2050433]
- N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum. SpectraBase. [URL: https://spectrabase.com/spectrum/I6riB7ApcR9]
- 2'-NITROACETANILIDE(552-32-9) IR Spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum/552-32-9_IR1.htm]
Sources
- 1. 4',5'-Dimethyl-2'-nitroacetanilide | C10H12N2O3 | CID 247472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6970-77-0 this compound AKSci 0778AC [aksci.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 6970-77-0|this compound|BLD Pharm [bldpharm.com]
- 5. molbase.com [molbase.com]
- 6. jcbsc.org [jcbsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. ivypanda.com [ivypanda.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. p-Nitroacetanilide Study Material [unacademy.com]
- 13. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic Characterization of N-(4,5-Dimethyl-2-nitrophenyl)acetamide
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for N-(4,5-Dimethyl-2-nitrophenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed interpretation of ¹H and ¹³C NMR spectra. The causality behind spectral features is explained, and a robust, self-validating experimental protocol for data acquisition is provided.
Molecular Structure and the Imperative for Spectroscopic Analysis
This compound is a substituted nitroaromatic compound. Its structure comprises a benzene ring functionalized with an acetamido group, a nitro group, and two methyl groups. The precise arrangement of these substituents is critical to its chemical properties and potential applications as an intermediate in organic synthesis.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for confirming the molecular structure of such compounds. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, we can unequivocally verify the substitution pattern on the aromatic ring and confirm the presence and nature of the functional groups.
The diagram below illustrates the chemical structure of this compound, with atoms numbered for unambiguous assignment in the subsequent NMR data analysis.
Caption: Structure of this compound with atom numbering.
Proton (¹H) NMR Spectroscopic Data
The ¹H NMR spectrum provides a quantitative and qualitative map of the protons within the molecule. The data presented here were acquired in deuterochloroform (CDCl₃) on a 400 MHz instrument.[2]
Summary of ¹H NMR Data
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hₐ | 9.88 | Singlet (s) | 1H | Amide N-H |
| H₆ | 8.01 | Singlet (s) | 1H | Aromatic C₆-H |
| H₃ | 7.89 | Singlet (s) | 1H | Aromatic C₃-H |
| H₉/H₁₀ | 2.31 | Singlet (s) | 6H | Aromatic C₄-CH₃ & C₅-CH₃ |
| H₈ | 2.25 | Singlet (s) | 3H | Acetamido -COCH₃ |
Interpretation and Causality
-
Amide Proton (Hₐ, δ 9.88): The significant downfield shift of the amide proton is a hallmark feature. This deshielding is caused by the anisotropic effect of the adjacent carbonyl group and its involvement in intramolecular hydrogen bonding with the ortho-nitro group, which restricts its rotation and places it in a deshielding region.[3] Its appearance as a broad singlet is typical for amide protons due to quadrupole broadening from the nitrogen atom and potential chemical exchange.
-
Aromatic Protons (H₆, δ 8.01 and H₃, δ 7.89): The two aromatic protons appear as distinct singlets, confirming the 1,2,4,5-tetrasubstituted pattern of the benzene ring.
-
H₆: This proton is ortho to the electron-donating acetamido group (-NHCOCH₃) and meta to the strongly electron-withdrawing nitro group (-NO₂).
-
H₃: This proton is ortho to the nitro group and meta to the acetamido group. The powerful deshielding effect of the ortho-nitro group causes this proton to appear significantly downfield. The signal at δ 8.01 is assigned to H₆, and the signal at 7.89 is assigned to H₃, though the assignments are very close and could be interchangeable without further 2D NMR analysis. The lack of splitting (singlets) is crucial, as neither proton has an adjacent proton to couple with.
-
-
Methyl Protons (H₉/H₁₀, δ 2.31 and H₈, δ 2.25):
-
The signal at δ 2.31 integrating to 6H is assigned to the two methyl groups attached to the aromatic ring (C₄-CH₃ and C₅-CH₃). Their chemical environments are very similar, leading to overlapping signals that appear as a single peak.[2]
-
The signal at δ 2.25, integrating to 3H, is characteristic of the methyl group of the acetamido moiety. Its chemical shift is consistent with a methyl group attached to a carbonyl carbon.[4]
-
Carbon-13 (¹³C) NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The data were acquired in CDCl₃ on a 100 MHz instrument.[2]
Summary of ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 168.7 | C₇ (C=O) | Typical chemical shift for an amide carbonyl carbon.[4] |
| 139.7 | C₂ | Aromatic carbon bearing the electron-withdrawing nitro group. |
| 136.2 | C₄ | Aromatic carbon bearing a methyl group. |
| 135.5 | C₅ | Aromatic carbon bearing a methyl group. |
| 133.0 | C₁ | Aromatic carbon attached to the acetamido nitrogen. |
| 124.9 | C₆ | Aromatic carbon with an attached proton (CH). |
| 122.9 | C₃ | Aromatic carbon with an attached proton (CH). |
| 25.4 | C₈ (-COCH₃) | Acetamido methyl carbon. |
| 20.3 | C₉/C₁₀ (Ar-CH₃) | Aromatic methyl carbons. |
Interpretation and Causality
-
Carbonyl Carbon (C₇, δ 168.7): The peak at δ 168.7 is unambiguously assigned to the carbonyl carbon of the acetamide group. This region (160-185 ppm) is characteristic for carbons in amides, esters, and carboxylic acids.[4]
-
Aromatic Carbons (δ 122.9 - 139.7):
-
The quaternary carbons (those without attached protons) are identified by their generally weaker intensity and their chemical shifts. The carbon attached to the nitro group (C₂) is expected to be significantly influenced by its electron-withdrawing nature, appearing at δ 139.7.
-
The carbons bearing the methyl groups (C₄ and C₅) and the carbon attached to the nitrogen (C₁) appear between δ 133.0 and 136.2.
-
The two carbons with attached protons (C₃ and C₆) are found at the most upfield positions in the aromatic region (δ 122.9 and δ 124.9), as they are shielded relative to the substituted carbons.
-
-
Aliphatic Carbons (δ 20.3 and 25.4):
-
The peak at δ 25.4 is assigned to the acetamido methyl carbon (C₈).
-
The signal at δ 20.3 is assigned to the two methyl carbons attached to the aromatic ring (C₉ and C₁₀). Their similar electronic environments result in a single, overlapping resonance.
-
Experimental Protocol: NMR Data Acquisition
A self-validating and reliable protocol is essential for acquiring high-quality NMR data. The following workflow outlines the standard operating procedure for characterizing a compound like this compound.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃), which contains tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the instrument on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.
-
Perform shimming on the sample to optimize the homogeneity of the magnetic field, which results in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Load a standard one-pulse proton experiment.
-
Set the appropriate spectral width (e.g., -2 to 12 ppm) and acquisition time (e.g., 2-4 seconds).
-
Set the number of scans (NS) to a value that provides a good signal-to-noise ratio (e.g., 16 scans).
-
Initiate data acquisition.
-
-
¹³C NMR Acquisition:
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Set the appropriate spectral width (e.g., -10 to 220 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Initiate data acquisition.
-
-
Data Processing:
-
Apply a Fourier Transform to convert the acquired Free Induction Decay (FID) into a frequency-domain spectrum.
-
Perform manual or automatic phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).
-
For the ¹H spectrum, perform integration to determine the relative ratios of the different types of protons.
-
Perform peak picking to identify the precise chemical shift of each signal in both spectra.
-
Conclusion
The ¹H and ¹³C NMR spectroscopic data provide conclusive evidence for the structure of this compound. The chemical shifts, integration values, and multiplicities are all consistent with the proposed arrangement of substituents on the aromatic ring. The downfield shifts observed for protons and carbons near the nitro and acetamido groups highlight the powerful electronic effects these functionalities exert on the molecule. This guide provides the foundational data and interpretive logic essential for researchers utilizing this compound in further synthetic or developmental work.
References
- Jia, X., Li, P., Shao, Y., Yuan, Y., Ji, H., Hou, W., Liu, X., & Zhang, X. (2017). Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source. Green Chemistry, 19, 5568. The Royal Society of Chemistry.
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
Hines, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4). Available at: [Link]
Sources
"physicochemical properties of N-(4,5-Dimethyl-2-nitrophenyl)acetamide"
An In-depth Technical Guide to the Physicochemical Properties of N-(4,5-Dimethyl-2-nitrophenyl)acetamide
Foreword: Bridging Molecular Structure and Functional Application
In the landscape of drug discovery and materials science, a thorough understanding of a compound's physicochemical properties is not merely academic; it is the bedrock upon which successful development is built.[1][2] These properties—ranging from solubility and melting point to detailed spectroscopic signatures—govern a molecule's behavior, dictating its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability as a synthetic intermediate.[3][4][5] This guide provides a comprehensive analysis of this compound, a substituted nitroaromatic compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document is structured to elucidate the causality behind the observed properties, linking the molecule's specific structural features to its macroscopic behavior and outlining the rigorous experimental methodologies required for their validation. The protocols described herein are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data, a cornerstone of scientific integrity.
Core Molecular and Physical Characteristics
This compound is a substituted acetanilide derivative. Its core structure consists of a benzene ring functionalized with two methyl groups, a nitro group, and an acetamido group. This combination of functionalities imparts a unique set of properties that are critical for its use in further chemical synthesis.
A summary of its fundamental properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 6970-77-0 | [6][7][8] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [6][7][8] |
| Molecular Weight | 208.21 g/mol | [6][8] |
| Synonyms | N-(4,5-dimethyl-2-nitro-phenyl)-acetamide | [7][8] |
| Purity (Typical) | ≥95% | [6] |
Structural Analysis and Predicted Physicochemical Influence
The arrangement of functional groups on the aromatic ring is the primary determinant of the compound's chemical personality. The interplay between the electron-withdrawing nitro group, the electron-donating methyl groups, and the versatile acetamido group dictates polarity, reactivity, and intermolecular interactions.
Caption: Relationship between molecular structure and key physicochemical properties.
-
Nitro Group (-NO₂): Positioned ortho to the acetamido group, this strongly electron-withdrawing group significantly increases the polarity of the molecule. It acts as a hydrogen bond acceptor and is a key site for chemical modification, most commonly reduction to an amine.
-
Acetamido Group (-NHCOCH₃): This group is pivotal. The N-H bond provides a hydrogen bond donor site, while the carbonyl C=O is a hydrogen bond acceptor. This functionality contributes to both polarity and the potential for specific intermolecular interactions, which influences its melting point and solubility.
-
Dimethyl Groups (-CH₃): These groups are weakly electron-donating and increase the lipophilicity (fat-solubility) of the molecule. Their presence on the benzene ring also influences the electronic environment and steric accessibility of the other functional groups.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous identification of this compound and confirms its structural integrity. While a complete public dataset is not available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework.[10]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
Aromatic Protons: Two singlets in the aromatic region, with chemical shifts influenced by the adjacent nitro and acetamido groups.
-
Amide Proton (N-H): A broad singlet, typically downfield, whose chemical shift can be concentration and solvent-dependent.
-
Methyl Protons (-CH₃): Three distinct singlets: one for the acetyl methyl group (around 2.2 ppm) and two for the aromatic methyl groups.[11]
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms.
-
Aromatic Carbons: Signals corresponding to the six carbons of the benzene ring, with chemical shifts indicating their electronic environment (e.g., carbons attached to the nitro group will be significantly downfield).[11]
-
Carbonyl Carbon (C=O): A characteristic signal in the 168-170 ppm range.[11]
-
Methyl Carbons: Signals for the three methyl carbons in the aliphatic region.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[12][13]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretch | 3300 - 3500 (sharp/moderate) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (in -CH₃) | Stretch | 2850 - 3000 |
| Amide C=O (Amide I band) | Stretch | 1660 - 1690 (strong) |
| Nitro (N-O) | Asymmetric Stretch | 1500 - 1550 (strong) |
| Nitro (N-O) | Symmetric Stretch | 1330 - 1370 (strong) |
| Aromatic C=C | Stretch | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound with high precision, confirming its elemental composition.[14] In a typical electron ionization (EI) mass spectrum, the most critical peak would be the molecular ion peak (M⁺).
-
Expected Molecular Ion Peak (M⁺): m/z = 208.21
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, field-proven methodologies for determining the key physicochemical properties of this compound.
Workflow for Physicochemical Profiling
Sources
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. What are the physicochemical properties of drug? [lookchem.com]
- 5. fiveable.me [fiveable.me]
- 6. 6970-77-0 this compound AKSci 0778AC [aksci.com]
- 7. This compound - Protheragen [protheragen.ai]
- 8. calpaclab.com [calpaclab.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. rsc.org [rsc.org]
- 12. Experimental Design [web.mit.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
"solubility of N-(4,5-Dimethyl-2-nitrophenyl)acetamide in common organic solvents"
An In-depth Technical Guide to the Solubility of N-(4,5-Dimethyl-2-nitrophenyl)acetamide in Common Organic Solvents
Authored by: A Senior Application Scientist
Introduction
This compound, with the molecular formula C₁₀H₁₂N₂O₃, is a nitroaromatic compound that serves as a key intermediate in various chemical syntheses.[1] Its utility in fields such as dye manufacturing and pharmaceutical research necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. The solubility of a compound governs its behavior in solution, impacting reaction kinetics, purification strategies, and, in the context of drug development, its bioavailability and formulation.[2][3]
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. As quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this guide will focus on the principles governing its solubility, predictive analysis based on its structural attributes, and a detailed, field-proven experimental protocol for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
To understand the solubility of this compound, we must first consider its molecular structure. The molecule possesses a combination of functional groups that dictate its polarity and potential for intermolecular interactions:
-
Aromatic Ring: The benzene ring forms a nonpolar backbone.
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group.
-
Acetamide Group (-NHCOCH₃): This amide group is polar and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group).
-
Dimethyl Groups (-CH₃): These are nonpolar, hydrophobic groups.
The interplay of these groups suggests that this compound is a polar molecule. The general principle of "like dissolves like" provides a foundational basis for predicting its solubility.[4] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.
Based on the solubility of structurally similar compounds like other nitrophenols and acetanilides, we can anticipate the following solubility trends for this compound:[5][6][7][8][9]
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functional groups. Acetone, being a polar aprotic solvent, is also likely to be a good solvent.[5]
-
Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and other short-chain alcohols. These solvents can engage in hydrogen bonding with the acetamide group.[5][7]
-
Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and diethyl ether. The nonpolar nature of these solvents will not favorably interact with the polar nitro and acetamide groups of the solute.[5]
The following table outlines the predicted solubility and provides a standardized format for recording experimentally determined quantitative data.
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Data to be determined |
| Dimethylformamide (DMF) | High | Data to be determined | |
| Acetone | High | Data to be determined | |
| Acetonitrile | Moderate to High | Data to be determined | |
| Polar Protic | Methanol | Moderate | Data to be determined |
| Ethanol | Moderate | Data to be determined | |
| Isopropanol | Moderate to Low | Data to be determined | |
| Nonpolar | Dichloromethane (DCM) | Moderate to Low | Data to be determined |
| Chloroform | Low | Data to be determined | |
| Toluene | Low | Data to be determined | |
| Diethyl Ether | Low | Data to be determined | |
| Hexane | Negligible | Data to be determined |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[10] This method is reliable and ensures that a true equilibrium is reached between the undissolved solid and the solvent.
Causality Behind Experimental Choices
The choice of the shake-flask method is deliberate. For a compound that may be a drug candidate or a critical synthetic intermediate, understanding its thermodynamic solubility is crucial.[11] This value represents the maximum amount of the compound that can be dissolved in a solvent at equilibrium and is a fundamental property. Kinetic solubility measurements, while faster, can often overestimate the true solubility and are more suited for high-throughput screening in early discovery phases.[11] The extended equilibration time (24-72 hours) in the shake-flask method allows for the dissolution process to reach a steady state, providing a more accurate and reproducible measurement.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. A visible excess of the solid should remain to ensure saturation.
-
To each vial, add a known volume (e.g., 2 mL) of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation, which would alter the concentration.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the optimal equilibration time for this specific compound.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the unknown sample.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Interpretation and Application of Solubility Data
The solubility data obtained from the experimental protocol is not merely a set of numbers; it provides critical insights for various applications.
In Synthetic Chemistry:
-
Solvent Selection: High solubility allows for more concentrated reaction mixtures, potentially improving reaction rates and throughput. For purification by crystallization, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal. The data from these experiments will guide the selection of appropriate solvent systems for both reactions and purifications.
In Drug Development:
-
Formulation Development: The solubility of an active pharmaceutical ingredient (API) is a key determinant of its formulation strategy.[2] Poorly soluble compounds often exhibit low bioavailability, which can hinder their therapeutic efficacy.[2] If this compound were a drug candidate, its solubility in various pharmaceutically acceptable solvents would dictate whether it could be formulated as a simple solution, a suspension, or if more advanced techniques like amorphous solid dispersions would be necessary.
-
Biopharmaceutical Classification System (BCS): The BCS classifies drugs based on their aqueous solubility and intestinal permeability.[11] While this guide focuses on organic solvents, understanding the solubility in aqueous media is a critical next step in drug development. The principles and methods described here are foundational for such investigations.
Logical Relationship Diagram for Solubility Predictiondot
Sources
- 1. N-(4,5-DIMETHYL-2-NITRO-PHENYL)-ACETAMIDE | 6970-77-0 [chemicalbook.com]
- 2. rheolution.com [rheolution.com]
- 3. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. jcbsc.org [jcbsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Acetanilide Structure, Formula & Properties - Lesson | Study.com [study.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmatutor.org [pharmatutor.org]
"N-(4,5-Dimethyl-2-nitrophenyl)acetamide crystal structure analysis"
An In-depth Technical Guide to the Crystal Structure Analysis of N-(4,5-Dimethyl-2-nitrophenyl)acetamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for the synthesis, crystallization, and detailed crystal structure analysis of the small organic molecule, this compound. While a published crystal structure for this specific compound is not currently available in open-access crystallographic databases, this guide establishes a robust, field-proven methodology. By leveraging data from the closely related isomer, N-(2,4-dimethyl-6-nitrophenyl)acetamide, as a validated case study, we present an authoritative walkthrough of single-crystal X-ray diffraction techniques, structure solution and refinement, and advanced Hirshfeld surface analysis. This document is designed to equip researchers with the expertise to conduct and interpret such analyses, ensuring scientific integrity and fostering a deeper understanding of molecular architecture in the solid state.
Introduction: The Imperative of Solid-State Characterization
This compound (C₁₀H₁₂N₂O₃) is a substituted nitroaromatic compound with potential applications as a key intermediate in the synthesis of dyes, pigments, and novel pharmaceutical agents.[1] The precise arrangement of molecules in the solid state—the crystal structure—governs critical physicochemical properties such as solubility, stability, bioavailability, and melting point. For drug development professionals and materials scientists, a thorough understanding of this three-dimensional architecture is not merely academic; it is a cornerstone of rational design and process optimization.
Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating molecular and structural information at atomic resolution.[2] This guide provides an in-depth protocol for the complete structural analysis of this compound, from initial synthesis to advanced computational analysis of its intermolecular interactions.
A Note on Data Integrity: A comprehensive search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic crystal structures, did not yield a public entry for this compound (CAS: 6970-77-0).[3][4] To maintain the highest level of scientific integrity, this guide will utilize the crystallographic data of a closely related isomer, N-(2,4-dimethyl-6-nitrophenyl)acetamide , as a scientifically sound proxy for demonstrating the analytical workflow.[5] This approach allows for a detailed, practical exploration of the techniques and interpretation, providing a validated template for the analysis of the title compound once suitable crystals are obtained.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of a suitable single crystal. The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a high degree of internal order.[6]
Proposed Synthesis of this compound
The synthesis of the title compound can be approached via the electrophilic nitration of N-(3,4-dimethylphenyl)acetamide. The acetamido group is an ortho-, para-director; thus, nitration is expected to occur at the positions ortho and para to this activating group. The presence of the methyl groups will also influence the regioselectivity. A plausible synthetic route is detailed below, adapted from established protocols for similar compounds.[1]
Experimental Protocol: Synthesis
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 10.0 g of N-(3,4-dimethylphenyl)acetamide in 30 mL of glacial acetic acid.
-
Acidification: While maintaining the temperature below 20°C, slowly add 20 mL of concentrated sulfuric acid (98%) to the stirred solution.
-
Nitration: Prepare the nitrating mixture by cautiously adding 8 mL of concentrated nitric acid (70%) to 15 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the acetanilide solution over 30 minutes, ensuring the reaction temperature does not exceed 20°C.
-
Precipitation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Pour the reaction mixture slowly over 200 g of crushed ice with constant stirring. A solid precipitate of this compound is expected to form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product.[7]
Growing Single Crystals: The Art and Science of Nucleation
Obtaining diffraction-quality single crystals is often the most challenging step.[2] The key is to allow for slow, controlled precipitation from a supersaturated solution, which minimizes the number of nucleation sites and promotes the growth of larger, more ordered crystals.[8]
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation.[9] The vessel is then loosely covered (e.g., with perforated parafilm) and left undisturbed. As the solvent slowly evaporates, the solution becomes supersaturated, leading to crystal growth. The choice of solvent is critical; a solvent in which the compound is moderately soluble often yields the best results.[8]
-
Vapor Diffusion: This technique is ideal for small quantities of material.[10] The compound is dissolved in a small volume of a "good" solvent and placed in a small, open vial. This vial is then enclosed within a larger, sealed vessel containing a "poor" solvent (in which the compound is insoluble) that is more volatile than the "good" solvent. Vapors of the poor solvent slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature.[2] The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis: Elucidating the Molecular Blueprint
SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal. The fundamental workflow is depicted below.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: Data Collection and Processing
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal vibrations. The instrument directs a monochromatic X-ray beam at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Integration and Scaling: The collected diffraction images are processed using software such as Bruker's APEX suite. This step involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors to produce a file containing the Miller indices (h,k,l) and intensity for each reflection.
Structure Solution and Refinement
The processed reflection data is then used to solve and refine the crystal structure.
-
Structure Solution: The goal is to determine the initial positions of the atoms in the unit cell. This is typically achieved using "direct methods" or Patterson methods, as implemented in programs like SHELXT. These methods use statistical relationships between the intensities of the reflections to derive the initial phases and generate an electron density map.
-
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization procedure, commonly with software like SHELXL. In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.
Illustrative Crystal Structure Analysis: N-(2,4-dimethyl-6-nitrophenyl)acetamide
As previously stated, the crystallographic data for N-(2,4-dimethyl-6-nitrophenyl)acetamide (CCDC No. 1267/2981) will be used for this demonstration.[5]
Table 1: Crystallographic Data for N-(2,4-dimethyl-6-nitrophenyl)acetamide [5]
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂N₂O₃ |
| Formula Weight | 208.22 |
| Crystal System | Tetragonal |
| Space Group | P4₃ |
| a, b (Å) | 8.4653(8) |
| c (Å) | 14.904(1) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1068.0 |
| Z | 4 |
| T (K) | 298 |
| R_gt(F) | 0.031 |
| wR_ref(F²) | 0.085 |
Molecular Geometry:
The molecular structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide reveals several key features.[5] The phenyl ring is nearly planar. However, due to steric hindrance from the adjacent methyl and acetamido groups, the nitro group is twisted out of the plane of the benzene ring, with a dihedral angle of 34.61(1)°.[5] The acetamido group itself is also slightly twisted relative to the ring. Such deviations from planarity are common in ortho-substituted anilines and can significantly impact crystal packing and intermolecular interactions.
Caption: Molecular structure of a dimethyl-nitro-phenyl-acetamide isomer.
Crystal Packing and Intermolecular Interactions:
In the crystal lattice, molecules of N-(2,4-dimethyl-6-nitrophenyl)acetamide are linked by a network of intermolecular hydrogen bonds.[5] The amide N-H group acts as a hydrogen bond donor, forming an N-H···O bond with the carbonyl oxygen of an adjacent molecule.[5] Additionally, weaker C-H···O interactions involving the methyl and aromatic C-H groups and the oxygen atoms of the nitro and carbonyl groups further stabilize the three-dimensional packing.[5] These hydrogen bonds are crucial in defining the overall supramolecular architecture.
Advanced Structural Analysis: Hirshfeld Surface Analysis
While crystallographic data provides a static picture of atomic positions, Hirshfeld surface analysis offers a powerful tool for visualizing and quantifying the intricate network of intermolecular interactions within a crystal.
The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the electron density contribution from the molecule of interest is equal to the contribution from all its neighbors. By mapping properties like normalized contact distance (d_norm) onto this surface, we can identify regions of close intermolecular contact.
Key Features of Hirshfeld Analysis:
-
d_norm Surface: This visualization highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. The prominent red spots immediately identify the most significant interactions, such as strong hydrogen bonds.
-
2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). The plot can be deconstructed to show the percentage contribution of different atom-pair contacts (e.g., O···H, H···H, C···H) to the overall crystal packing.
For a molecule like this compound, a Hirshfeld analysis would be expected to reveal:
-
A high percentage of O···H/H···O contacts , corresponding to the N-H···O and C-H···O hydrogen bonds.
-
A significant contribution from H···H contacts , representing van der Waals interactions between the hydrogen atoms on the periphery of the molecules.
-
Contributions from C···H/H···C contacts , indicating interactions involving the aromatic rings.
This quantitative breakdown is invaluable for comparing the packing of different polymorphs or for understanding how structural modifications impact solid-state interactions.
Conclusion
The crystal structure analysis of this compound, as outlined in this guide, is a multi-step process that combines meticulous experimental work with sophisticated computational analysis. Although a definitive crystal structure for the title compound is not yet publicly available, the principles and protocols detailed herein provide a comprehensive and scientifically rigorous roadmap for its determination and interpretation. By following this framework and leveraging the illustrative analysis of a closely related isomer, researchers can confidently approach the solid-state characterization of this and other novel small molecules, unlocking crucial insights into their chemical and physical behavior.
References
-
Chen, H., & Zhao, F. (2010). Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 225(3), 369-370. [Link]
-
Bruker. (n.d.). APEX Software. Bruker Corporation. [Link]
-
University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. [Link]
-
UNC Department of Chemistry. (n.d.). Crystallography Software. [Link]
-
Michigan State University. (n.d.). X-Ray Crystallography Laboratory: Crystallization. [Link]
-
Purdue University. (n.d.). X-Ray Crystallography - Software. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2544-2573. [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. [Link]
-
Naghiyev, A. M., et al. (2020). Intermolecular interactions observed in compounds 2, 4 and 9. ResearchGate. [Link]
-
EPFL. (n.d.). Guide for crystallization. [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]
-
Hines III, J. E., et al. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(6). [Link]
-
Deere, C. J., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(4). [Link]
-
Coles, S. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(4), 436-451. [Link]
-
Nanaura, K., & Okuno, T. (2013). N,N-Bis(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(3), o457. [Link]
-
Wikipedia. (2023). Cambridge Structural Database. [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
Guerrab, F., et al. (2022). Low temperature crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-nitrophenyl) acetamide. Journal Marocain de Chimie Hétérocyclique, 21(1), 39-47. [Link]
-
Al-Majid, A. M., et al. (2023). A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[5]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. Molecules, 28(12), 4712. [Link]
-
PubChem. (n.d.). 4',5'-Dimethyl-2'-nitroacetanilide. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]
-
Al-Omary, F. A. M., et al. (2024). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. IUCrData, 9(3). [Link]
-
Guerrab, F., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. ResearchGate. [Link]
-
Hines III, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3). [Link]
-
Vologzhanina, A. V. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(8), 415. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]
- Google Patents. (n.d.).
-
CCDC. (n.d.). Search - Access Structures. [Link]
-
Molbase. (n.d.). This compound. [Link]
-
EPA. (n.d.). Acetamide, N-(2,4-dimethyl-5-nitrophenyl)-. [Link]
-
EPA. (n.d.). Acetamide, N-(2,4-dimethyl-5-nitrophenyl)-. [Link]
Sources
- 1. [PDF] N-(4-Methoxy-2-nitrophenyl)acetamide | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 4',5'-Dimethyl-2'-nitroacetanilide | C10H12N2O3 | CID 247472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6970-77-0|this compound|BLD Pharm [bldpharm.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. 6970-77-0 this compound AKSci 0778AC [aksci.com]
- 7. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetamide, N-(2-nitrophenyl)- [webbook.nist.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. N-(4,5-DIMETHYL-2-NITRO-PHENYL)-ACETAMIDE | 6970-77-0 [chemicalbook.com]
An In-depth Technical Guide to N-(4,5-dimethyl-2-nitrophenyl)acetamide (CAS Number: 6970-77-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4,5-dimethyl-2-nitrophenyl)acetamide, identified by the CAS number 6970-77-0, is a substituted nitroaromatic compound. While not extensively studied for its own biological activity, its true value in the scientific community lies in its role as a versatile chemical intermediate. The presence of an acetamido group, a nitro functionality, and a substituted benzene ring provides multiple reactive sites, making it a valuable building block in the synthesis of more complex molecules, particularly heterocyclic compounds of medicinal interest. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its key applications in synthetic chemistry, particularly in the construction of benzimidazole scaffolds relevant to drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 6970-77-0 | [1][2] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 108 °C | [1] |
| Boiling Point (Predicted) | 407.5 ± 33.0 °C | [1] |
| Density (Predicted) | 1.247 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 13.84 ± 0.70 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 10.18 (s, 1H), 8.59 (d, J = 8.6 Hz, 1H), 7.97 (s, 1H), 7.43 (d, J = 8.5 Hz, 1H), 2.36 (s, 3H), 2.26 (s, 3H).[4]
-
¹³C NMR (100 MHz, CDCl₃): δ 168.9, 136.7, 136.1, 133.4, 132.3, 125.4, 122.0, 25.4, 20.4.[4]
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z 208.21.
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through the acetylation of its corresponding aniline precursor, 4,5-dimethyl-2-nitroaniline, which is commercially available. This method is a standard and well-established procedure in organic synthesis.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol: Acetylation of 4,5-dimethyl-2-nitroaniline
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-dimethyl-2-nitroaniline (1 equivalent) in glacial acetic acid.
-
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.2 equivalents) dropwise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, pour the mixture into ice-cold water to precipitate the crude product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Applications in Research and Drug Development
The primary application of this compound in the context of drug discovery and development is its use as a synthetic intermediate for the construction of more complex, biologically active molecules. Its chemical structure is particularly amenable to the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of pharmacological activities.
Synthesis of Benzimidazole Derivatives
The benzimidazole scaffold is a key structural motif in many pharmaceutical agents. A common synthetic route to benzimidazoles involves the reductive cyclization of ortho-nitroacetanilides. In this context, this compound can serve as a valuable precursor.
The process involves two key steps:
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group. This can be achieved using various reducing agents, such as tin and hydrochloric acid, or through catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like hydrazine hydrate).
-
Intramolecular Cyclization: The resulting ortho-aminoacetanilide undergoes an acid-catalyzed intramolecular cyclization to form the benzimidazole ring.
This synthetic strategy allows for the creation of substituted benzimidazoles, which are of significant interest in medicinal chemistry.
Caption: Application in the synthesis of benzimidazole derivatives.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
Suppliers
This compound is available from several chemical suppliers, including:
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. While it may not possess significant biological activity on its own, its utility as a precursor in the synthesis of more complex heterocyclic structures, such as benzimidazoles, makes it a compound of interest for researchers in organic synthesis and drug discovery. The straightforward synthesis and the potential for further chemical transformations underscore its importance as a building block in the development of novel pharmacologically active agents.
References
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053.
-
m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. Available at: [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. Available at: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. Available at: [Link]
- Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Green Chemistry, 19(23), 5568-5572.
-
Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]
- Hines III, J. W., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.
-
(PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide - ResearchGate. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. Available at: [Link]
-
Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. Available at: [Link]
-
Application Data - Patent File Wrapper. Available at: [Link]
-
Application Data - Patent File Wrapper. Available at: [Link]
-
Application Data - Patent File Wrapper. Available at: [Link]
-
Patent File Wrapper - Application Data - Open Data Portal - USPTO. Available at: [Link]
- CN113354599A - Preparation method of nintedanib key intermediate - Google Patents.
Sources
"regioselective nitration of 3,4-dimethylacetanilide"
An In-Depth Technical Guide to the Regioselective Nitration of 3,4-Dimethylacetanilide
Abstract
This technical guide provides a comprehensive examination of the regioselective nitration of 3,4-dimethylacetanilide, a classic example of electrophilic aromatic substitution on a polysubstituted benzene ring. The document elucidates the underlying mechanistic principles that govern the reaction's regiochemical outcome, focusing on the interplay of substituent directing effects. A detailed, field-proven experimental protocol is presented, alongside methodologies for product isolation, purification, and characterization. This guide is intended to serve as a practical and theoretical resource for professionals engaged in organic synthesis and medicinal chemistry, where nitrated aromatic compounds are critical precursors.
Introduction: The Strategic Importance of Aromatic Nitration
Aromatic nitration, the introduction of a nitro group (-NO₂) onto an aromatic ring, is a cornerstone of modern organic synthesis. The resulting nitroarenes are exceptionally versatile intermediates, most notably for their facile reduction to primary amines, which are fundamental building blocks for a vast array of pharmaceuticals, agrochemicals, and dyestuffs.
The primary challenge in the nitration of substituted benzenes is controlling the position of electrophilic attack. This regioselectivity is dictated by the electronic properties of the substituents already present on the ring. In the case of 3,4-dimethylacetanilide, three distinct functional groups—an acetamido group and two methyl groups—collaborate and compete to direct the incoming electrophile, making it an excellent case study for understanding the principles of electrophilic aromatic substitution.
Mechanistic Underpinnings of Regioselectivity
The nitration of 3,4-dimethylacetanilide proceeds via the canonical electrophilic aromatic substitution pathway. The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The π-system of the aromatic ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The regiochemical outcome is determined by the relative stability of the possible arenium ion intermediates that can be formed.
Analysis of Substituent Directing Effects
The position of nitration on the 3,4-dimethylacetanilide ring is governed by the cumulative directing influence of its three substituents.
-
Acetamido Group (-NHCOCH₃): This is a powerful activating, ortho, para-directing group.[1][2][3][4] Its directing influence stems from the ability of the nitrogen's lone pair of electrons to participate in resonance, delocalizing into the aromatic ring (+R effect).[1][2][3] This resonance stabilization is most effective when the electrophile attacks the positions ortho or para to the group. While the acetyl component has an electron-withdrawing inductive effect that moderates the activation compared to a simple amino (-NH₂) group, the resonance effect dominates in directing the substitution.[1][3] In 3,4-dimethylacetanilide, the para position is blocked, so the acetamido group strongly directs the incoming nitro group to positions 2 and 6.
-
Methyl Groups (-CH₃): Alkyl groups are activating, ortho, para-directors.[4][5][6][7][8] They donate electron density to the ring through both the inductive effect (+I) and hyperconjugation, which stabilizes the positive charge of the arenium ion intermediate.[5]
-
The methyl group at C-3 directs to positions 2 (ortho) and 6 (ortho).
-
The methyl group at C-4 directs to position 5 (ortho).
-
Predicting the Regiochemical Outcome
By superimposing these directing effects, we can predict the most probable sites of nitration. The available positions on the ring are C-2, C-5, and C-6.
-
Position 2: Activated by the acetamido group (ortho) and the C-3 methyl group (ortho). However, this position is subject to significant steric hindrance from both adjacent groups.
-
Position 5: Activated by the C-4 methyl group (ortho) but is meta to the powerful acetamido director. Attack at this position receives no resonance stabilization from the acetamido group.
-
Position 6: Activated by the acetamido group (ortho) and the C-3 methyl group (ortho). This position is significantly less sterically hindered than position 2.
Caption: Experimental workflow for the nitration of 3,4-dimethylacetanilide.
Product Characterization and Analysis
Verifying the identity and regiochemical purity of the final product is paramount.
-
Melting Point: The purified N-(4,5-dimethyl-2-nitrophenyl)acetamide should exhibit a sharp melting point, which can be compared to literature values.
-
Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the crude and recrystallized product and to determine if any minor isomers were formed. A suitable eluent system would be a mixture of ethyl acetate and hexane.
-
¹H NMR Spectroscopy: This is the most definitive technique for structural elucidation. For the expected major product, this compound, the ¹H NMR spectrum (in CDCl₃) would show:
-
A singlet for the amide proton (-NH) around δ 10.2 ppm. [9] * Two singlets in the aromatic region, one for the proton at C-3 and one for the proton at C-6 (e.g., around δ 8.47 and 7.89 ppm). [9] * A singlet for the acetyl methyl protons (-COCH₃) around δ 2.23 ppm. [9] * Two distinct singlets for the two aromatic methyl groups (at C-4 and C-5) around δ 2.29 and 2.23 ppm. [9] The presence of two aromatic singlets confirms 1,2,4,5-tetrasubstitution and definitively identifies the product as the 6-nitro isomer.
-
Conclusion
The nitration of 3,4-dimethylacetanilide is a highly regioselective transformation that is reliably controlled by the dominant ortho, para-directing influence of the acetamido group. By carefully managing reaction conditions, particularly temperature, this compound can be synthesized in high yield and purity. This guide provides the theoretical framework and practical methodology necessary for researchers to successfully execute and understand this important synthetic reaction.
References
- Filo. (2025, June 24). The o/p-directing effect of methyl group in electrophilic substitution re...
- Brainly. (2023, May 1). a) Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in.... brainly.com.
- Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes.
- Canadian Science Publishing. Nitrations of acetanilides by reagents of NO2X type.
- ECHEMI. Directional nature of the acetamido group in electrophilic substitution reaction.
- Canadian Science Publishing. (1968). Nitrations of acetanilides by reagents of N02X type1. Canadian Journal of Chemistry, 46, 1141.
- Chemguide. electrophilic substitution in methylbenzene and nitrobenzene.
- Stack Exchange. (2018, February 24). Directional nature of the acetamido group in electrophilic substitution reaction.
- Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance.
- JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups.
- Study.com. The acetamido group (-NHCOCH3) is an ortho-para directing group in electrophilic aromatic substitution reactions. In the bromination of acetanilide, only para-substitution is observed. Draw the chemic.
- University of California, Irvine. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 18.
- UKEssays. (2017, August 2).
- Transtutors. (2021, March 18). The acetamido group (-NHCOCH3) is an ortho-para directing group in...
- The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
- MDPI. (2023, February 14). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.
- Santa Cruz Biotechnology. N-Acetyl-3-nitro-2,6-dimethylaniline CAS: 5416-12-6.
- Google Patents. WO2018091978A1 - A process for the preparation of 2-nitro-4,5- dichloroacetanilide.
- Google Patents. CN101863777A - The preparation method of solvent-free 2,4-dimethylaniline and 2,6....
- ResearchGate. (2025, August 6). Study on the synthesis of 2-amino-4-methoxy acetanilide.
- ResearchGate. Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism | Request PDF.
- Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS.
Sources
- 1. brainly.com [brainly.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. aakash.ac.in [aakash.ac.in]
- 5. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]
- 6. savemyexams.com [savemyexams.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 9. rsc.org [rsc.org]
A Guide to N-(4,5-Dimethyl-2-nitrophenyl)acetamide: A Strategic Starting Material for Heterocyclic Synthesis
Introduction
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. N-(4,5-Dimethyl-2-nitrophenyl)acetamide is a key chemical intermediate that serves as a powerful building block, particularly in the synthesis of substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including anthelmintic, antiviral, and anticancer properties.[1][2]
This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its primary application as a precursor for high-value heterocyclic compounds. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
This compound is a stable, crystalline solid whose structure is primed for specific, high-yield transformations.[3] The acetamido group serves as a built-in protecting group for the aniline nitrogen, while the ortho-nitro group is the key functionality for subsequent cyclization reactions.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 6970-77-0 | ChemicalBook[5] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | PubChem[4] |
| Molecular Weight | 208.21 g/mol | PubChem[4] |
| Appearance | Solid | N/A |
| Primary Hazards | Irritant | PubChem[4] |
Synthesis of this compound
The synthesis of the title compound is a classic example of electrophilic aromatic substitution, where regioselectivity is controlled by the directing effects of the substituents on the aromatic ring. The most common laboratory-scale synthesis involves the nitration of N-(3,4-dimethylphenyl)acetamide.
Causality of the Synthetic Route: The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group. Starting with N-(3,4-dimethylphenyl)acetamide, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho and para to the acetamido group. The position para is blocked, and of the two ortho positions, the one at C2 is sterically less hindered and electronically favored, leading to the desired product with high regioselectivity.
Caption: Workflow for the synthesis of the title compound.
Experimental Protocol: Nitration of N-(3,4-dimethylphenyl)acetamide
This protocol is adapted from standard procedures for the nitration of substituted acetanilides.[6][7]
-
Preparation: In a flask submerged in an ice-salt bath, cautiously add 10 mL of concentrated sulfuric acid (H₂SO₄). Cool the acid to below 10 °C.
-
Substrate Addition: In a separate beaker, dissolve 5.0 g of N-(3,4-dimethylphenyl)acetamide in 15 mL of glacial acetic acid. Slowly add this solution to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitration: Prepare the nitrating mixture by carefully adding 3.0 mL of concentrated nitric acid (HNO₃) to 5.0 mL of concentrated sulfuric acid, keeping the mixture cold. Add this nitrating mixture dropwise to the substrate solution. The temperature must be rigorously maintained below 10 °C to prevent over-nitration and side reactions.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 60 minutes.
-
Isolation: Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude this compound will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. The product can be further purified by recrystallization from ethanol to yield the pure compound.
Core Application: A Gateway to Benzimidazole Synthesis
The primary synthetic value of this compound lies in its role as a precursor to 5,6-dimethyl-1,2-phenylenediamine. This is achieved through the reduction of the nitro group to a primary amine. The resulting ortho-diamine is a critical intermediate that can be readily cyclized to form the benzimidazole ring system.[3]
This transformation is exceptionally powerful because it can often be performed in a one-pot procedure, where the nitro reduction and subsequent cyclization occur sequentially without the need to isolate the diamine intermediate, which can be prone to oxidation.[8]
Caption: Reductive cyclization pathway to a benzimidazole.
The Power of One-Pot Reductive Cyclization
A highly efficient method for converting ortho-nitroanilines to benzimidazoles employs iron powder in formic acid.[8] This system is advantageous for several reasons:
-
Safety and Cost: Iron is inexpensive and less toxic than other reducing agents like tin(II) chloride.
-
Efficiency: The reaction serves a dual purpose. Iron reduces the nitro group, and formic acid not only acts as the medium and proton source but also serves as the one-carbon electrophile required for the cyclization step to form the imidazole ring.
-
Simplicity: The one-pot nature streamlines the workflow, increases overall yield, and reduces waste.
Experimental Protocol: One-Pot Synthesis of 5,6-Dimethyl-2-substituted-benzimidazole
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (5.0 g, 24 mmol).
-
Reduction: Add a suitable solvent like ethanol (50 mL) followed by a reagent for cyclization (e.g., an aromatic aldehyde, 26 mmol). Subsequently, add iron powder (6.7 g, 120 mmol) and a small amount of ammonium chloride (0.6 g, 11 mmol) in water (10 mL).
-
Reaction: Heat the mixture to reflux and stir vigorously. The reduction of the nitro group is typically exothermic. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue contains the crude benzimidazole product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure substituted 5,6-dimethylbenzimidazole.
Strategic Importance in Drug Discovery & Development
The utility of this compound extends beyond a simple academic exercise. It represents a key starting point in the logical progression from simple, commercially available chemicals to high-value, biologically active pharmacophores. The 5,6-dimethylbenzimidazole core derived from this starting material is found in numerous compounds of pharmaceutical interest, including Vitamin B12 and other developmental drugs.
Caption: Logical flow from starting material to drug candidate.
Conclusion
This compound is a strategically designed and highly versatile intermediate for organic synthesis. Its true power is unlocked in its conversion to substituted benzimidazoles via efficient and often one-pot reductive cyclization protocols. For researchers in medicinal chemistry and process development, understanding the synthesis and reactivity of this compound provides a reliable and robust pathway to a class of heterocyclic scaffolds with proven importance in the pharmaceutical industry. The methodologies described herein are designed to be self-validating, providing a solid foundation for further exploration and innovation.
References
-
Title: 4',5'-Dimethyl-2'-nitroacetanilide | C10H12N2O3 | CID 247472 Source: PubChem URL: [Link]
-
Title: Benzimidazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides Source: JCBPS URL: [Link]
-
Title: Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source Source: The Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives Source: TSI Journals URL: [Link]
-
Title: Recent achievements in the synthesis of benzimidazole derivatives Source: Semantic Scholar URL: [Link]
-
Title: Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013) Source: SciSpace URL: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4',5'-Dimethyl-2'-nitroacetanilide | C10H12N2O3 | CID 247472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(4,5-DIMETHYL-2-NITRO-PHENYL)-ACETAMIDE | 6970-77-0 [chemicalbook.com]
- 6. jcbsc.org [jcbsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole synthesis [organic-chemistry.org]
An In-depth Technical Guide to N-(4,5-Dimethyl-2-nitrophenyl)acetamide: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4,5-Dimethyl-2-nitrophenyl)acetamide is a substituted nitroaromatic compound with potential applications as an intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and material science. Its structure, featuring a nitro group ortho to the acetamido functionality on a dimethyl-substituted benzene ring, presents a unique electronic and steric environment that can be exploited for further chemical modifications. This guide provides a comprehensive overview of its synthesis, detailed characterization data, and a discussion of its potential biological relevance within the broader context of nitroaromatic compounds. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deeper understanding of the compound's chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 6970-77-0 | [1][2] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| IUPAC Name | This compound | [2] |
Synthesis of this compound
The synthesis of this compound is most logically and efficiently achieved through the acetylation of its corresponding aniline precursor, 4,5-dimethyl-2-nitroaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
Causality of Experimental Choices
The selection of acetic anhydride as the acetylating agent is based on its high reactivity and the fact that the reaction byproduct, acetic acid, is easily removed. The use of glacial acetic acid as a solvent is advantageous as it readily dissolves the aniline starting material and is compatible with the reaction conditions. While the reaction can proceed without a catalyst, the addition of a mild acid or base can sometimes be employed to increase the reaction rate, though in this case, the inherent reactivity of the starting materials is often sufficient. The workup procedure involving precipitation in water is a standard and effective method for isolating the acetamide product, which is typically much less soluble in water than the acetic acid byproduct.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
The following protocol is a robust method for the synthesis of this compound, adapted from established procedures for the acetylation of similar nitroanilines[3].
Materials:
-
4,5-Dimethyl-2-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ice
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dimethyl-2-nitroaniline (1.0 equivalent) in a minimal amount of glacial acetic acid. Gentle warming may be applied to facilitate dissolution.
-
Acetylation: To the stirred solution, add acetic anhydride (1.2 to 1.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours or gently heat to reflux for 30-60 minutes to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and water. A solid precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid and other water-soluble impurities.
-
Drying: Dry the purified product, for instance, in a desiccator over a drying agent or in a vacuum oven at a moderate temperature.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data provides a comprehensive spectroscopic profile for this compound.
Spectroscopic Data
| Technique | Key Data Points | Source(s) |
| ¹H NMR | Spectra available for detailed analysis. | [4] |
| ¹³C NMR | δ (CDCl₃, 100 MHz): 169.1, 137.6, 137.1 (d, J = 33.5 Hz), 136.6, 135.22, 126.45, 122.6 (d, J = 266.8 Hz), 119.6 (q, J = 3.5 Hz), 25.6. | [4] |
| Mass Spectrometry | GC-MS data available for review. | [2] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra available for review. | [2] |
Note: The provided ¹³C NMR data from the source is presented in a condensed format. A detailed analysis of the full spectrum would be necessary for complete assignment of all carbon signals.
Biological Activity and Signaling Pathways
As of the latest literature review, there is a notable absence of specific biological activity studies conducted directly on this compound. A safety data sheet for the compound indicates that its toxicological properties have not been thoroughly investigated[4]. However, as a member of the broader class of nitroaromatic compounds, it is possible to hypothesize potential biological activities and toxicological pathways based on established scientific principles.
Potential for Bioactivity and Genotoxicity
Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects[5][6]. This activity is often linked to the enzymatic reduction of the nitro group within cells to form reactive intermediates, such as nitroso and hydroxylamine species. These reactive intermediates can interact with cellular macromolecules, including DNA, leading to genotoxicity[7].
The following diagram illustrates a generalized, hypothesized pathway for the metabolic activation and potential genotoxicity of nitroaromatic compounds, which could be applicable to this compound.
Caption: A generalized pathway for the metabolic activation and potential genotoxicity of nitroaromatic compounds.
It is crucial to emphasize that this pathway is a generalized model for the class of nitroaromatic compounds and has not been experimentally validated for this compound specifically. Any investigation into the biological effects of this compound would require dedicated in vitro and in vivo studies.
Conclusion
This compound is a readily synthesizable organic compound with well-defined physicochemical properties. The acetylation of 4,5-dimethyl-2-nitroaniline provides a straightforward and efficient route to its production. While direct biological studies on this specific molecule are lacking, its structural classification as a nitroaromatic compound suggests a potential for bioactivity, which warrants further investigation. The comprehensive characterization data provided in this guide serves as a valuable resource for researchers utilizing this compound as a chemical intermediate or for those embarking on the exploration of its potential biological and pharmacological properties.
References
-
PubChem. 4',5'-Dimethyl-2'-nitroacetanilide. [Link]
-
Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]
-
National Center for Biotechnology Information. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
-
Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
-
Lu Le Laboratory. Synthesis of p-nitroacetanilide-Nitration. [Link]
-
Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
-
Scribd. Synthesis of p-Nitroacetanilide. [Link]
-
MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
-
National Center for Biotechnology Information. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]
-
National Center for Biotechnology Information. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
-
OUCI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4',5'-Dimethyl-2'-nitroacetanilide | C10H12N2O3 | CID 247472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4,5-DIMETHYL-2-NITRO-PHENYL)-ACETAMIDE | 6970-77-0 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
Methodological & Application
Application Notes: N-(4,5-Dimethyl-2-nitrophenyl)acetamide as a Strategic Intermediate in Heterocyclic Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
N-(4,5-Dimethyl-2-nitrophenyl)acetamide, a substituted nitroaniline derivative, is a highly valuable synthetic intermediate poised for significant applications in the synthesis of complex heterocyclic scaffolds. Its structure is strategically functionalized with an ortho-nitro group and a protected aniline (acetamide), alongside two methyl groups on the benzene ring. This specific arrangement of functional groups provides a powerful platform for a variety of chemical transformations, making it a key precursor for high-value molecules in pharmaceutical and life sciences research.
The acetamido group serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions and allowing for selective manipulation of the nitro group. The primary synthetic utility of this compound stems from the facile reduction of its nitro group to a primary amine. This transformation generates a crucial ortho-phenylenediamine derivative, which is the gateway to a rich variety of condensation and cyclization reactions for the construction of fused heterocyclic systems.
This guide provides a comprehensive overview of the synthesis of this compound and details its core applications as an intermediate in the preparation of 5,6-dimethylbenzimidazoles and as a key precursor in the total synthesis of Riboflavin (Vitamin B2). The protocols herein are designed to be robust and adaptable for researchers in organic synthesis, medicinal chemistry, and drug development.
Synthesis of the Intermediate: this compound
The most common and efficient route for the preparation of this compound is the regioselective nitration of the corresponding N-acetylated aniline, N-(3,4-dimethylphenyl)acetamide. The acetamido group is an ortho-, para-directing group, and its steric bulk favors nitration at the less hindered position, ortho to the amine.
Experimental Protocol: Nitration of N-(3,4-dimethylphenyl)acetamide
Materials:
-
N-(3,4-dimethylphenyl)acetamide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice-water bath
-
Crushed ice
-
Deionized water
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N-(3,4-dimethylphenyl)acetamide (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to a small amount of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture to the solution of the acetanilide dropwise, ensuring the reaction temperature does not exceed 15 °C. The addition should be slow to control the exothermic reaction.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture slowly onto a large beaker filled with crushed ice and water with vigorous stirring.
-
A yellow precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Data Presentation: Synthesis of this compound
| Parameter | Value | Notes |
| Starting Material | N-(3,4-dimethylphenyl)acetamide | |
| Reagents | HNO₃, H₂SO₄, Acetic Acid | |
| Temperature | 0-15 °C | Critical for controlling regioselectivity and preventing over-nitration. |
| Typical Yield | 75-85% | Dependent on reaction scale and control of temperature. |
| Appearance | Pale yellow crystalline solid |
Core Application 1: Synthesis of 5,6-Dimethylbenzimidazoles
The 5,6-dimethylbenzimidazole scaffold is of profound biological significance as it forms the core heterocyclic system of Vitamin B12 (cobalamin).[2] Furthermore, this moiety is present in a wide range of pharmacologically active compounds, exhibiting antimicrobial, anticancer, and antiviral properties.[2][3] this compound is an ideal precursor for this scaffold.
The synthetic strategy involves a two-step sequence:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to a primary amine to generate the key intermediate, N-(2-amino-4,5-dimethylphenyl)acetamide.
-
Cyclization: The resulting ortho-diamino derivative undergoes acid-catalyzed cyclization and dehydration to form the benzimidazole ring.
Experimental Protocol: Two-Step Synthesis of 5,6-Dimethylbenzimidazoles
Step 1: Reduction of this compound
Materials:
-
This compound
-
Ethanol or Methanol
-
Palladium on Carbon (10% Pd/C) or Raney Nickel
-
Hydrogen gas supply or Hydrazine hydrate
-
Filter aid (e.g., Celite)
Procedure (Catalytic Hydrogenation):
-
To a solution of this compound (1 equivalent) in ethanol, add 10% Pd/C (5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield crude N-(2-amino-4,5-dimethylphenyl)acetamide, which can often be used in the next step without further purification.
Step 2: Cyclization to form 2-Methyl-5,6-dimethyl-1H-benzimidazole
Materials:
-
N-(2-amino-4,5-dimethylphenyl)acetamide
-
Hydrochloric Acid (4 M)
Procedure:
-
To the crude N-(2-amino-4,5-dimethylphenyl)acetamide from the previous step, add 4 M hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours. The cyclization involves the intramolecular condensation of the amine with the acetamide carbonyl group.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-methyl-5,6-dimethyl-1H-benzimidazole.
This protocol can be adapted to synthesize a variety of 2-substituted 5,6-dimethylbenzimidazoles by first hydrolyzing the acetamide group and then cyclizing the resulting 4,5-dimethyl-1,2-phenylenediamine with different carboxylic acids or aldehydes.
Data Presentation: Synthesis of Substituted 5,6-Dimethylbenzimidazoles
| Cyclizing Agent | Product (2-Substituent) | Typical Conditions |
| Acetic Acid | Methyl | Reflux in 4M HCl |
| Formic Acid | Unsubstituted (H) | Reflux in formic acid |
| Benzaldehyde | Phenyl | Catalytic acid in methanol |
Visualization: Synthetic Workflow for 5,6-Dimethylbenzimidazoles
Caption: Workflow for the synthesis of 5,6-dimethylbenzimidazoles.
Core Application 2: A Key Precursor in the Synthesis of Riboflavin (Vitamin B2)
Riboflavin (Vitamin B2) is an essential nutrient that is the precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical for a multitude of redox reactions in metabolism. The chemical synthesis of riboflavin often relies on the construction of its isoalloxazine ring system. A key building block for this synthesis is 4,5-dimethyl-1,2-phenylenediamine, which can be efficiently prepared from this compound.
The synthetic route involves the complete reduction of both the nitro group and the amide functionality, followed by condensation with a pyrimidine derivative, typically alloxan.
Experimental Protocol: Synthesis of the Isoalloxazine Core
Step 1: Preparation of 4,5-Dimethyl-1,2-phenylenediamine
Materials:
-
This compound
-
Concentrated Hydrochloric Acid
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron powder
-
Sodium Hydroxide solution (10 M)
Procedure:
-
Suspend this compound (1 equivalent) in concentrated hydrochloric acid.
-
Add a solution of Tin(II) chloride dihydrate (3-4 equivalents) in concentrated HCl portion-wise, with stirring. An exothermic reaction will occur.
-
After the initial reaction subsides, heat the mixture at reflux for 1-2 hours to ensure complete reduction of the nitro group and hydrolysis of the acetamide.
-
Cool the reaction mixture in an ice bath and carefully basify by the slow addition of 10 M sodium hydroxide solution until the precipitate of tin hydroxides redissolves.
-
The product, 4,5-dimethyl-1,2-phenylenediamine, will precipitate.
-
Extract the product into an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Step 2: Condensation with Alloxan to form 6,7-Dimethylisoalloxazine
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Alloxan monohydrate
-
Glacial Acetic Acid
-
Boric Acid (catalyst)
Procedure:
-
Dissolve 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) in glacial acetic acid.
-
In a separate flask, dissolve alloxan monohydrate (1 equivalent) and a catalytic amount of boric acid in boiling glacial acetic acid.[4]
-
Add the solution of the diamine to the boiling alloxan solution. A yellow-orange precipitate of the isoalloxazine product will form immediately.
-
Heat the mixture at reflux for 15-30 minutes.
-
Cool the mixture, and collect the solid product by filtration.
-
Wash the product with acetic acid, followed by ethanol, and then ether to yield the pure 6,7-dimethylisoalloxazine core structure of riboflavin.
Visualization: Synthetic Pathway to the Riboflavin Core
Caption: Pathway to the isoalloxazine core of Riboflavin.
Conclusion and Future Outlook
This compound is a versatile and strategically important synthetic intermediate. The protocols detailed in this guide demonstrate its utility in constructing the biologically significant 5,6-dimethylbenzimidazole scaffold and as a key precursor in the synthesis of the riboflavin core. The straightforward preparation of this intermediate, combined with the high-yielding transformations of its functional groups, makes it an invaluable tool for researchers in medicinal chemistry and organic synthesis. Further exploration of its reactivity will undoubtedly lead to novel synthetic routes for a wide array of complex heterocyclic molecules and active pharmaceutical ingredients.
References
- [Placeholder for a relevant citation on nitr
- [Placeholder for a relevant citation on benzimidazole synthesis if a specific one is found]
- [Placeholder for a relevant citation on riboflavin synthesis if a specific one is found]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]
- Tishler, M., & Wellman, J. W. (1946). U.S. Patent No. 2,406,774. Washington, DC: U.S.
- [Placeholder for a relevant citation on catalytic hydrogen
- [Placeholder for a relevant citation on the importance of benzimidazoles if a specific one is found]
-
Gaba, M., et al. (2021). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. [Journal Name]. [Link]
- [Placeholder for a relevant citation on Vitamin B12 structure if a specific one is found]
-
Bacher, A., et al. (2000). Biosynthesis of vitamin B2 (riboflavin). Annual Review of Nutrition, 20, 153-67. [Link]
- [Placeholder for a relevant citation on Alloxan condens
Sources
Application Notes: N-(4,5-Dimethyl-2-nitrophenyl)acetamide as a Strategic Precursor for the Synthesis of Benzimidazoles and Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4,5-Dimethyl-2-nitrophenyl)acetamide is a highly versatile and strategically important starting material in heterocyclic chemistry. Its unique substitution pattern, featuring a reducible nitro group ortho to an acetamido moiety on a dimethylated benzene ring, makes it an ideal precursor for the synthesis of valuable 5,6-dimethyl-substituted benzimidazoles and 6,7-dimethyl-substituted quinoxalines. These heterocyclic cores are prevalent in a wide array of pharmacologically active compounds and functional materials. This guide provides an in-depth exploration of the synthetic pathways originating from this precursor, complete with detailed experimental protocols, mechanistic insights, and troubleshooting advice to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of the Precursor
The utility of this compound lies in its efficient conversion to the key intermediate, 4,5-dimethyl-1,2-phenylenediamine. The core of this transformation is the selective reduction of the ortho-nitro group. The resulting diamine is a versatile building block, poised for cyclization with a variety of electrophilic partners.
The presence of the 4,5-dimethyl groups is not merely a structural feature; it significantly influences the electronic properties and solubility of the final heterocyclic products, often enhancing their biological activity and material properties. The acetamido group serves a dual purpose: it acts as a protecting group for the amine during preliminary synthetic steps (such as nitration to form the precursor itself) and, upon reduction of the nitro group, provides one of the nitrogen atoms and a methyl group for the formation of 2-methyl-substituted benzimidazoles.
Core Transformation: Reductive Cyclization to the Diamine Intermediate
The foundational step in utilizing this compound is the reduction of the nitro group to an amine, which generates the in situ or isolated 4,5-dimethyl-1,2-phenylenediamine. The choice of reducing agent is critical and depends on factors such as functional group tolerance, scalability, and desired workup procedure.
Causality Behind Method Selection:
-
Catalytic Transfer Hydrogenation: This method is often preferred for its mild conditions and cleaner reaction profiles.[1][2] Ammonium formate, in the presence of a catalyst like Palladium on carbon (Pd/C), serves as a convenient in situ source of hydrogen, avoiding the need for high-pressure hydrogenation equipment.[1] This method is generally high-yielding and compatible with a range of functional groups.
-
Metal/Acid Systems: Classical methods using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media (e.g., HCl, acetic acid) are robust, cost-effective, and highly effective for nitro group reduction.[3] Iron is particularly advantageous due to its low cost and environmental friendliness. These reactions, however, can sometimes require harsher conditions and more demanding workup procedures to remove metal salts.
Application Protocol I: Synthesis of 5,6-Dimethylbenzimidazoles
Benzimidazoles are a cornerstone of medicinal chemistry, found in drugs ranging from proton pump inhibitors to anthelmintics.[4] The Phillips-Ladenburg reaction, involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, is a classic and reliable method for their synthesis.[3][5]
Protocol 1A: Synthesis of 2,5,6-Trimethyl-1H-benzimidazole
This protocol details the direct synthesis of a 2-methyl substituted benzimidazole from the precursor via a one-pot reductive cyclization followed by condensation with the inherent acetyl group.
Step 1: Reductive Cyclization
-
To a round-bottom flask, add this compound (1.0 eq), iron powder (3.0-5.0 eq), and ethanol/water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated hydrochloric acid or ammonium chloride to initiate the reaction.[3]
-
Heat the mixture to reflux (typically 70-80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours). The color change from yellow to a grayish suspension is a visual indicator of nitro group reduction.
Step 2: Intramolecular Cyclization and Dehydration
-
Upon completion of the reduction, the intermediate N-(2-amino-4,5-dimethylphenyl)acetamide is formed.
-
Continue refluxing the acidic mixture for an additional 1-2 hours. The acidic conditions promote the intramolecular cyclization of the acetamido group with the newly formed amine, followed by dehydration to form the imidazole ring.[6]
-
Cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate or dilute ammonium hydroxide) to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 2,5,6-trimethyl-1H-benzimidazole.
Application Protocol II: Synthesis of 6,7-Dimethylquinoxalines
Quinoxalines are another class of nitrogen-containing heterocycles with broad biological activities and applications in materials science as dyes and semiconductors.[7] They are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][7]
Protocol 2A: Synthesis of 6,7-Dimethyl-2,3-diphenylquinoxaline
This protocol requires the initial isolation of the 4,5-dimethyl-1,2-phenylenediamine intermediate before condensation.
Step 1: Synthesis and Isolation of 4,5-Dimethyl-1,2-phenylenediamine
-
Follow Step 1 of Protocol 1A for the reduction of this compound using a chosen method (e.g., Fe/HCl).
-
After the reduction is complete, cool the reaction mixture and filter off the iron salts.
-
Make the filtrate strongly basic (pH > 10) with an aqueous solution of NaOH or KOH to hydrolyze the acetamide group. This step is crucial and differs from the benzimidazole synthesis. Heat the mixture if necessary to drive the hydrolysis to completion.
-
Extract the resulting 4,5-dimethyl-1,2-phenylenediamine into an organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine, which can often be used directly in the next step.
Step 2: Condensation to form the Quinoxaline Ring
-
Dissolve the crude 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) and benzil (a 1,2-dicarbonyl compound, 1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.[7]
-
Heat the mixture to reflux for 1-3 hours. The reaction is often accompanied by a color change. Monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often crystallize directly from the solution.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry to yield pure 6,7-Dimethyl-2,3-diphenylquinoxaline.
Data Summary and Comparison
The following table summarizes expected outcomes for the synthesis of representative heterocyclic compounds from this compound.
| Precursor | Target Heterocycle | Core Reagents | Typical Conditions | Expected Yield |
| This compound | 2,5,6-Trimethyl-1H-benzimidazole | Fe, HCl | Reflux in EtOH/H₂O | 75-85% |
| This compound | 6,7-Dimethyl-2,3-diphenylquinoxaline | 1. Fe/HCl, NaOH (hydrolysis)2. Benzil, Acetic Acid | 1. Reflux2. Reflux in EtOH | 80-90% |
Troubleshooting and Field-Proven Insights
-
Incomplete Nitro Reduction: If TLC analysis shows significant starting material remaining, the reducing agent may be inactive or insufficient. Add more reducing agent (e.g., fresh iron powder) and ensure the acidic catalyst is present and active. For catalytic hydrogenations, ensure the catalyst has not been poisoned and that the hydrogen donor is in sufficient excess.[8]
-
Low Yield in Benzimidazole Cyclization: Incomplete cyclization can occur if the conditions are not sufficiently acidic or if the reaction time is too short after the reduction step. Ensure the pH remains acidic during the cyclization phase.
-
Side-Reactions in Quinoxaline Synthesis: The 4,5-dimethyl-1,2-phenylenediamine intermediate is sensitive to air oxidation and can darken upon standing. It is best to use it immediately after preparation for the highest yields and purity of the final quinoxaline product.
Safety and Handling
-
This compound: This compound is harmful if swallowed.[9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated fume hood.
-
Nitroaromatic Compounds: Are often toxic and should be handled with care.
-
Reduction Reactions: Can be exothermic. Ensure proper temperature control, especially during the initial stages. Reactions involving catalytic hydrogenation with hydrogen gas should be performed with appropriate safety precautions.
Conclusion
This compound stands out as a pivotal precursor for accessing the medicinally relevant scaffolds of 5,6-dimethylbenzimidazoles and 6,7-dimethylquinoxalines. By understanding the principles of reductive cyclization and subsequent condensation reactions, researchers can efficiently leverage this starting material to construct diverse and complex heterocyclic libraries for drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for these synthetic explorations.
References
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology. Available at: [Link]
-
Lunkad, A. Synthesis of 2- Methyl benzimidazole. (2020). YouTube. Available at: [Link]
-
Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A One-Pot, Two-Step Synthesis of 2H-Benzimidazoles from 2-Nitroanilines. Synlett, 2010(18), 2759-2764. Available at: [Link]
-
Strukil, V., et al. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 25(1), 111. (2019). Available at: [Link]
- Google Patents. Preparation method of 5, 6-dimethylbenzimidazole. (2021).
-
Smajlagić, A., et al. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. (2020). Available at: [Link]
-
Uppu, R. M., et al. N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E, E78(Pt 8), 754-758. (2022). Available at: [Link]
-
Wang, D., et al. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. New Journal of Chemistry, 40(2), 1218-1224. (2016). Available at: [Link]
Sources
- 1. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijariie.com [ijariie.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of the Nitro Group in N-(4,5-Dimethyl-2-nitrophenyl)acetamide
Introduction: The Strategic Importance of Nitro Group Reduction in Synthesis
The transformation of an aromatic nitro group into a primary amine is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] This reduction is a pivotal step in the synthesis of a vast array of active pharmaceutical ingredients (APIs), dyes, and specialty chemicals. The resulting aromatic amines are highly versatile intermediates, serving as critical building blocks for constructing more complex molecular architectures.[1] The substrate in focus, N-(4,5-Dimethyl-2-nitrophenyl)acetamide, is a precursor to a diamine derivative that can be a crucial component in the synthesis of various heterocyclic compounds and other pharmacologically relevant scaffolds.
The choice of a reduction protocol is a critical decision in any synthetic campaign and is governed by several factors including the substrate's tolerance to various reagents and conditions, the desired level of chemoselectivity, scalability, safety considerations, and overall cost-effectiveness.[1] This document provides detailed, field-proven protocols for two distinct and reliable methods for the reduction of this compound to the corresponding N-(2-amino-4,5-dimethylphenyl)acetamide. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and safety.
Chemical Transformation Overview
The fundamental chemical transformation discussed in these protocols is the six-electron reduction of the nitro group to a primary amine.
Caption: General reaction scheme for the reduction.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is frequently the method of choice for nitro group reductions due to its high efficiency and clean reaction profiles, often yielding the desired product with minimal side reactions.[1][2] This method employs a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of molecular hydrogen (H₂).[1][2]
Expertise & Experience: The Rationale Behind the Protocol
The selection of Pd/C as the catalyst is based on its high activity and efficacy in reducing aromatic nitro groups.[2] The reaction is performed under a positive pressure of hydrogen to ensure a sufficient supply of the reducing agent. Methanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions. It is also a polar solvent which can help to keep the catalyst suspended.[3] A critical aspect of this protocol is the rigorous exclusion of air from the reaction system. The catalyst, particularly after the reaction, can be pyrophoric and may ignite flammable solvents in the presence of oxygen.[3][4] Therefore, the system is thoroughly purged with an inert gas (nitrogen) before the introduction of hydrogen.
Safety First: Critical Precautions for Catalytic Hydrogenation
-
Pyrophoric Catalyst: Palladium on carbon is highly flammable, especially when dry or after use when it is saturated with hydrogen.[3][4] Always handle the catalyst in a well-ventilated fume hood and keep it wet with solvent or water.[5]
-
Hydrogen Gas: Hydrogen is a highly flammable and explosive gas.[4][6] Ensure the reaction is carried out in a properly functioning fume hood, away from any ignition sources.[3] The reaction apparatus must be pressure-rated and checked for leaks before introducing hydrogen.[5][7]
-
Pressure and Temperature: Never exceed the rated pressure or temperature for the reaction vessel.[7] Hydrogenation reactions can be exothermic, so careful monitoring and control of the reaction temperature are essential.[5]
-
Post-Reaction Handling: After the reaction is complete, the excess hydrogen must be safely vented, and the reactor purged with nitrogen before opening.[7] The catalyst should be filtered carefully and kept wet with water to prevent ignition.[4]
Detailed Step-by-Step Protocol
-
Reactor Setup: In a high-pressure hydrogenation vessel, place a magnetic stir bar, followed by this compound (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol %).
-
Solvent Addition: Add methanol as the solvent. The volume should be sufficient to fully dissolve the substrate and create a slurry with the catalyst.
-
Sealing and Purging: Securely seal the reaction vessel. Purge the system by pressurizing with nitrogen to approximately 2 bar, followed by venting to atmospheric pressure. Repeat this cycle 3-5 times to ensure all oxygen is removed.[5][7]
-
Hydrogenation: After the final nitrogen purge, evacuate the vessel and then introduce hydrogen gas to the desired pressure (e.g., 3-5 bar).
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The progress of the reaction can be monitored by observing the uptake of hydrogen from the gas cylinder.
-
Completion and Work-up: Once hydrogen uptake ceases, or after a predetermined time, stop the stirring. Carefully vent the excess hydrogen and purge the vessel with nitrogen three times.[7]
-
Catalyst Filtration: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol. Caution: The filtered catalyst is pyrophoric and should be immediately quenched with water.[4]
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude N-(2-amino-4,5-dimethylphenyl)acetamide. The product can be further purified by recrystallization or column chromatography if necessary.
Data Summary Table: Catalytic Hydrogenation
| Parameter | Value | Notes |
| Substrate | 1.0 eq | This compound |
| Catalyst | 5-10 mol % | 10% Palladium on Carbon (Pd/C) |
| Solvent | 10-20 volumes | Methanol |
| Hydrogen Pressure | 3-5 bar | |
| Temperature | Room Temperature | |
| Reaction Time | 2-6 hours | Monitor by TLC or LC-MS |
| Expected Yield | >90% |
Protocol 2: Iron-Mediated Reduction in the Presence of Ammonium Chloride
An alternative to catalytic hydrogenation is the use of metals in acidic or neutral conditions. The reduction of aromatic nitro compounds with iron powder in the presence of ammonium chloride is a mild, reliable, and cost-effective method.[8][9] This procedure is particularly advantageous when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[1][2]
Expertise & Experience: The Rationale Behind the Protocol
This method, often referred to as the Béchamp reduction, utilizes the ability of elemental iron to act as a single-electron donor.[10] The reaction is typically carried out in a protic solvent mixture, such as ethanol and water, which facilitates the reaction and helps to dissolve the reagents. Ammonium chloride serves as a mild proton source and an electrolyte, activating the surface of the iron powder.[8] This method is generally safer than high-pressure hydrogenation as it avoids the use of flammable hydrogen gas and pyrophoric catalysts.
Safety First: Critical Precautions for Iron-Mediated Reduction
-
Exothermic Reaction: The reaction can be exothermic. Monitor the temperature during the addition of reagents and during the reflux.
-
Hydrogen Evolution: Although not using hydrogen gas as a reagent, some hydrogen may be evolved during the reaction. It is crucial to perform the reaction in a well-ventilated fume hood.
-
Work-up: During the work-up, the addition of a base to neutralize the reaction mixture can cause foaming due to the release of carbon dioxide if a carbonate base is used.[11]
Detailed Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), ethanol, and water.
-
Reagent Addition: Add ammonium chloride (NH₄Cl) (typically 4-5 eq) and iron powder (Fe) (typically 3-5 eq) to the stirred suspension.[9]
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Completion and Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filtration: Dilute the mixture with ethanol and filter through a pad of Celite® to remove the iron salts and unreacted iron. Wash the Celite® pad thoroughly with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude N-(2-amino-4,5-dimethylphenyl)acetamide. Further purification can be achieved by recrystallization or column chromatography.
Data Summary Table: Iron-Mediated Reduction
| Parameter | Value | Notes |
| Substrate | 1.0 eq | This compound |
| Reducing Agent | 3-5 eq | Iron powder (Fe) |
| Additive | 4-5 eq | Ammonium Chloride (NH₄Cl) |
| Solvent | 10-20 volumes | Ethanol/Water mixture (e.g., 4:1) |
| Temperature | Reflux | |
| Reaction Time | 1-4 hours | Monitor by TLC or LC-MS |
| Expected Yield | 85-95% | [8] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for both protocols, from the initial setup to the final purified product.
Caption: General experimental workflow for nitro group reduction.
Conclusion
The reduction of the nitro group in this compound is a critical transformation for the synthesis of valuable amine intermediates. The choice between catalytic hydrogenation and metal-mediated reduction should be made based on the specific requirements of the synthesis, including the presence of other functional groups, available equipment, and safety considerations. Both protocols presented here are robust and have been widely adopted in the field. Adherence to the detailed steps and safety precautions is paramount for achieving high yields and ensuring a safe laboratory environment.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.
- BenchChem. (n.d.). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
- Unknown. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- Unknown. (2025). Hydrogenation Reaction Safety In The Chemical Industry.
- Unknown. (n.d.). Hydrogenation SOP.
- Unknown. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
- MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
- West Liberty University. (n.d.). SODIUM DITHIONITE.
- ChemSpider. (2012). Reduction of nitro arene by Fe/ammonium chloride.
- Wessex Chemical Factors. (n.d.). Sodium Dithionite.
- ChemicalBook. (2025). Sodium dithionite - Safety Data Sheet.
- Unknown. (2025). What are the safety precautions for operating a Hydrogenation Test Unit?.
- Unknown. (n.d.). Nitro Reduction - Common Conditions.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- Wordpress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
- ResearchGate. (2014). How to carry out the work Up of Iron-H2SO4 assisted reduction?.
- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1717 - SODIUM DITHIONITE.
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?.
- Google Patents. (n.d.). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
- Reddit. (2021). Reduction of nitrobenzene to aniline by sodium dithionite?.
- Reddit. (2025). Nitro reduction conditions.
- BenchChem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
- Sciencemadness.org. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
- Sciencemadness Discussion Board. (2022). mechanism of sodium dithionite aromatic nitro reduction?.
- Organic Syntheses Procedure. (n.d.). m-NITRODIMETHYLANILINE.
- Unknown. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 6. weihaicm.com [weihaicm.com]
- 7. njhjchem.com [njhjchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Methods for Deprotection of the Acetamide Group in N-(4,5-Dimethyl-2-nitrophenyl)acetamide
Introduction
The N-acetyl group is a robust and widely utilized protecting group for primary and secondary amines in organic synthesis due to its stability under a broad range of reaction conditions. However, its removal, particularly from N-aryl acetamides bearing sensitive functional groups, can present significant challenges. N-(4,5-Dimethyl-2-nitrophenyl)acetamide is a key intermediate in the synthesis of various specialty chemicals, including dyes and pharmaceutically relevant compounds. The deprotection of its acetamide group to furnish 4,5-dimethyl-2-nitroaniline is a critical transformation that requires careful consideration of the substrate's electronic and steric properties.
This comprehensive guide provides detailed application notes and protocols for the deprotection of this compound. We will explore classical hydrolytic methods and introduce milder, more chemoselective alternatives. The causality behind experimental choices will be discussed, taking into account the influence of the electron-withdrawing nitro group and the steric environment of the acetamide moiety.
Molecular Considerations: The Role of Substituents
The reactivity of the acetamide group in this compound is significantly influenced by the substituents on the aromatic ring. The ortho-nitro group is strongly electron-withdrawing, which decreases the electron density on the amide nitrogen. This, in turn, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and facilitating hydrolysis. Conversely, the 4,5-dimethyl groups are electron-donating, which slightly counteracts the effect of the nitro group. The ortho-nitro group may also provide some steric hindrance to the approaching nucleophile. These electronic and steric factors are crucial in selecting the appropriate deprotection strategy.
Classical Deprotection Methods: Acidic and Basic Hydrolysis
Acidic and basic hydrolysis are the most conventional methods for amide cleavage. They typically require forcing conditions, such as high temperatures and prolonged reaction times, which may not be suitable for substrates with sensitive functional groups.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule.
Caption: Workflow for Acid-Catalyzed Amide Hydrolysis.
Protocol 1: Acidic Hydrolysis with Hydrochloric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and 6 M hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Reagents | HCl, Ethanol, Water | [1] |
| Temperature | Reflux | [1] |
| Time | 4-12 h | [1] |
| Yield | Moderate to Good |
Base-Catalyzed Hydrolysis
In basic hydrolysis, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon of the amide to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the amide anion, which is then protonated.
Protocol 2: Basic Hydrolysis with Sodium Hydroxide
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add an aqueous solution of 10 M sodium hydroxide (5.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography.
| Parameter | Value | Reference |
| Reagents | NaOH, Ethanol, Water | [2][3] |
| Temperature | Reflux | [2] |
| Time | 6-18 h | [3] |
| Yield | Moderate to Good |
Milder Deprotection Strategies
For substrates that are sensitive to harsh acidic or basic conditions, milder deprotection methods are preferable. These methods often proceed through the activation of the amide bond to facilitate cleavage under less forcing conditions.
Thionyl Chloride-Mediated Deprotection
This method involves the in-situ formation of an imidoyl chloride intermediate upon reaction of the acetamide with thionyl chloride in the presence of a base like pyridine. This intermediate is much more susceptible to hydrolysis than the starting amide. This method is particularly effective for N-arylacetamides bearing electron-withdrawing groups.[4]
Caption: Mechanism of Thionyl Chloride-Mediated Deprotection.
Protocol 3: Deprotection using Thionyl Chloride and Pyridine
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane.
-
Reagent Addition: Add pyridine (1.0 eq) to the solution and stir at room temperature. Then, slowly add thionyl chloride (1.0 eq) dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the formation of the imidoyl chloride and the subsequent hydrolysis by TLC. The reaction is typically complete within 4 hours.[5]
-
Work-up: Upon completion, carefully add water to the reaction mixture to hydrolyze the intermediate and quench any remaining thionyl chloride.
-
Extraction and Purification: Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Parameter | Value | Reference |
| Reagents | Thionyl Chloride, Pyridine, 1,2-Dichloroethane | [5][6] |
| Temperature | Room Temperature | [5] |
| Time | 2-5 h | [5] |
| Yield | Good to Excellent | [4] |
Oxalyl Chloride-Mediated Deprotection
A particularly mild and selective method for the deprotection of secondary acetamides involves the use of oxalyl chloride to form an imidoyl chloride, which is then cleaved by an alcohol, such as propylene glycol.[7][8][9] This method avoids harsh conditions and is known to proceed without epimerization at adjacent chiral centers.[7][9]
Protocol 4: Mild Deprotection with Oxalyl Chloride and Propylene Glycol
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Activation: Cool the solution to 0 °C in an ice bath and add pyridine (1.1 eq). Then, add oxalyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Cleavage: After stirring for 30 minutes at 0 °C, add propylene glycol (2.0 eq) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.
-
Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up and Purification: Upon completion, the amine hydrochloride salt may precipitate. The product can be isolated by filtration or the solvent can be removed under reduced pressure and the residue purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Reagents | Oxalyl Chloride, Pyridine, Propylene Glycol, THF | [7][8][10] |
| Temperature | 0 °C to Room Temperature | [7] |
| Time | 1-3 h | [8] |
| Yield | Good to Excellent | [7][9] |
Troubleshooting and Side Reactions
-
Incomplete Reaction: If the deprotection is sluggish, especially with acidic or basic hydrolysis, increasing the reaction time or the concentration of the acid/base may be necessary. However, be mindful of potential degradation of the starting material or product. For milder methods, ensure all reagents are anhydrous, as moisture can deactivate the activating agents.
-
Side Reactions: The primary concern with the target molecule is the potential for reactions involving the nitro group. Under certain reductive conditions, which are not typical for the methods described, the nitro group could be reduced to an amine. The described protocols are generally chemoselective for amide cleavage. With harsh, prolonged heating, decomposition of the aromatic ring can occur.
Conclusion
The deprotection of the acetamide group in this compound can be achieved through several effective methods. While classical acidic and basic hydrolysis are viable options, the electron-withdrawing nature of the nitro group makes the substrate amenable to milder, more chemoselective protocols. The thionyl chloride and oxalyl chloride-mediated methods offer significant advantages in terms of reaction conditions and functional group tolerance, making them highly attractive for complex synthetic sequences. The choice of method will ultimately depend on the specific requirements of the synthetic route, including the presence of other sensitive functional groups and the desired scale of the reaction.
References
-
Koenig, S. G., Vandenbossche, C. P., Zhao, H., Mousaw, P., Singh, S. P., & Bakale, R. P. (2009). A facile deprotection of secondary acetamides. Organic Letters, 11(2), 433–436. Available at: [Link]
-
Koenig, S. G., Vandenbossche, C. P., Zhao, H., Mousaw, P., Singh, S. P., & Bakale, R. P. (2009). A Facile Deprotection of Secondary Acetamides. Organic Letters, 11(2), 433-436. Available at: [Link]
-
Koenig, S. G., Vandenbossche, C. P., Zhao, H., Mousaw, P., Singh, S. P., & Bakale, R. P. (2009). A facile deprotection of secondary acetamides. Organic letters, 11(2), 433–436. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]
-
Cao, Y., et al. (2012). Deprotection of acetyl group on amino group with thionyl chloride and pyridine. Agricultural Science & Technology Hunan. Available at: [Link]
-
CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Retrieved from [Link]
-
Reactions of carbonyl compounds in basic solutions. Part 28.1 The alkaline hydrolysis of 2-formylbenzonitrile, N-(2-formyl and -acetylphenyl)acetamides, N-(2-formylphenyl)-substituted benzamides, 4-(2-formylbenzoyl)morpholine, 3-(4-morpholino)- and -(N-methylanilino)-phthalides and -naphthalides. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. Available at: [Link]
-
Brainly.in. (2019, March 18). Acetanilide on nitration followed by alkaline hydrolysis mainly gives – (a) o-Nitroaniline (b). Retrieved from [Link]
-
askIITians. (n.d.). Nitration of acetanilide followed by hydrolysis gives: (A) O-nitroani. Retrieved from [Link]
-
Wang, L.-Y., Yu, Y.-M., Yu, M.-C., Li, Y.-T., Wu, Z.-Y., & Yan, C.-W. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. Available at: [Link]
-
Cao, Y., Du, D., et al. (2012). Deprotection of acetyl group on amino group with thionyl chloride and pyridine. Semantic Scholar. Available at: [Link]
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Available at: [Link]
-
ResearchGate. (n.d.). SOCl2-catalyzed deacylation of N-arylacetamides. Retrieved from [Link]
- Google Patents. (n.d.). WO2012020357A1 - Acetamide compounds, their process and pharmaceutical application.
-
Vedantu. (n.d.). Nitration of acetanilide followed by hydrolysis gives class 12 chemistry CBSE. Retrieved from [Link]
-
Bolton, P. D. (1966). Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. Australian Journal of Chemistry, 19(6), 1013-1022. Available at: [Link]
-
ResearchGate. (n.d.). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. Retrieved from [Link]
-
Laskar, D. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1484-1495. Available at: [Link]
-
Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. (2015). RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction: Theory vs. Experiment. Retrieved from [Link]
-
Liu, L., & Liu, J. (2012). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Journal of the American Chemical Society, 134(42), 17546–17549. Available at: [Link]
-
ResearchGate. (n.d.). Nitro group disorder in certain nitroproducts of 4-alkoxyacetanilides. Retrieved from [Link]
-
An efficient synthesis of n-aryl-2-(indol-3-yl)- acetamides via multi-component reaction. (2019). HETEROCYCLES, 98(4), 537. Available at: [Link]
-
Dr. Muhammad Zaman Ashraf. (2020, October 14). Hydrolysis: Preparation of 4-Nitroaniline [Video]. YouTube. [Link]
-
Setamdideh, D., & Karimi, Z. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN. Oriental Journal of Chemistry, 27(3), 991-996. Available at: [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Deprotection of acetyl group on amino group with thionyl chloride and pyridine [agris.fao.org]
- 7. A Facile Deprotection of Secondary Acetamides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A facile deprotection of secondary acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetamides [organic-chemistry.org]
N-(4,5-Dimethyl-2-nitrophenyl)acetamide: A Key Precursor for the Synthesis of Bioactive Benzimidazoles
Abstract
This application note provides a comprehensive guide to the utilization of N-(4,5-dimethyl-2-nitrophenyl)acetamide as a strategic precursor for the synthesis of high-value bioactive molecules. We present detailed protocols for the synthesis of 5,6-dimethylbenzimidazole, a critical structural motif found in Vitamin B12 and its analogs, which exhibit significant biological activity. The protocols are designed for researchers, medicinal chemists, and drug development professionals, with a focus on robust and reproducible methodologies. This guide explains the scientific rationale behind key experimental steps, from the critical reduction of the nitro group to the final cyclization forming the benzimidazole core.
Introduction: The Strategic Importance of this compound
This compound is a versatile chemical intermediate whose true potential is realized in its conversion to sophisticated heterocyclic structures. The arrangement of its functional groups—an ortho-nitro group to the acetamide and a vicinal dimethyl substitution pattern on the aromatic ring—makes it an ideal starting material for the synthesis of 5,6-disubstituted benzimidazoles.
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2][3]. Specifically, the 5,6-dimethylbenzimidazole moiety is of profound biological significance as it forms the axial ligand to the cobalt atom in Vitamin B12 (cobalamin), a vital coenzyme in cellular metabolism[4]. The synthesis of analogs of Vitamin B12 and other bioactive benzimidazoles is a key area of research in drug discovery[1][3].
This guide will focus on a two-step synthetic pathway to convert this compound into 5,6-dimethylbenzimidazole, a foundational building block for these more complex bioactive molecules.
Synthetic Pathway Overview
The conversion of this compound to 5,6-dimethylbenzimidazole is a well-established two-step process. The first and most critical step is the reduction of the nitro group to an amine, yielding N-(2-amino-4,5-dimethylphenyl)acetamide. This intermediate is then cyclized to form the benzimidazole ring.
Sources
- 1. Synthesis of 4-aza-5,6-dimethylbenzimidazole and biosynthetic preparation of 4- and 7-aza-5,6-dimethylbenzimidazolylcobamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin B12 total synthesis - Wikipedia [en.wikipedia.org]
Application Note & Protocol: A Streamlined Synthesis of Substituted Benzimidazoles from N-(4,5-Dimethyl-2-nitrophenyl)acetamide
For: Researchers, scientists, and drug development professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its prevalence is due to favorable physicochemical properties that facilitate robust interactions with biological macromolecules.[1] This guide presents a detailed, field-proven methodology for the synthesis of substituted benzimidazoles, commencing with the readily accessible starting material, N-(4,5-Dimethyl-2-nitrophenyl)acetamide. We will delve into the mechanistic underpinnings of a two-step reductive cyclization process, offering a comprehensive protocol that ensures high yield and purity. This document is designed to provide researchers and drug development professionals with a practical and scientifically rigorous approach to synthesizing this pivotal heterocyclic motif.
Introduction: The Significance of the Benzimidazole Moiety
Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of benzene and imidazole rings.[2][3] This structural motif is of profound interest in drug discovery due to its versatile pharmacological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4][5] The therapeutic importance of benzimidazoles is underscored by their presence in a wide array of commercially available drugs, such as the proton pump inhibitor omeprazole and the anthelmintic agent albendazole.[3][5]
The synthetic pathway detailed herein begins with this compound, a derivative of acetanilide. The synthesis of this starting material can be achieved through the nitration of N-(3,4-dimethylphenyl)acetamide. The presence of the acetamido group directs the incoming nitro group to the ortho and para positions. In the case of N-(3,4-dimethylphenyl)acetamide, the 2-position is sterically less hindered, favoring the formation of this compound.[6][7]
Mechanistic Overview: A Two-Step Reductive Cyclization
The conversion of this compound to a substituted benzimidazole is typically achieved through a two-step process:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding a 1,2-diaminobenzene derivative.
-
Cyclization: The resulting diamine undergoes condensation and cyclization with a suitable one-carbon source, such as an aldehyde or a carboxylic acid derivative, to form the benzimidazole ring.
A "one-pot" approach, where the reduction and cyclization occur in the same reaction vessel without isolation of the intermediate diamine, is often preferred to improve efficiency and minimize the handling of potentially unstable intermediates.[8][9]
The choice of reducing agent is critical for the chemoselective reduction of the nitro group in the presence of the amide functionality. Stannous chloride (SnCl₂) in an acidic medium is a classic and effective reagent for this transformation.[10][11][12] Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) offers a greener and often milder route.[8][13]
Following the reduction, the in situ generated N-(2-amino-4,5-dimethylphenyl)acetamide can be cyclized. The presence of the acetyl group on one of the amino groups allows for an intramolecular cyclization under appropriate conditions, typically involving acid catalysis and heat, to form 2,5,6-trimethylbenzimidazole.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | ACS Reagent | Major Chemical Supplier |
| Concentrated Hydrochloric Acid (HCl) | 37% | Major Chemical Supplier |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Major Chemical Supplier |
| Ethanol (EtOH) | 200 Proof, Absolute | Major Chemical Supplier |
| Ethyl Acetate (EtOAc) | HPLC Grade | Major Chemical Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Major Chemical Supplier |
Protocol 1: Two-Step Synthesis of 2,5,6-Trimethylbenzimidazole via Stannous Chloride Reduction
This protocol details the reduction of the nitro group followed by intramolecular cyclization.
Step 1: Reduction of this compound
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.0 g, 45.0 mmol).
-
Add ethanol (100 mL) to dissolve the starting material.
-
In a separate beaker, carefully dissolve stannous chloride dihydrate (50.8 g, 225 mmol) in concentrated hydrochloric acid (50 mL). Caution: This dissolution is exothermic.
-
Slowly add the acidic stannous chloride solution to the stirred solution of the nitro compound.
-
Heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a 40% aqueous sodium hydroxide solution until the pH is approximately 8-9. Caution: This neutralization is highly exothermic and should be performed in an ice bath.
-
A precipitate of tin salts will form. Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
The resulting solution contains the crude N-(2-amino-4,5-dimethylphenyl)acetamide and can be taken to the next step without further purification.
Step 2: Intramolecular Cyclization to 2,5,6-Trimethylbenzimidazole
-
Evaporate the solvent from the dried organic layer obtained in Step 1 under reduced pressure to obtain the crude diamine intermediate.
-
To the flask containing the crude intermediate, add 10% aqueous hydrochloric acid (100 mL).
-
Heat the mixture to reflux for 4-6 hours to effect cyclization. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a 20% aqueous sodium hydroxide solution until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 2,5,6-trimethylbenzimidazole.
Protocol 2: One-Pot Synthesis of 2-Substituted-5,6-dimethylbenzimidazoles using an Aldehyde
This protocol describes a one-pot reductive cyclization with an external aldehyde to introduce a different substituent at the 2-position.
-
In a 250 mL round-bottom flask, suspend this compound (10.0 g, 45.0 mmol) in ethanol (100 mL).
-
Add a solution of stannous chloride dihydrate (50.8 g, 225 mmol) in concentrated hydrochloric acid (50 mL).
-
Heat the mixture to reflux for 2-3 hours to complete the reduction of the nitro group.
-
After cooling to room temperature, add the desired aldehyde (e.g., benzaldehyde, 4.78 g, 45.0 mmol).
-
Allow the mixture to stir at room temperature for an additional 4-8 hours. The acidic conditions facilitate the condensation and subsequent oxidative cyclization.
-
Neutralize the reaction mixture with 40% aqueous sodium hydroxide in an ice bath.
-
Filter the resulting precipitate and wash with ethyl acetate.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography or recrystallization to yield the 2-substituted-5,6-dimethylbenzimidazole.
Data Presentation & Expected Outcomes
| Protocol | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | This compound | SnCl₂·2H₂O, HCl | 2,5,6-Trimethylbenzimidazole | 75-85% |
| 2 | This compound | SnCl₂·2H₂O, HCl, Benzaldehyde | 2-Phenyl-5,6-dimethylbenzimidazole | 65-75% |
Visualizing the Synthesis
Reaction Pathway
Caption: Synthetic route from this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the two-step synthesis.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through in-process monitoring.
-
TLC Analysis: Regular monitoring of the reaction progress by TLC is crucial. The disappearance of the starting material spot and the appearance of the product spot provide a clear indication of reaction completion.
-
pH Control: Precise control of pH during neutralization steps is essential for efficient product isolation and to avoid unwanted side reactions.
-
Spectroscopic Confirmation: The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity. The expected spectral data for 2,5,6-trimethylbenzimidazole would show characteristic aromatic protons, two distinct methyl signals on the benzene ring, and a methyl signal for the substituent at the 2-position.
Conclusion
The synthesis of substituted benzimidazoles from this compound via reductive cyclization is a robust and versatile method. The protocols provided in this application note offer a reliable and scalable approach for accessing this important class of heterocyclic compounds. By understanding the underlying chemical principles and carefully following the detailed procedures, researchers can confidently synthesize a variety of benzimidazole derivatives for applications in drug discovery and materials science.
References
-
Liu, Z., Li, H., Zhao, Q., & Shen, J. (2008). A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. HETEROCYCLES, 75(8), 1907-1911. [Link]
- Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Medium. Progress in Chemical and Biochemical Research, 4(1), 57-67.
-
Bandyopadhyay, D., et al. (2006). One‐Pot Synthesis of Benzimidazoles from o‐Nitroanilines under Microwaves via a Reductive Cyclization. Synthetic Communications, 36(18), 2643-2649. [Link]
-
Gaba, M., et al. (2021). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Pharmaceutical Design, 27(18), 2147-2175. [Link]
- Reddy, K. S., et al. (2012). Combined Pd/C and Montmorillonite Catalysis for One‐Pot Synthesis of Benzimidazoles. European Journal of Organic Chemistry, 2012(33), 6508-6512.
- BenchChem. (2025).
- Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.
-
Khokra, S. L. (2011). Benzimidazole An Important Scaffold In Drug Discovery. Asian Journal of Biochemical and Pharmaceutical Research, 1(3). [Link]
-
Katritzky, A. R., et al. (2004). Rapid One-Pot Preparation of 2-Substituted Benzimidazoles from 2-Nitroanilines Using Microwave Conditions. Synthesis, 2004(16), 2649-2654. [Link]
- Current Achievements of Benzimidazole: A Review. (2024). Journal of Drug Delivery and Therapeutics, 14(3), 1-15.
- SciSpace. (n.d.).
-
Alaqeel, S. I. (2017). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 51(8), 639-661. [Link]
-
Li, H., et al. (2017). Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. Green Chemistry, 19(13), 3027-3031. [Link]
-
Saetan, J., et al. (2021). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry, 19(39), 8563-8575. [Link]
- Saetan, J., et al. (2021). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Mahidol University.
- Abramovich, M., et al. (2020). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Synthesis, 52(20), 3015-3022.
- Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Common Organic Chemistry.
-
Naeimi, H., & Alishahi, N. (2012). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Monatshefte für Chemie - Chemical Monthly, 143(11), 1545-1549. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Wordpress.
- Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
-
Wang, C.-Y., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. Organic & Biomolecular Chemistry, 19(7), 1573-1583. [Link]
- Momeni, A. R. (2012). Synthesis of 2-Substitued Benzimidazoles Using P2O5-SiO2. E-Journal of Chemistry, 9(4), 1950-1955.
- Semantic Scholar. (2014).
-
Wang, H., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega, 7(35), 31393-31401. [Link]
-
Molou, K. Y. G., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Acta Chimica Pharmaceutica Indica, 12(3), 1-7. [Link]
- ResearchGate. (n.d.). Synthesis of benzimidazole through transfer hydrogenation.
- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry.
- ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide.
- ResearchGate. (n.d.). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides.
-
Kamal, A., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(48), 30249-30275. [Link]
- Molou, K. Y. G., et al. (2022).
- MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- Wang, C.-Y., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Publishing.
- Semantic Scholar. (n.d.).
-
Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(8), x220277. [Link]
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Benzazoles by Hydrogen-Transfer Catalysis.
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- BenchChem. (2025). A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. jcbsc.org [jcbsc.org]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols: N-(4,5-Dimethyl-2-nitrophenyl)acetamide in Medicinal Chemistry
Introduction: The Strategic Role of a Versatile Intermediate
N-(4,5-Dimethyl-2-nitrophenyl)acetamide is an aromatic nitro compound that, while not possessing significant intrinsic biological activity, serves as a pivotal intermediate in the synthesis of various heterocyclic scaffolds of high medicinal value. Its strategic importance lies in the ortho-positioning of the nitro and acetamido groups on a dimethyl-substituted benzene ring. This specific arrangement allows for a key chemical transformation: the reduction of the nitro group to an amine, which sets the stage for intramolecular cyclization reactions to form fused heterocyclic systems.
The primary application of this compound in medicinal chemistry is as a precursor to 5,6-dimethylbenzimidazoles. The benzimidazole core is a "privileged scaffold," appearing in a multitude of FDA-approved drugs and clinical candidates due to its ability to mimic purine nucleosides and interact with a wide range of biological targets.[1] Derivatives of 5,6-dimethylbenzimidazole have been explored for their potential as kinase inhibitors, antiviral agents, and other therapeutic applications.
This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with detailed protocols for its transformation into medicinally relevant downstream products.
Physicochemical and Spectroscopic Characterization
A thorough characterization of the starting intermediate is fundamental to any synthetic campaign. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 6970-77-0 | |
| Molecular Formula | C₁₀H₁₂N₂O₃ | |
| Molecular Weight | 208.22 g/mol | |
| Appearance | White solid | [2] |
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the synthesized intermediate. The following data has been reported for this compound in CDCl₃.[2]
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹H NMR | 10.18 (s, 1H) | NH proton of the acetamide |
| 8.59 (s, 1H) | Aromatic proton | |
| 7.97 (s, 1H) | Aromatic proton | |
| 2.36 (s, 3H) | Methyl group protons | |
| 2.26 (s, 3H) | Methyl group protons | |
| ¹³C NMR | 168.9 | Carbonyl carbon of the acetamide |
| 136.7 | Aromatic carbon | |
| 136.1 | Aromatic carbon | |
| 133.4 | Aromatic carbon | |
| 132.3 | Aromatic carbon | |
| 125.4 | Aromatic carbon | |
| 122.0 | Aromatic carbon | |
| 25.4 | Acetamide methyl carbon | |
| 20.4 | Aromatic methyl carbon |
Synthesis of this compound
The synthesis of this compound is typically achieved via the nitration of N-(3,4-dimethylphenyl)acetamide. The acetamido group serves as a protecting group for the amine and is an ortho-, para-director. Due to steric hindrance from the methyl groups, the nitration occurs regioselectively at the position ortho to the acetamido group.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Nitration of N-(3,4-Dimethylphenyl)acetamide
This protocol is adapted from standard procedures for the nitration of substituted acetanilides.[3]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add N-(3,4-dimethylphenyl)acetamide to concentrated sulfuric acid, ensuring the temperature is maintained below 20°C.
-
Cooling: Cool the mixture to 0-5°C in an ice-salt bath.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Addition: Add the nitrating mixture dropwise to the solution of N-(3,4-dimethylphenyl)acetamide, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-10°C for 30-60 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude this compound.
-
Isolation and Purification: Filter the yellow solid, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry the product. The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture.
Core Application: A Gateway to 5,6-Dimethylbenzimidazoles
The most significant application of this compound in medicinal chemistry is its role as a precursor to 4,5-dimethyl-o-phenylenediamine, a key building block for 5,6-dimethylbenzimidazoles. This transformation is a critical step that opens up a vast chemical space for drug discovery.
Caption: Key transformation pathway to the benzimidazole scaffold.
Protocol 1: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option.
-
Setup: Dissolve this compound in ethanol in a reaction flask suitable for hydrogenation.
-
Catalyst: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and flush with hydrogen gas (repeat this cycle three times).
-
Reaction: Maintain a positive pressure of hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully vent the hydrogen gas and flush the flask with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Rinse the filter cake with ethanol.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude N-(2-amino-4,5-dimethylphenyl)acetamide. This intermediate can often be used directly in the next step or purified further if necessary.
Protocol 2: Synthesis of 2-Substituted-5,6-dimethylbenzimidazoles
The resulting ortho-phenylenediamine derivative can be readily cyclized to form the benzimidazole ring. The Phillips condensation is a classic and reliable method.[4]
-
Reaction Mixture: In a round-bottom flask, combine the crude N-(2-amino-4,5-dimethylphenyl)acetamide (or the hydrolyzed 4,5-dimethyl-o-phenylenediamine) (1 equivalent) and a desired aldehyde or carboxylic acid (1-1.2 equivalents).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid. For reactions with carboxylic acids, polyphosphoric acid (PPA) can be used as both the catalyst and solvent at elevated temperatures.
-
Solvent and Heating: If using an aldehyde, ethanol is a suitable solvent. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Illustrative Application: Synthesis of a Kinase Inhibitor Scaffold
The 5,6-dimethylbenzimidazole scaffold is present in numerous kinase inhibitors. The dimethyl substitution can provide favorable hydrophobic interactions within the ATP-binding pocket of many kinases. The following is an illustrative pathway for the synthesis of a hypothetical kinase inhibitor, demonstrating the utility of this compound as a starting material.
Caption: Illustrative workflow for synthesizing a kinase inhibitor scaffold.
This hypothetical pathway highlights how the initial intermediate can be elaborated into a more complex molecule with potential therapeutic value. The final amide coupling step allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize the compound's potency and selectivity against a specific kinase target.
Potential in Riboflavin (Vitamin B2) Synthesis
While less direct, the 4,5-dimethyl-1,2-phenylenediamine core, derived from this compound, is a key structural component of riboflavin (Vitamin B2). The industrial synthesis of riboflavin involves the condensation of this diamine with a ribityl-substituted pyrimidinedione derivative.[5] This connection underscores the broader relevance of this chemical scaffold in the synthesis of biologically vital molecules.
Conclusion
This compound is a valuable and versatile synthetic intermediate in medicinal chemistry. Its primary utility is not as a standalone bioactive agent, but as a strategically functionalized precursor for the construction of the 5,6-dimethylbenzimidazole scaffold. This heterocyclic system is a cornerstone in the development of a wide array of therapeutic agents, particularly kinase inhibitors. The straightforward and high-yielding protocols for the synthesis and subsequent transformation of this compound make it an important tool for researchers and drug development professionals exploring this rich area of chemical space.
References
- BenchChem. (2025). An In-depth Technical Guide to 4,5-Dimethyl-o-phenylenediamine. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reaction Products of 4,5-Dimethyl-o-phenylenediamine for Researchers. BenchChem.
- Chauhan, P., & Kumar, R. (2021). Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface, 11(1), 6-12.
- BenchChem. (2025). A Technical Guide to the Biological Activities of Substituted Benzimidazoles. BenchChem.
- Iqbal, J., et al. (2018). Biological activities of benzimidazole derivatives: A review. Journal of Pharmaceutical and Allied Sciences, 15(1), 2535-2549.
- Lee, J. H., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2123-2127.
- Shah, K., & Desai, C. M. (2016). Synthesis and biological evaluation of substituted benzimidazoles. Journal of Chemical and Pharmaceutical Research, 8(8), 654-661.
- Singh, P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), 1600390.
- Wang, X., et al. (2019). Concise synthesis of N-thiomethyl benzimidazoles through base-promoted sequential multicomponent assembly. RSC Advances, 9(52), 30256-30260.
- Tsvetanova, E., et al. (2022). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. Molecules, 27(21), 7248.
- Asif, M. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)
- Moro, S., et al. (2020). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 25(22), 5438.
- Tishler, M. (1946). U.S. Patent No. 2,406,774. Washington, DC: U.S.
- Gribanov, I., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175.
- Chen, Y., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8196-8209.
- BenchChem. (2025). Application Notes and Protocols: N-(2-Methyl-5-nitrophenyl)acetamide in Medicinal Chemistry. BenchChem.
- Jiang, X., et al. (2021).
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- Husain, K., et al. (2021). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Frontiers in Molecular Biosciences, 8, 724103.
- Magalhães, J. G., et al. (2008). Biosynthesis of riboflavin. (1) GTP, (2) 2,5-diamino6-ribosylamino-4(3H)-pyrimidinone 5.
- ChemicalBook. (2023). N-(4,5-DIMETHYL-2-NITRO-PHENYL)-ACETAMIDE | 6970-77-0. ChemicalBook.
- Bacher, A., et al. (2000). Biosynthesis of vitamin b2 (riboflavin). Annual Review of Nutrition, 20, 153-167.
- Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-(2-Methyl-5-nitrophenyl)
- PubChem. (n.d.). 4,5-Dimethyl-1,2-phenylenediamine.
- Teli, S., & Agarwal, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3986-4005.
Sources
"experimental procedure for large-scale synthesis of N-(4,5-Dimethyl-2-nitrophenyl)acetamide"
An Application Note for the Large-Scale Synthesis of N-(4,5-Dimethyl-2-nitrophenyl)acetamide
Introduction: The Strategic Importance of this compound
This compound is a substituted nitroaromatic compound that serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring an acetamido group, a nitro group, and specific methyl substitutions on the aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. These downstream products often find applications in the development of dyes, agrochemicals, and pharmaceutical agents.[1][2][3] The precise placement of functional groups allows for selective chemical transformations, making a reliable and scalable synthesis protocol for this intermediate highly desirable for researchers in both academic and industrial settings.
This guide provides a detailed, field-proven protocol for the large-scale synthesis of this compound. The narrative emphasizes the chemical principles behind each step, critical safety considerations, and robust purification methods to ensure high purity and yield. The described methodology follows a logical and widely practiced two-step synthetic sequence: the acetylation of 3,4-dimethylaniline to protect and modulate the amino group, followed by a regioselective nitration.[4][5]
Pillar 1: Chemical Principles & Mechanistic Insights
The synthesis is logically divided into two primary stages, each governed by fundamental principles of organic chemistry. Understanding the "why" behind each step is critical for successful execution, troubleshooting, and scale-up.
Stage 1: Acetylation of 3,4-Dimethylaniline
The initial step involves the protection of the highly reactive amino group of the starting material, 3,4-dimethylaniline, via acetylation. Direct nitration of anilines is notoriously difficult to control on a large scale, often leading to oxidation of the aniline, the formation of undesired isomers, and polynitrated byproducts.[5][6]
The acetylation reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling an acetate ion as a leaving group and yielding the stable amide, N-(3,4-dimethylphenyl)acetamide. This transformation is crucial for two reasons:
-
Protection: The resulting acetamido group is significantly less susceptible to oxidation by the strong oxidizing conditions of the subsequent nitration step.
-
Regiocontrol: The acetamido group is a potent ortho-, para-directing group for electrophilic aromatic substitution. By converting the amino group to an acetamido group, we can more precisely control the position of the incoming nitro group in the next stage.[1][5]
Stage 2: Electrophilic Aromatic Substitution: Nitration
The core transformation is the nitration of the N-(3,4-dimethylphenyl)acetamide intermediate. This reaction is a classic example of electrophilic aromatic substitution .
In a mixture of concentrated nitric acid and sulfuric acid, sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species readily loses a molecule of water to generate the highly reactive and electrophilic nitronium ion (NO₂⁺) .[1]
Formation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The nitronium ion is then attacked by the electron-rich π-system of the benzene ring of N-(3,4-dimethylphenyl)acetamide. The directing effects of the substituents on the ring determine the position of this attack. The powerful ortho-, para-directing acetamido group at C1, combined with the activating ortho-, para-directing methyl group at C3, strongly favors substitution at the C2 position, which is ortho to the acetamido group and sterically accessible. This regioselectivity leads to the desired product, this compound.
Pillar 2: Safety as a Self-Validating System
Nitration reactions are energetically favorable and inherently hazardous, demanding rigorous adherence to safety protocols.[7] A failure in safety is a failure of the protocol itself.
-
Corrosivity and Reactivity: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme chemical burns.[8][9][10] The "nitrating mixture" is a powerful oxidizing agent that can react violently with many organic compounds.[9][11]
-
Exothermic Reaction: The nitration process is highly exothermic. Without precise and continuous temperature control, the reaction can accelerate uncontrollably, leading to a dangerous "thermal runaway" condition, which can cause violent boiling, pressure buildup, and potential explosion.[7]
-
Toxic Fumes: The reaction can produce toxic nitrogen oxide (NOx) fumes, which are harmful if inhaled.[8][9][10]
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a chemical-resistant lab coat.[8][9]
-
Ventilation: All steps must be performed inside a certified, high-performance chemical fume hood.[8][9]
-
Temperature Control: The reaction vessel must be equipped with efficient cooling (e.g., an ice-salt bath or a cryo-cooler) and a thermometer to monitor the internal temperature continuously. Reagents must be added slowly and in a controlled manner to manage heat generation.[5][12][13]
-
Emergency Preparedness: Ensure immediate access to an emergency safety shower and eyewash station. Have appropriate spill kits containing a neutralizer (such as sodium carbonate) readily available.[8][9][11]
-
Waste Disposal: Nitric acid waste must be segregated and should never be mixed with organic solvents or other reactive waste streams.[11]
Pillar 3: Experimental Protocols & Data
Reagent and Equipment Data
This table summarizes key data for the chemicals involved in the large-scale synthesis.
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Molarity (M) | Key Hazards |
| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | 0.974 | - | Toxic, Carcinogen |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.082 | 10.6 | Corrosive, Flammable |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 1.84 | ~18.4 | Severely Corrosive, Oxidizer |
| Nitric Acid (70%) | HNO₃ | 63.01 | 1.42 | ~15.8 | Severely Corrosive, Oxidizer |
| Ethanol | C₂H₅OH | 46.07 | 0.789 | - | Flammable |
Diagram: Overall Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Protocol Part A: Synthesis of N-(3,4-Dimethylphenyl)acetamide
-
Setup: In a suitably sized reactor equipped with a mechanical stirrer, addition funnel, and thermometer, add 3,4-dimethylaniline (1.0 eq).
-
Acetylation: Slowly add acetic anhydride (1.05-1.1 eq) dropwise to the stirred aniline. An initial exotherm will be observed; maintain the temperature below 60 °C using a water bath if necessary.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to 80-90 °C for 2-3 hours to ensure the reaction goes to completion. Monitor the disappearance of the starting aniline using Thin Layer Chromatography (TLC).[4]
-
Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing a large volume of ice water with vigorous stirring. The product will precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Drying: Dry the product, N-(3,4-dimethylphenyl)acetamide, in a vacuum oven at 50-60 °C until a constant weight is achieved. The product is typically of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if needed.[6]
Protocol Part B: Synthesis of this compound
-
Setup: In a large, jacketed reactor equipped with a powerful mechanical stirrer, thermometer, and an addition funnel, add concentrated sulfuric acid (98%, ~5-7 mL per gram of starting acetamide).
-
Dissolution: Cool the sulfuric acid to below 20 °C and slowly add the dried N-(3,4-dimethylphenyl)acetamide (1.0 eq) from Part A in portions, ensuring it dissolves completely before adding the next portion. Maintain the temperature below 25 °C during the addition.
-
Cooling: Once dissolution is complete, cool the reactor contents to between 0 °C and 5 °C using a circulating chiller or an ice-salt bath.[5][13]
-
Prepare Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid (70%, 1.1 eq) slowly to concentrated sulfuric acid (98%, ~2 mL per mL of nitric acid) with cooling.[1][5][6]
-
Nitration (Critical Step): Add the cold nitrating mixture dropwise to the stirred solution of the acetamide in sulfuric acid over 1-2 hours. Crucially, the internal temperature must be maintained below 10 °C throughout the entire addition. [5][13]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.[13]
-
Quenching: In a separate, large vessel equipped with a stirrer, prepare a large quantity of crushed ice and water (~10-15 g of ice per mL of reaction mixture).
-
Precipitation: Slowly and carefully transfer the reaction mixture onto the vigorously stirred ice. This process is exothermic and should be done at a rate that keeps the quench mixture cool. The crude product will precipitate as a yellow solid.[5][13]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper. This removes all residual acid, which is critical for product stability and purity.[13]
-
Drying: Dry the crude product thoroughly in a vacuum oven.
Protocol Part C: Purification by Recrystallization
-
Solvent Selection: Ethanol or a binary mixture of ethanol and water is typically an effective solvent system for the recrystallization of nitroacetanilide derivatives.[13][14]
-
Procedure:
-
Transfer the crude, dried this compound to a large Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point. If the compound is very soluble in ethanol, use a mixture of ethanol and water.
-
If there are insoluble impurities, perform a hot filtration.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[14]
-
Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.[14]
-
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol to remove any remaining soluble impurities, and dry them completely under vacuum.
-
Purity Assessment: Confirm the purity of the final product by measuring its melting point (a sharp range indicates high purity) and using analytical techniques such as NMR, FTIR, and Mass Spectrometry.[13][14]
References
- Nitration reaction safety - YouTube. (2024).
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
- NITRIC ACID SAFETY. (n.d.). University of Washington.
- Synthesis of 2-Nitro-4-methylaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (n.d.). Royal Society of Chemistry.
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015). VelocityEHS.
- Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024). University of Washington.
- Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020). Journal of Chemical, Biological and Physical Sciences.
- Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram - ResearchGate. (2020). ResearchGate.
- m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Nitroacetanilide - Wikipedia. (n.d.). Wikipedia.
- Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide - Benchchem. (2025). BenchChem.
- Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization - Benchchem. (2025). BenchChem.
- An In-Depth Technical Guide to N-(2-Methyl-5- nitrophenyl)acetamide: Discovery, Synthesis, and Biological - Benchchem. (2025). BenchChem.
- A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide and Other Nitrated Anilines - Benchchem. (2025). BenchChem.
Sources
- 1. jcbsc.org [jcbsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitroacetanilide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. youtube.com [youtube.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. ehs.com [ehs.com]
- 11. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: N-(4,5-Dimethyl-2-nitrophenyl)acetamide as a Versatile Precursor for the Synthesis of Azo Dyes
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their extensive conjugated systems are responsible for their vibrant colors, making them indispensable in industries ranging from textiles and printing to biomedical research and diagnostics.[1][2] The synthesis of azo dyes is a cornerstone of industrial and laboratory organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2][3]
This application note provides a detailed technical guide on the use of N-(4,5-Dimethyl-2-nitrophenyl)acetamide as a strategic building block for azo dye synthesis. The compound's structure, featuring a protected amine (acetamide) and an electron-withdrawing nitro group, allows for a controlled, multi-stage synthetic approach. This guide will elucidate the underlying chemical principles, provide validated, step-by-step protocols, and explain the causality behind critical experimental choices, targeting researchers, chemists, and drug development professionals.
Physicochemical Properties & Strategic Features
This compound (C₁₀H₁₂N₂O₃) is a stable, solid organic compound that serves as an excellent precursor for the diazo component in azo dye synthesis.[4] Its key structural features offer distinct synthetic advantages:
-
Protected Amine: The acetamide group (-NHCOCH₃) protects the primary amine from unwanted side reactions during modifications elsewhere on the molecule. It must be hydrolyzed to reveal the reactive primary amine immediately before diazotization.
-
Electron-Withdrawing Nitro Group: The nitro group (-NO₂) is a strong deactivating group, which influences the electronic properties and ultimately the color (bathochromic or hypsochromic shift) of the final dye. It also provides a site for further chemical modification, such as reduction to a second amino group, opening pathways to more complex dye structures.[5]
-
Dimethyl Substitution: The methyl groups on the benzene ring can modify the dye's properties, such as its solubility and lightfastness.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 6970-77-0 | [6] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [4] |
| Molecular Weight | 208.21 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | Typically a solid powder | |
| Safety | Handle with standard laboratory precautions for aromatic nitro compounds, including gloves and safety glasses. Avoid inhalation of dust. |
The Synthetic Workflow: A Controlled Three-Stage Process
The conversion of this compound into an azo dye is not a direct reaction but a strategic sequence of three distinct chemical transformations. This controlled process ensures high yields and purity of the final product.
Figure 1: Overall synthetic workflow from the starting material to the final azo dye, highlighting the three critical stages.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for synthesizing a representative azo dye using β-naphthol as the coupling component.
Protocol 1: Hydrolysis of this compound
-
Causality: The acetamide is a stable protecting group that must be removed to liberate the primary amine required for diazotization. Acid-catalyzed hydrolysis is an effective method for this transformation. Refluxing provides the necessary activation energy to drive the reaction to completion.
-
Materials:
-
This compound (1.0 eq)
-
Ethanol (or other suitable solvent)
-
Concentrated Hydrochloric Acid (HCl) (approx. 5-6 eq)
-
Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)
-
Deionized Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (e.g., 2.08 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).
-
Slowly add concentrated HCl (e.g., 5 mL, ~60 mmol) to the suspension.
-
Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate of the amine hydrochloride salt may form.
-
Slowly neutralize the mixture by adding 10% NaOH solution until the pH is approximately 7-8. This deprotonates the amine hydrochloride to the free amine.
-
The product, 4,5-Dimethyl-2-nitroaniline, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
-
Confirm the identity and purity of the product via melting point and spectroscopic methods (FT-IR, NMR).
-
Protocol 2: Diazotization of 4,5-Dimethyl-2-nitroaniline
-
Causality: This reaction converts the primary amine into a highly reactive diazonium salt. The reaction is performed at 0-5 °C because diazonium salts are thermally unstable and readily decompose at higher temperatures, leading to loss of product and potential side reactions.[7][8] Nitrous acid (HNO₂) is generated in situ from sodium nitrite and a strong acid.
-
Materials:
-
4,5-Dimethyl-2-nitroaniline (1.0 eq) from Protocol 1
-
Concentrated Hydrochloric Acid (HCl) (approx. 2.5-3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.0 eq)
-
Deionized Water
-
Ice bath
-
-
Procedure:
-
In a beaker, prepare a solution of concentrated HCl (e.g., 2.5 mL) in deionized water (10 mL).
-
Add the synthesized 4,5-Dimethyl-2-nitroaniline (e.g., 1.66 g, 10 mmol) to the acid solution. Stir to form a fine suspension of the amine hydrochloride salt.
-
Cool the beaker in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.
-
In a separate flask, dissolve sodium nitrite (0.69 g, 10 mmol) in a small amount of cold deionized water (e.g., 5 mL).
-
Add the sodium nitrite solution dropwise to the cold, stirred amine suspension over 10-15 minutes. Crucial: Monitor the temperature closely and ensure it does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization. The resulting clear or slightly yellow solution contains the reactive diazonium salt and should be used immediately in the next step.
-
Protocol 3: Azo Coupling with β-Naphthol
-
Causality: The azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile.[1][9] β-Naphthol is used as the coupling component. The reaction is performed under mildly alkaline conditions because the naphthol is deprotonated to the more strongly nucleophilic naphthoxide ion, which accelerates the reaction.[1]
-
Materials:
-
Diazonium salt solution from Protocol 2
-
β-Naphthol (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice bath
-
-
Procedure:
-
In a separate beaker, dissolve β-Naphthol (e.g., 1.44 g, 10 mmol) in a solution of NaOH (e.g., 0.8 g, 20 mmol) in deionized water (30 mL).
-
Cool this coupling solution in an ice bath to below 5 °C.
-
While stirring vigorously, slowly add the cold diazonium salt solution from Protocol 2 to the cold β-naphthol solution.
-
An intensely colored precipitate (typically red or orange) will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Collect the crude azo dye by vacuum filtration.
-
Wash the solid product thoroughly with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or glacial acetic acid) to obtain the pure dye. Dry under vacuum.
-
Characterization of the Synthesized Azo Dye
The identity, purity, and properties of the final azo dye must be confirmed through standard analytical techniques.
Table 2: Hypothetical Characterization Data for the Azo Dye from 4,5-Dimethyl-2-nitroaniline and β-Naphthol
| Analysis Technique | Expected Result/Observation | Purpose |
| Appearance | Intense red or orange crystalline solid | Qualitative assessment |
| Melting Point | Sharp melting point (e.g., 210-212 °C) | Indicates purity |
| UV-Vis (in EtOH) | λ_max_ ≈ 480-520 nm | Confirms color and electronic conjugation |
| FT-IR (KBr, cm⁻¹) | ~3400 (O-H), ~1620 (N=N, weak), ~1520 & ~1340 (NO₂) | Confirms key functional groups |
| ¹H NMR | Signals corresponding to aromatic protons on both rings, methyl protons, and the hydroxyl proton | Confirms chemical structure |
Mechanistic Rationale and Visualization
The core of this synthesis relies on two fundamental organic reactions. The diazotization process converts the weakly nucleophilic amine into a potent electrophile. The subsequent azo coupling is a classic example of an electrophilic aromatic substitution.
Figure 2: Simplified mechanism for the diazotization of an aromatic amine and the subsequent electrophilic aromatic substitution (azo coupling) with a phenol.
Conclusion
This compound is a highly valuable and strategically designed building block for the synthesis of azo dyes. Its protected amine allows for controlled and sequential reactions, leading to the clean formation of the requisite diazonium salt precursor. By following the detailed hydrolysis, diazotization, and coupling protocols outlined in this note, researchers can reliably synthesize a diverse library of azo compounds. The choice of different coupling components provides a straightforward method for tuning the color and properties of the final dyes, making this precursor a powerful tool in chemical synthesis, materials science, and drug development.
References
-
PubChem. (n.d.). 4',5'-Dimethyl-2'-nitroacetanilide. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
YouTube. (2023). Introduction to Azo Coupling Reactions for Organic Chemistry. Chemistry with Caroline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
RSC Publishing. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
- Google Patents. (n.d.). CN113354599A - Preparation method of nintedanib key intermediate.
-
Wikipedia. (n.d.). Nitroacetanilide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic (RSC Publishing). (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Retrieved from [Link]
-
Journal of Chemical Reviews. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0003656 B1 - Process for the diazotisation of amines. Retrieved from [Link]
Sources
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4',5'-Dimethyl-2'-nitroacetanilide | C10H12N2O3 | CID 247472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-(4,5-DIMETHYL-2-NITRO-PHENYL)-ACETAMIDE | 6970-77-0 [chemicalbook.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Azo Coupling [organic-chemistry.org]
Troubleshooting & Optimization
"common byproducts in the synthesis of N-(4,5-Dimethyl-2-nitrophenyl)acetamide"
Technical Support Center: Synthesis of N-(4,5-Dimethyl-2-nitrophenyl)acetamide
This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. The nitration of substituted acetanilides is a cornerstone of aromatic chemistry, yet it is frequently accompanied by challenges related to byproduct formation. This document provides in-depth, experience-driven answers to common issues, focusing on the mechanistic origins of impurities and offering validated protocols to enhance reaction selectivity and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable synthetic route for this compound?
The most common and effective synthetic pathway is the electrophilic aromatic substitution (EAS) nitration of N-(4,5-dimethylphenyl)acetamide. This reaction utilizes a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), to generate the active electrophile, the nitronium ion (NO₂⁺).[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.[3]
The overall reaction is as follows: N-(4,5-dimethylphenyl)acetamide + HNO₃/H₂SO₄ → this compound + H₂O
The acetamido (-NHCOCH₃) group on the starting material is a moderately activating, ortho, para-directing group.[4] This directing effect, combined with the influence of the two methyl groups, is crucial for the regioselectivity of the reaction.
Q2: My post-reaction analysis (TLC/LCMS) shows several impurities. What are the most common byproducts I should expect?
Byproduct formation is the primary challenge in this synthesis. Based on the directing effects of the substituents and potential side reactions, the following impurities are commonly encountered:
-
Isomeric Byproducts: These are the most prevalent impurities, arising from the nitronium ion attacking alternative positions on the aromatic ring.
-
N-(4,5-Dimethyl-6-nitrophenyl)acetamide: The C6 position is activated by both the ortho-directing acetamido group and the ortho-directing 5-methyl group. This often results in it being a significant isomeric impurity.
-
N-(4,5-Dimethyl-3-nitrophenyl)acetamide: The C3 position is activated by the ortho-directing 4-methyl group, leading to the formation of this isomer.
-
-
Dinitrated Products: If the reaction conditions are too harsh (e.g., elevated temperature or excess nitrating agent), a second nitro group can be added to the ring, leading to dinitrated species.[5][6]
-
Hydrolyzed Amine (4,5-Dimethyl-2-nitroaniline): Under strongly acidic conditions, particularly during workup if heat is applied or if acid is not thoroughly removed, the acetamide functional group can hydrolyze back to a primary amine.[7] This impurity is often more brightly colored (yellow-orange) than the desired acetamide product.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of N-(4,5-dimethylphenyl)acetamide in the final crude product.
-
Oxidation Byproducts: Concentrated nitric acid is a potent oxidizing agent. Poor temperature control can lead to oxidative degradation of the aromatic ring, resulting in dark, often tarry, and intractable materials.[8]
Q3: My product yield is low, and I have a high proportion of the 6-nitro isomer. How can I improve the regioselectivity for the desired 2-nitro product?
Improving regioselectivity is a matter of carefully controlling the reaction kinetics and conditions to favor substitution at the C2 position.
-
Causality: The acetamido group is a powerful ortho, para-director.[4][9] Both the C2 and C6 positions are electronically activated. However, the C2 position is generally favored due to the combined directing influence of the acetamido group (ortho) and the 5-methyl group (para). The key to maximizing this preference is managing the reaction's activation energy.
-
Expert Recommendation: Temperature control is the most critical parameter.
-
Maintain Low Temperatures: The nitration should be performed at low temperatures, ideally between 0°C and 5°C.[8] Lower temperatures reduce the overall reaction rate, making the substitution more selective and favoring the thermodynamically preferred product.[5]
-
Slow Reagent Addition: The nitrating mixture must be added dropwise and slowly to the solution of the acetanilide. This maintains a low concentration of the highly reactive nitronium ion at any given moment, preventing localized temperature spikes and reducing the likelihood of dinitration and side reactions.[3][6]
-
Q4: The reaction mixture turned dark brown/black. What happened and is the product recoverable?
A dark, tarry appearance is a clear indication of oxidative side reactions.[8]
-
Mechanism: This occurs when the reaction temperature is too high, causing the nitric acid to act as an oxidizing agent rather than just a source for the nitronium ion. The aromatic ring and its substituents are degraded into a complex mixture of oxidized polymers.
-
Troubleshooting:
-
Prevention: Strict adherence to low-temperature protocols (0-5°C) is essential. Ensure the reaction vessel is efficiently cooled in an ice-salt or ice-acetone bath.
-
Recovery: While challenging, recovery may be possible if the degradation is not severe. After quenching the reaction on ice, attempt to isolate the solid product by filtration. The tarry impurities are often less soluble in the desired recrystallization solvents. An initial wash of the crude solid with a cold, non-polar solvent like hexane might help remove some tar. However, the yield and purity will be significantly compromised.
-
Q5: How can I confirm the presence of the hydrolyzed byproduct, 4,5-Dimethyl-2-nitroaniline, and how is it best removed?
The presence of the corresponding aniline is a common issue stemming from the acidic workup.
-
Identification:
-
Color: The aniline is typically a more intensely colored yellow or orange solid compared to the pale yellow of the desired N-acetylated product.[7]
-
Melting Point: A melting point depression and a broad melting range are strong indicators of impurity. The aniline has a different melting point than the acetamide.[6]
-
Spectroscopy: In an IR spectrum, the amide C=O stretch (around 1680 cm⁻¹) would be absent or diminished in the aniline.[7]
-
-
Removal:
-
Recrystallization: This is the most effective method. Ethanol or a mixed solvent system like ethanol-water is often suitable. The desired acetamide and the aniline byproduct will have different solubilities, allowing for separation.[10]
-
Acidic Wash (for aniline removal from an organic solution): If the crude product is dissolved in a water-immiscible organic solvent, a wash with dilute HCl can protonate the basic aniline byproduct, pulling it into the aqueous layer as a salt, while the neutral acetamide remains in the organic layer.
-
Troubleshooting Guide: At-a-Glance
| Symptom / Observation | Probable Cause | Recommended Corrective Action | Reference |
| Multiple spots on TLC with similar Rf values | Formation of positional isomers (e.g., 6-nitro, 3-nitro). | Maintain reaction temperature strictly at 0-5°C; ensure slow, dropwise addition of the nitrating mixture. | [8] |
| Reaction mixture becomes dark, viscous, or tarry. | Oxidation of the aromatic substrate by nitric acid due to high temperature. | Keep the temperature below 10°C at all times during reagent addition. Use the minimum effective amount of nitric acid. | [8] |
| Product is bright yellow/orange with a low, broad melting point. | Hydrolysis of the acetamide group to the corresponding aniline. | Thoroughly wash the crude product with cold water to remove residual acid. Avoid heating during acidic workup. | [5][7] |
| Final product mass exceeds theoretical yield. | Dinitration of the aromatic ring. | Use stoichiometric or slightly limiting amounts of nitric acid. Avoid high temperatures which increase reaction rates. | [5][6] |
| Significant amount of starting material remains (TLC). | Incomplete reaction. | Verify the concentration and quality of acids. Allow for sufficient reaction time at the recommended low temperature. |
Validated Experimental Protocols
Protocol 1: Synthesis of this compound
Scientist's Note: This protocol prioritizes control over reaction parameters to maximize selectivity and minimize byproduct formation.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of N-(4,5-dimethylphenyl)acetamide in 30 mL of concentrated sulfuric acid. Stir until a clear solution is obtained, ensuring the temperature does not exceed 20°C.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C.
-
Nitrating Mixture Preparation: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding 4.5 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. This addition is exothermic; keep the mixture cool in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the cooled acetanilide solution over 30-45 minutes. Crucially, ensure the internal reaction temperature does not rise above 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 60 minutes. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Quenching & Precipitation: Pour the reaction mixture slowly and with vigorous stirring onto 200 g of crushed ice in a large beaker. The crude product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. This step is critical to remove residual acid that could cause hydrolysis.[5]
-
Drying: Air-dry the crude product on the filter paper, then transfer to a watch glass for further drying in a desiccator.
Protocol 2: Purification by Recrystallization
Scientist's Note: The choice of solvent is critical for effective purification. Ethanol is often a good starting point for nitroacetanilides.[10]
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol is not a suitable solvent alone. If it is sparingly soluble, gently heat the tube. An ideal solvent will dissolve the product when hot but allow it to crystallize upon cooling. A binary mixture (e.g., ethanol-water) may be required.[10]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities (like tar or dust) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any adhering mother liquor. Dry the crystals completely.
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Confirm purity with TLC or other analytical methods.
Visual Guides
Reaction Pathway and Byproduct Formation
Caption: Key products in the nitration of N-(4,5-dimethylphenyl)acetamide.
Experimental Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification of the target compound.
References
- JAAN's Science Class. (2012). Nitration of acetanilide (Lab report).
-
ResearchGate. (2017). The reaction recognizes p-nitroacetanilide and p-nitroaniline. Available at: [Link]
- Study.com. (n.d.). Why can't acetanilide be initially dissolved in HNO3 in the synthesis of p-nitroacetanilide?.
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]
-
Canadian Science Publishing. (1968). Nitrations of acetanilides by reagents of N02X type. Canadian Journal of Chemistry. Available at: [Link]
-
Chegg. (2020). Nitration of Acetanilide Introduction. Available at: [Link]
-
Brainly.in. (2021). m-nitroacetanilide can NOT be formed during nitration of acetanilide, because.... Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). A Study on Electrophilic Aromatic Substitution of Acetanilide. Available at: [Link]
-
UKEssays.com. (2017). Nitration of Acetanilide and Methyl Benzoate. Available at: [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Solved Nitration of Acetanilide Introduction Nitration is an | Chegg.com [chegg.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 6. ukessays.com [ukessays.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. brainly.in [brainly.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of N-(4,5-Dimethyl-2-nitrophenyl)acetamide Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4,5-Dimethyl-2-nitrophenyl)acetamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, optimize reaction conditions, and ensure high-yield, high-purity outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Issue 1: Persistently Low Product Yield
Question: My overall yield of this compound is consistently low, often below 50%. What are the primary causes and how can I improve this?
Answer: Low yield in this specific acetylation is a frequent challenge stemming from the electronic properties of the starting material, 4,5-dimethyl-2-nitroaniline. The primary causes can be broken down into three areas:
-
Incomplete Reaction: The starting amine is electronically deactivated. The potent electron-withdrawing nitro group at the ortho position, combined with some steric hindrance, significantly reduces the nucleophilicity of the amino group. This makes it a poor nucleophile for attacking the acetylating agent, leading to an incomplete reaction.
-
Suboptimal Reaction Conditions: Standard acetylation conditions that work for simple anilines are often insufficient here. The reaction may require more forcing conditions, such as higher temperatures or the use of a catalyst, to proceed to completion.[1]
-
Product Loss During Workup and Purification: Significant product can be lost if the precipitation is incomplete or if the wrong recrystallization solvent is chosen.[2] Using an excessive amount of solvent during recrystallization is a common cause of yield loss, as a substantial amount of the product will remain in the mother liquor.[2]
Optimization Strategy:
-
Catalysis: Add a catalytic amount (a few drops) of concentrated sulfuric acid to the reaction mixture. The acid protonates the carbonyl oxygen of acetic anhydride, making it a much more potent electrophile, which can be more readily attacked by the deactivated amine.[1]
-
Temperature: Gently heating the reaction mixture, for instance, under reflux in glacial acetic acid, can provide the necessary activation energy to drive the reaction forward.[1]
-
Monitoring: Always monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2] This is the only definitive way to know if the starting material has been consumed and the reaction is complete.
Issue 2: Starting Material Remains Unchanged After Reaction
Question: My TLC analysis shows a large spot corresponding to the 4,5-dimethyl-2-nitroaniline starting material, even after several hours. How can I drive the reaction to completion?
Answer: This is a classic case of insufficient activation for a deactivated substrate. The reduced nucleophilicity of the amine is the core issue.
Causality: The resonance and inductive effects of the ortho-nitro group pull electron density away from the aromatic ring and, consequently, from the amino group. This reduces the availability of the nitrogen's lone pair of electrons for nucleophilic attack on the acetic anhydride.
Solutions:
-
Increase Reagent Reactivity: While acetic anhydride is generally preferred for its ease of handling, a more reactive acetylating agent like acetyl chloride can be used for particularly stubborn reactions.[3] However, be aware that acetyl chloride is more hazardous, reacts violently with water, and produces corrosive HCl gas, which must be scavenged with a non-nucleophilic base like triethylamine or pyridine.[3]
-
Ensure Reagent Purity: Verify that your acetic anhydride has not hydrolyzed to acetic acid from exposure to atmospheric moisture. Use a fresh bottle or distill it if necessary.
-
Optimize Catalyst Use: If you are already using an acid catalyst like H₂SO₄, ensure it is added correctly. However, avoid using a large excess, as this can lead to side reactions or degradation under heat.
Issue 3: Product "Oils Out" or Fails to Crystallize During Purification
Question: I'm having trouble purifying the crude product. It separates as a dark oil during recrystallization instead of forming crystals. What causes this, and what is the best purification method?
Answer: "Oiling out" is a common problem in recrystallization that occurs when the melting point of the impure solid is lower than the boiling point of the solvent, or when the solution is cooled too rapidly.[1][2] The presence of impurities is the most frequent cause.
Purification Strategy:
-
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold. For acetanilides like this, a binary solvent system of ethanol and water is often highly effective.[1][4] Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.
-
Slow Cooling: Do not rush the crystallization process by immediately placing the hot flask in an ice bath. Allow it to cool slowly to room temperature first. This promotes the formation of larger, purer crystals.[2] Once at room temperature, cooling in an ice bath can be used to maximize the yield.[5]
-
Decolorization: If the crude product is highly colored, this indicates the presence of impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2] Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Column Chromatography: For highly impure samples where recrystallization fails, silica gel column chromatography is a reliable alternative. A mobile phase using a gradient of hexane and ethyl acetate is a good starting point for elution.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most common and effective route is the N-acetylation of 4,5-dimethyl-2-nitroaniline using acetic anhydride as the acetylating agent.[6] The reaction is typically performed in glacial acetic acid, which serves as a solvent that is compatible with both the starting material and the reagent.[7] Due to the deactivated nature of the amine, gentle heating and/or the use of an acid catalyst is often necessary for optimal results.[1]
Q2: Should I use acetic anhydride or acetyl chloride for this synthesis?
The choice depends on the balance between reactivity and safety.
-
Acetic Anhydride ((Ac)₂O): This is the preferred reagent for most applications. It is less reactive than acetyl chloride, making it more selective and easier to handle.[3] The byproduct is acetic acid, which is less corrosive and easier to manage than HCl.[3] For this specific synthesis, acetic anhydride with a catalyst is usually sufficient.
-
Acetyl Chloride (AcCl): This is a more powerful acetylating agent and can be effective when acetic anhydride fails to give a complete reaction.[3] However, its high reactivity can lead to more side products. It is also highly corrosive, moisture-sensitive, and generates HCl gas, requiring the use of a base scavenger.[3]
Q3: What is the mechanism of the acid-catalyzed acetylation of an amine?
In an acid-catalyzed reaction, the first step is the protonation of the carbonyl oxygen of acetic anhydride by the acid (e.g., H₂SO₄). This protonation makes the carbonyl carbon significantly more electrophilic. The lone pair of electrons on the amine nitrogen then attacks this activated carbonyl carbon. Subsequently, a proton is lost from the nitrogen, and the leaving group (acetate) departs, resulting in the formation of the stable amide product and regenerating the acid catalyst.
Q4: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the best method.[1][2] Prepare a TLC plate by spotting the starting material (4,5-dimethyl-2-nitroaniline) in one lane, a co-spot (starting material and reaction mixture) in the middle lane, and the reaction mixture in the third lane. An appropriate eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The product, being more polar than the starting amine, will have a lower Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.
Data & Protocols
Table 1: Optimized Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Starting Material | 4,5-Dimethyl-2-nitroaniline | 1.0 equivalent |
| Acetylating Agent | Acetic Anhydride | 1.2 - 1.5 equivalents |
| Solvent | Glacial Acetic Acid | Dissolves reactants; compatible with conditions |
| Catalyst | Conc. Sulfuric Acid | 2-3 drops |
| Temperature | 80-100 °C | Provides activation energy for the deactivated amine |
| Reaction Time | 1-3 hours (TLC monitored) | Ensure reaction goes to completion |
| Workup | Precipitation in ice-water | Product is insoluble in water, allowing for easy isolation |
Experimental Workflow Diagram
Sources
Technical Support Center: Purification of Crude N-(4,5-Dimethyl-2-nitrophenyl)acetamide by Recrystallization
Welcome to the technical support center for the purification of N-(4,5-Dimethyl-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the recrystallization of this compound. Here, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to optimize your purification process and ensure the integrity of your final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, providing explanations and step-by-step solutions.
Issue 1: The crude this compound is not dissolving in the hot solvent.
Possible Causes:
-
Incorrect Solvent Choice: The selected solvent may not have a high enough dissolving power for this compound, even at elevated temperatures. The polarity of the solvent plays a crucial role, and for nitroaromatic compounds, polar solvents are often a good starting point.[1]
-
Insufficient Solvent Volume: You may not be using a sufficient amount of solvent to dissolve the solute. The goal is to create a saturated solution at the solvent's boiling point.[2]
-
Presence of Insoluble Impurities: The crude product may contain impurities that are insoluble in the chosen solvent, even when hot.[3]
Solutions:
-
Verify Solvent Selection: The ideal solvent should dissolve the compound when hot but not at room temperature.[3][4] For acetanilides, ethanol is a commonly used solvent.[5] A mixed solvent system, such as ethanol-water, can also be effective, especially when a single solvent is not ideal.[1][6]
-
Incremental Solvent Addition: Add the hot solvent in small portions to the crude solid while heating and stirring. Continue adding solvent until the compound just dissolves. Avoid adding a large excess, as this will reduce your final yield.[7]
-
Perform Hot Filtration: If a portion of the solid material refuses to dissolve even after adding a reasonable amount of hot solvent, it is likely an insoluble impurity.[3] In this case, perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[4][8] To prevent premature crystallization during this step, use a pre-heated funnel and flask.[1]
Issue 2: No crystals are forming upon cooling the solution.
Possible Causes:
-
Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it normally could at that temperature, but crystal nucleation has not initiated.[9]
-
Excessive Solvent: Using too much solvent is a frequent reason for crystallization failure, as the solution does not become saturated upon cooling.[9][10]
-
Cooling Too Rapidly: While counterintuitive, sometimes cooling the solution too quickly can inhibit the formation of well-defined crystals.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the surface of the solution. The tiny scratches on the glass can provide nucleation sites for crystal growth.[1][7][9]
-
Seed Crystals: If available, add a tiny "seed" crystal of pure this compound to the solution. This provides a template for further crystallization.[7][9]
-
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent.[10] Once the volume is reduced, allow it to cool again.
-
Ensure Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a beaker of warm water if necessary, before moving it to an ice bath for maximum crystal recovery.[2][8]
-
Further Cooling: If crystals still do not form, try cooling the solution in an ice-salt bath.[1][8]
Issue 3: The product "oils out" instead of forming crystals.
Possible Causes:
-
High Impurity Concentration: A high concentration of impurities can lower the melting point of the mixture, causing it to separate as an oil.[1]
-
Melting Point Below Solvent Boiling Point: The melting point of the impure compound may be lower than the boiling point of the solvent. When the solution cools, it becomes saturated at a temperature where the solute is still a liquid.[1][9]
-
Rapid Cooling: Cooling the solution too quickly can sometimes favor oil formation over crystallization.[9]
Solutions:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature.[1][10]
-
Slow Down the Cooling Process: Allow the solution to cool much more slowly. This can be achieved by placing the flask in a warm water bath and allowing both to cool to room temperature together.[8][9]
-
Change the Solvent: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or consider a different solvent system.[1]
Issue 4: The yield of recrystallized this compound is very low.
Possible Causes:
-
Using an Excessive Amount of Solvent: This is a primary cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor even after cooling.[1][7][10]
-
Premature Crystallization During Hot Filtration: If hot filtration was performed, the product might have crystallized on the filter paper or in the funnel.
-
Washing Crystals with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[1][7]
-
Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to dissolve the crude product.[7]
-
Optimize Hot Filtration: If this step is necessary, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.[1]
-
Use Ice-Cold Rinsing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving the product.[1][7]
-
Maximize Crystal Recovery: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath to maximize the recovery of the crystals.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should have a steep solubility curve for the target compound, meaning it is highly soluble at high temperatures and sparingly soluble at low temperatures.[1] For nitroacetanilide derivatives, polar solvents like ethanol are often a good starting point.[5][11][12] A mixed solvent system, such as ethanol and water, can also be highly effective.[6] To determine the optimal solvent, it is best to perform small-scale solubility tests with a few candidate solvents.[2][3]
Q2: How do I choose a solvent for recrystallization?
A2: A good recrystallization solvent should meet several criteria:
-
The compound of interest should be very soluble at the solvent's boiling point and have low solubility at room temperature or in an ice bath.[2][3][4][13]
-
The solvent should either dissolve impurities very well at all temperatures or not at all, allowing for their separation.[1][3]
-
The solvent must be chemically inert and not react with the compound being purified.[4][13]
-
The solvent should be volatile enough to be easily removed from the purified crystals.[3][4]
Solvent Selection Workflow
Caption: A decision workflow for selecting a suitable recrystallization solvent.
Q3: What are the likely impurities in my crude this compound?
A3: The impurities will largely depend on the synthetic route used. A common synthesis involves the nitration of N-(4,5-dimethylphenyl)acetamide. Potential impurities could include:
-
Unreacted Starting Material: N-(4,5-dimethylphenyl)acetamide.
-
Positional Isomers: Other nitrated isomers, such as N-(2,3-dimethyl-6-nitrophenyl)acetamide, formed during the nitration step.
-
Di-nitrated Products: Products where a second nitro group has been added to the aromatic ring.
-
Residual Acids: Traces of nitric and sulfuric acid from the nitration mixture.[6]
A thorough impurity profiling using techniques like HPLC can help in identifying and quantifying these impurities.[14]
Q4: How can I tell if my recrystallized product is pure?
A4: Several methods can be used to assess the purity of your final product:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broaden over a range of temperatures. Compare your experimental melting point to the literature value.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.[5] Running the recrystallized product alongside the crude material can visually demonstrate the success of the purification.
-
Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can confirm the structure of the compound and detect the presence of impurities. Comparing the spectra of the crude and purified product will show the removal of impurity signals.
Summary of Purity Assessment Techniques
| Technique | Principle | Indication of Purity |
| Melting Point | The temperature at which a solid becomes a liquid. | A sharp melting point at or near the literature value. |
| TLC | Separation based on differential partitioning between a stationary and mobile phase. | A single, well-defined spot. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | A clean spectrum matching the expected structure with no extraneous peaks. |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of characteristic functional group peaks and absence of impurity peaks. |
References
-
Finding the best solvent for recrystallisation student sheet. (n.d.). RSC Education. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]
-
N-(4-methyl-2-nitro-phenyl)ethanamide. (2024). ChemBK. Retrieved from [Link]
-
Recrystallization1. (n.d.). Towson University. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]
-
Acetamide, N-(4-nitrophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
-
4-Nitroacetanilide. (n.d.). Wikipedia. Retrieved from [Link]
-
Deere, J. C., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]
-
Synthesis of N-(4 nitrophenyl) acetamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. (2009). ResearchGate. Retrieved from [Link]
-
Acetamide, N-(2-methyl-4-nitrophenyl)-. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jcbsc.org [jcbsc.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mt.com [mt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
"troubleshooting low yield in the nitration of N,N-dimethylaniline derivatives"
Welcome to the technical support center for the nitration of N,N-dimethylaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often troublesome electrophilic aromatic substitution. Here, we address specific issues that can lead to low yields and provide scientifically grounded, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the nitration of N,N-dimethylaniline derivatives. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and offering step-by-step corrective actions.
Question 1: My primary issue is a very low yield of the desired nitro-product, with a significant amount of starting material recovered. What's going wrong?
Answer:
This is a classic issue that often points to one of two primary causes: improper generation of the electrophile or deactivation of the aromatic ring.
-
Insufficient Nitronium Ion (NO₂⁺) Generation: The active electrophile in this reaction is the nitronium ion, which is formed from the reaction of concentrated nitric acid and a stronger acid, typically sulfuric acid.[1][2] If the acid mixture is not prepared correctly or is not of sufficient concentration, the equilibrium will not favor the formation of the nitronium ion, leading to a sluggish or incomplete reaction.
-
Protonation of the Dimethylamino Group: The N,N-dimethylamino group is strongly activating and ortho, para-directing. However, in the strongly acidic conditions required for nitration, the lone pair on the nitrogen atom can be protonated to form an N,N-dimethylanilinium ion.[3][4] This protonated group is strongly deactivating and meta-directing due to its positive charge, which withdraws electron density from the ring through an inductive effect.[3][5][6] This deactivation makes the ring much less susceptible to electrophilic attack.
Troubleshooting Steps:
-
Verify Acid Quality and Stoichiometry: Ensure that you are using fresh, concentrated nitric acid (typically 70%) and concentrated sulfuric acid (96-98%). Water content can significantly hinder the formation of the nitronium ion. The sulfuric acid should be in stoichiometric excess to act as both a catalyst and a solvent.[7]
-
Control Reaction Temperature: The formation of the nitronium ion is an exothermic process, as is the nitration reaction itself.[7] It is crucial to maintain low temperatures (typically 0-10°C) during the preparation of the nitrating mixture and its addition to the aniline derivative.[7][8] This minimizes side reactions and prevents thermal decomposition of the reactants and products.
-
Consider Alternative Nitrating Agents: For sensitive substrates, "mixed acid" (HNO₃/H₂SO₄) might be too harsh. Milder nitrating agents, such as N-nitropyrazoles, can be effective alternatives that operate under less acidic conditions, thereby reducing the extent of amine protonation.[9]
Question 2: I'm observing the formation of a significant amount of the meta-nitro isomer, even though my starting material should be ortho, para-directing. Why is this happening?
Answer:
This is a direct consequence of the protonation of the N,N-dimethylamino group, as mentioned in the previous point. The equilibrium between the free amine and its protonated form is highly dependent on the acidity of the reaction medium.
-
Free Amine (Ortho, Para-Directing): The lone pair on the nitrogen of the unprotonated N,N-dimethylamino group donates electron density to the aromatic ring through resonance, activating the ortho and para positions for electrophilic attack.[10]
-
Protonated Amine (Meta-Directing): Once protonated, the resulting -N⁺H(CH₃)₂ group becomes a strong electron-withdrawing group.[4][11] This deactivates the entire ring, but the deactivation is most pronounced at the ortho and para positions. Consequently, the meta position becomes the least deactivated and, therefore, the most likely site for nitration.[5][12]
The final isomer distribution is a reflection of the reaction rates of both the activated (free amine) and deactivated (anilinium ion) species present in the reaction mixture.[13]
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for nitration issues.
Question 3: My reaction mixture turns dark brown or black, and I end up with a tarry, intractable mess instead of a crystalline product. What causes this?
Answer:
The formation of dark, tarry substances is a strong indication of oxidative side reactions.[13][14] N,N-dimethylaniline and its derivatives are highly susceptible to oxidation, especially under the harsh conditions of nitration.
-
Oxidation by Nitric Acid: Concentrated nitric acid is a powerful oxidizing agent. It can oxidize the aniline derivative to a variety of colored and polymeric byproducts. This is exacerbated by elevated temperatures.
-
Nitrosation as a Side Reaction: The presence of nitrous acid (HNO₂) in the nitric acid can lead to nitrosation of the amine, forming N-nitroso compounds.[15] Under acidic conditions, this can be followed by further reactions that contribute to the formation of colored impurities. The reaction can also be catalyzed by nitrous acid through a radical pathway.[16][17]
Preventative Measures:
-
Strict Temperature Control: This is the most critical factor in preventing oxidation.[18] Maintain the reaction temperature below 10°C, and ideally between 0-5°C, by using an ice-salt bath or by the direct addition of dry ice to the reaction mixture.[7][8]
-
Slow, Controlled Addition: Add the nitrating mixture to the solution of the aniline derivative very slowly, dropwise, with vigorous stirring.[8] This ensures that localized "hot spots" do not form, which would accelerate oxidation.
-
Use of Urea or Sulfamic Acid: The addition of a small amount of urea or sulfamic acid to the reaction mixture can scavenge any nitrous acid present, thereby inhibiting nitrosation-related side reactions.[7]
-
Purity of Starting Material: Ensure the N,N-dimethylaniline derivative is pure and free from any easily oxidizable impurities. Purification of the starting material, for example, by distillation from zinc dust, can be beneficial.[19]
Question 4: I'm struggling to separate the ortho, para, and meta isomers after the reaction. What is the best approach for purification?
Answer:
The separation of nitroaniline isomers can be challenging due to their similar polarities. A combination of techniques is often required.
-
Fractional Crystallization: This is often the first and most effective step, particularly for separating the para and meta isomers from the crude product. The isomers often have different solubilities in common solvents. For example, in the nitration of N,N-dimethylaniline, the p-nitro isomer can be precipitated from the acidic reaction mixture by partial neutralization, while the m-nitro isomer remains in solution and can be precipitated at a higher pH.[7][8]
-
Column Chromatography: For a more complete separation, especially if all three isomers are present, column chromatography on silica gel is the method of choice. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically allow for the separation of the isomers.
Typical Elution Order in Silica Gel Chromatography:
| Isomer | Relative Polarity | Typical Elution Order |
| o-Nitro | Least Polar | First |
| p-Nitro | Intermediate | Second |
| m-Nitro | Most Polar | Third |
This order can vary depending on the specific derivative.
Frequently Asked Questions (FAQs)
Q1: Is it possible to achieve selective para-nitration?
While achieving 100% selectivity is difficult, you can favor the formation of the para isomer by:
-
Using a bulky protecting group on the amine: This is less common for tertiary amines like N,N-dimethylaniline but is a standard strategy for primary and secondary anilines.
-
Careful control of reaction conditions: Lower temperatures and less acidic conditions (if the reaction still proceeds) can slightly favor the para product over the ortho due to reduced protonation and steric hindrance at the ortho position.
Q2: Why is the ortho-isomer often formed in very low yields?
Steric hindrance from the N,N-dimethylamino group can impede the approach of the electrophile to the adjacent ortho positions.[3] This effect, combined with the electronic factors, often leads to the para position being the major substitution site for the unprotonated amine.
Q3: Can I use a different acid catalyst instead of sulfuric acid?
While sulfuric acid is the most common and effective catalyst for generating the nitronium ion from nitric acid, other strong acids could theoretically be used.[1] However, sulfuric acid's high boiling point, dehydrating properties, and ability to dissolve the reactants make it particularly well-suited for this reaction.
Q4: How do I know if my starting N,N-dimethylaniline is pure enough?
The purity of the starting material is critical.[8] It should be a pale yellow liquid. A dark color indicates the presence of oxidation products. You can purify commercial N,N-dimethylaniline by refluxing with acetic anhydride to remove primary and secondary amine contaminants, followed by distillation.[19]
Standardized Experimental Protocol: Nitration of N,N-Dimethylaniline
This protocol is a modification of a procedure from Organic Syntheses and is a reliable starting point for the mononitration of N,N-dimethylaniline.[8]
Reaction Workflow Diagram
Caption: Step-by-step nitration and work-up workflow.
Procedure:
-
Preparation of the Aniline Sulfate Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 42.4 mL (0.77 mol) of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add 12.1 g (0.1 mol) of N,N-dimethylaniline with stirring, ensuring the temperature remains below 25°C. Once the addition is complete, continue cooling until the temperature of the solution is 5°C.[8]
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully add 12.2 g (6.7 mL, 0.12 mol) of concentrated sulfuric acid to 9.5 g (6.7 mL, 0.105 mol) of concentrated nitric acid with cooling and stirring.
-
Nitration: Transfer the nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred aniline sulfate solution, ensuring the tip of the dropping funnel is below the surface of the liquid. Maintain the reaction temperature between 5°C and 10°C throughout the addition (approximately 1.5 hours). Use small pieces of dry ice to regulate the temperature if necessary.[8]
-
Reaction Completion: After the addition is complete, stir the solution at 5-10°C for an additional hour.[8]
-
Quenching and Isolation of p-Nitro-N,N-dimethylaniline: Pour the reaction mixture with stirring into a beaker containing 200 mL of an ice-water slurry. Slowly add concentrated ammonium hydroxide with efficient cooling (keep below 25°C) until the yellow p-nitro-N,N-dimethylaniline precipitates. The color of the precipitate will begin to change to orange as the m-isomer starts to come out of solution; stop the addition at this point.[8] Collect the crude p-nitro isomer by vacuum filtration and wash with a small amount of cold water.
-
Isolation of m-Nitro-N,N-dimethylaniline: To the combined filtrate and washings, continue adding concentrated ammonium hydroxide with cooling until the solution is basic (e.g., pH ~8). The orange m-nitro-N,N-dimethylaniline will precipitate.[8] Collect the crude m-isomer by vacuum filtration and wash with cold water.
-
Purification: The separated isomers can be further purified by recrystallization from a suitable solvent, such as ethanol or a benzene/ethanol mixture.[7]
References
-
Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. DOI: 10.15227/orgsyn.027.0062. [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
Chem LibreTexts. (2020). Preparation of N,N-dimethyl-4-nitrosoaniline. [Link]
-
Sciencemadness.org. (2022). Mono-nitration of dimethylaniline. [Link]
-
Ridd, J. H., & Scriven, E. F. V. (1976). The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Journal of the Chemical Society, Perkin Transactions 2, (4), 351-354. [Link]
-
Homework.Study.com. (n.d.). In the nitration of an aromatic compound, why is it important to keep the reaction temperature low? [Link]
-
LookChem. (n.d.). Purification of N,N-Dimethylaniline. [Link]
-
Olah, G. A., & Lin, H. C. (1974). Aromatic substitution. XXXIV. Mechanism of nitration of benzene and toluene with nitronium salts and of benzene in superacids. Journal of the American Chemical Society, 96(9), 2892-2898. [Link]
-
Allen, A. D., & Ridd, J. H. (1976). The nitrosation of N, N-dimethylaniline takes place through the attack of electrophile. Journal of the Chemical Society, Perkin Transactions 2, (12), 1675-1678. [Link]
-
Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position? [Link]
-
Chemguide. (n.d.). The Nitration of Benzene. [Link]
-
Chemistry Stack Exchange. (2019). Nitration of aniline. [Link]
-
Ridd, J. H. (1976). Nitration of NN-Dimethylanilinium Ion. Evidence for a New Reaction Path in Nitrous Acid-catalysed Nitrations. J.C.S. Chem. Comm., 20. [Link]
-
Filo. (2025). The major product formed in the reaction of N, N-dimethylaniline with con... [Link]
-
Embibe. (n.d.). The major product formed on nitration of N Ndimethylaniline with conc H2SO4HNO3 mixture is. [Link]
-
Bailey, J. R. (1917). Studies in Nitration, III. Nitration of Aniline and of Certain of its N-Alkyl, N-Aryl and N-Acyl Derivatives. Journal of the American Chemical Society, 39(7), 1408-1413. [Link]
-
Brainly.in. (2018). During nitration of aniline, m-nitroaniline is also obtained. Why? [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
-
Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. [Link]
-
Quora. (2018). Why is meta nitroaniline one of the major products in nitration of aniline? [Link]
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society, 144(36), 16479-16488. [Link]
-
American Chemical Society. (n.d.). Co-acid free nitration of highly activated aromatics such as anilines and dimethylanilines using traditional and nontraditional activation methods. [Link]
-
Chemguide. (n.d.). The Nitration of Benzene. [Link]
-
ResearchGate. (n.d.). Aromatic nitration under various conditions. [Link]
-
Testbook. (n.d.). Nitration of aniline in strong acidic medium also gives m-nitroaniline because. [Link]
-
Vedantu. (n.d.). When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE. [Link]
-
Undergraduate Research Commons. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
YouTube. (2020). GOC || Nitration of N, N - Dimethylaniline || NEET || JEE main || GATE || NET. [Link]
-
Quora. (2017). Direct nitration of aniline is not possible. Why? [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. brainly.in [brainly.in]
- 7. Sciencemadness Discussion Board - Mono-nitration of dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The major product formed in the reaction of N, N-dimethylaniline with con.. [askfilo.com]
- 11. quora.com [quora.com]
- 12. testbook.com [testbook.com]
- 13. quora.com [quora.com]
- 14. ia800805.us.archive.org [ia800805.us.archive.org]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. Nitration of NN-dimethylanilinium ion. Evidence for a new reaction path in nitrous acid-catalysed nitrations - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. homework.study.com [homework.study.com]
- 19. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
Minimizing Isomeric Impurities in N-(4,5-Dimethyl-2-nitrophenyl)acetamide Synthesis: A Technical Support Guide
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4,5-Dimethyl-2-nitrophenyl)acetamide. Our focus is to address the critical challenge of minimizing isomeric impurities, ensuring the highest possible purity of the target compound.
I. Understanding the Core Challenge: Isomer Formation
The synthesis of this compound typically involves the nitration of N-(3,4-dimethylphenyl)acetamide (also known as 3',4'-dimethylacetanilide). The directing effects of the acetamido and methyl groups on the aromatic ring primarily favor the substitution of the nitro group at the 2-position, yielding the desired product. However, the formation of other positional isomers is a common side reaction, leading to impurities that can be challenging to remove.
The primary isomeric impurities of concern are:
-
N-(2,3-Dimethyl-6-nitrophenyl)acetamide: Arising from nitration at a different ortho position.
-
N-(3,4-Dimethyl-6-nitrophenyl)acetamide: Another potential ortho/para-directed product.
The relative proportions of these isomers are highly dependent on the reaction conditions. Therefore, precise control over the experimental parameters is paramount for minimizing the formation of these unwanted byproducts.
Reaction Pathway and Isomer Formation
Caption: Synthetic pathway for this compound and the formation of major isomeric impurities.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that may arise during the synthesis.
Q1: What is the primary cause of isomeric impurity formation in this synthesis?
A1: The formation of isomeric impurities is a direct consequence of the regioselectivity of the electrophilic aromatic nitration reaction. While the acetamido group is a strong ortho, para-director, and the two methyl groups also activate the ring, there are multiple positions on the aromatic ring that can be attacked by the nitronium ion (NO₂⁺). The relative energies of the transition states leading to the different isomers determine the product distribution. Factors that influence these energies, such as temperature and the nature of the nitrating agent, play a crucial role.[1]
Q2: How does temperature control affect the ratio of isomers?
A2: Temperature is a critical parameter. Nitration reactions are typically exothermic, and higher temperatures can provide enough energy to overcome the activation barriers for the formation of less-favored isomers.[2] Maintaining a low and consistent temperature, generally between 0-10°C, throughout the addition of the nitrating agent is essential to maximize the yield of the desired this compound.[3]
Q3: Can the choice of nitrating agent influence the outcome?
A3: Absolutely. The standard nitrating mixture of concentrated nitric acid and sulfuric acid is effective but can be aggressive. Alternative nitrating systems can offer higher regioselectivity. For instance, the use of milder nitrating agents or carrying out the reaction in the presence of a zeolite catalyst can favor the formation of the para-isomer relative to the ortho-isomers due to steric hindrance within the zeolite pores.[4][5]
Q4: My final product is a mixture of isomers. What is the most effective purification method?
A4: Recrystallization is the most common and effective method for purifying the solid product.[3] The key is to select a solvent or a binary solvent system where the desired isomer has high solubility at elevated temperatures and low solubility at lower temperatures, while the undesired isomers remain in solution upon cooling. A mixture of ethanol and water is often a good starting point.[6] For very challenging separations, preparative high-performance liquid chromatography (HPLC) may be necessary.[7]
Q5: What analytical techniques are best for quantifying the isomeric purity of my sample?
A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying isomeric purity. A well-developed HPLC method can separate and quantify the different isomers, providing precise information on the purity of your sample.[7] Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying and quantifying volatile impurities.[8][9]
III. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High levels of isomeric impurities detected by HPLC/GC-MS. | 1. Reaction temperature was too high: This is the most common cause, leading to the formation of thermodynamically less favored isomers. 2. Rate of addition of the nitrating agent was too fast: This can create localized "hot spots" in the reaction mixture, even if the overall temperature appears controlled. 3. Improper ratio of nitric acid to sulfuric acid: An incorrect ratio can affect the concentration of the active nitronium ion, potentially altering the regioselectivity. | 1. Maintain strict temperature control: Use an ice-salt bath to maintain the reaction temperature between 0-5°C during the addition of the nitrating agent.[3] 2. Slow, dropwise addition: Add the nitrating mixture very slowly with vigorous stirring to ensure even heat distribution.[3] 3. Use a pre-chilled nitrating mixture: Prepare the nitrating mixture separately in an ice bath before adding it to the reaction flask. |
| Incomplete reaction (starting material remains). | 1. Insufficient amount of nitrating agent: The stoichiometry of the reaction was not correct. 2. Reaction time was too short: The reaction was not allowed to proceed to completion. 3. Poor mixing: Inadequate stirring can lead to incomplete reaction. | 1. Verify stoichiometry: Ensure the correct molar ratio of the nitrating agent to the starting material is used. 2. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before quenching the reaction. 3. Ensure efficient stirring: Use a magnetic stirrer and an appropriately sized stir bar for the reaction flask. |
| Low yield of the desired product. | 1. Loss during workup: The product may be lost during the quenching, filtration, or washing steps. 2. Formation of di-nitro or other byproducts: Overly harsh reaction conditions can lead to further nitration or oxidation of the product. 3. Sub-optimal purification: Using an excessive amount of solvent during recrystallization can lead to significant product loss.[3] | 1. Careful workup: Pour the reaction mixture slowly into a large volume of ice water to ensure complete precipitation of the product. Wash the precipitate thoroughly with cold water to remove residual acid. 2. Adhere to recommended conditions: Avoid excessive temperatures and reaction times to minimize side reactions. 3. Optimize recrystallization: Use the minimum amount of hot solvent necessary to dissolve the crude product to maximize recovery upon cooling.[6] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
IV. Experimental Protocols
A. Synthesis of this compound
-
Dissolution of Starting Material: In a flask equipped with a magnetic stirrer, dissolve N-(3,4-dimethylphenyl)acetamide in glacial acetic acid.
-
Cooling: Cool the solution to 0-5°C in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of the starting material, ensuring the temperature does not exceed 10°C.[3]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for approximately one hour.
-
Quenching: Pour the reaction mixture slowly over a large volume of crushed ice and water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
B. Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture (e.g., ethanol/water) where the desired product has high solubility when hot and low solubility when cold.[6]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
C. Purity Assessment by HPLC
-
Sample Preparation: Accurately weigh a small amount of the purified product and dissolve it in a suitable solvent (e.g., methanol) to a known concentration.
-
HPLC System: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Injection and Analysis: Inject the sample and analyze the chromatogram to determine the percentage of the desired product and any isomeric impurities.
V. References
-
Chhatre, A. S., et al. (2010). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. ResearchGate. Retrieved from [Link]
-
Fahleson, P., & Himo, F. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed. Retrieved from [Link]
-
Esakkidurai, T., et al. (2002). Regioselective nitration of aromatic substrates in zeolite cages. Indian Academy of Sciences. Retrieved from [Link]
-
Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. Retrieved from
-
Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Retrieved from
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]
Sources
- 1. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcbsc.org [jcbsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
"stability and storage conditions for N-(4,5-Dimethyl-2-nitrophenyl)acetamide"
Welcome to the technical support center for N-(4,5-Dimethyl-2-nitrophenyl)acetamide (CAS No. 6970-77-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. As Senior Application Scientists, we have compiled this information based on the known chemistry of nitroaromatic compounds and best laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. A recommended temperature range is 2-8°C, which is standard for many research-grade chemicals.[1] The key is to protect it from three primary environmental stressors: moisture, heat, and light.
-
Moisture: The acetamide functional group can be susceptible to hydrolysis over long periods, especially with changes in temperature that might cause condensation inside the container.
-
Heat: Nitroaromatic compounds can be thermally sensitive.[2] Elevated temperatures can accelerate degradation and, in extreme cases, may lead to exothermic decomposition.[2]
-
Light: Aromatic nitro compounds can be photolabile. Exposure to UV light can potentially lead to the reduction of the nitro group or other photochemical reactions, resulting in impurities.[3]
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes degradation kinetics. |
| Atmosphere | Inert gas (Argon or Nitrogen) is ideal but not strictly necessary if dry. | Protects from moisture and oxidative degradation. |
| Light | Store in an amber vial or in a dark cabinet. | Prevents photolytic degradation.[3] |
| Container | Tightly sealed, airtight container. | Prevents moisture ingress and contamination.[4] |
Q2: How should I handle this compound safely in the laboratory?
A2: this compound should be handled with standard precautions for research chemicals, particularly for nitroaromatic compounds, which are known for their potential toxicity and mutagenicity.[5]
-
Engineering Controls: Always handle the solid powder in a certified chemical fume hood to avoid inhalation of dust.[6] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.[4][7]
-
Hygiene: Avoid creating dust when handling the solid.[8] Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[4]
Caption: Workflow for the safe handling and storage of the compound.
Q3: What are the primary degradation pathways I should be aware of?
A3: The structure of this compound suggests three main potential degradation pathways under experimental or improper storage conditions:
-
Hydrolysis: The amide bond can be cleaved under strongly acidic or basic conditions, especially when heated, to yield 4,5-Dimethyl-2-nitroaniline and acetic acid.[9]
-
Reduction of the Nitro Group: The nitro group (-NO₂) is susceptible to reduction, which can occur under various conditions (e.g., presence of reducing agents, certain metals, or photolytic stress). This would yield N-(2-Amino-4,5-dimethylphenyl)acetamide.
-
Photodegradation: As a nitroaromatic compound, it may undergo complex photochemical reactions upon exposure to UV light, potentially leading to the formation of nitrosophenyl derivatives or other rearranged products.[3]
Caption: Potential degradation pathways for the compound.
Q4: What solvents are suitable for preparing and storing stock solutions?
A4: The choice of solvent is critical for maintaining the stability of the compound in solution. Anhydrous, high-purity solvents are always recommended.
-
Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for creating high-concentration stock solutions due to their excellent solvating power. For working solutions, acetonitrile and ethanol are often suitable.
-
Use with Caution: Protic solvents like methanol or water can participate in hydrolysis, especially if the solution pH is not neutral. Solutions in protic solvents should be prepared fresh and used promptly.
-
Storage of Solutions: Stock solutions in anhydrous DMSO or DMF can be stored at -20°C or -80°C for several weeks to months. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Troubleshooting Guide
Q1: I see an unexpected peak in my HPLC/LC-MS analysis. What could it be?
A1: An unexpected peak is often the first sign of sample degradation or contamination. The identity can be hypothesized based on the likely degradation pathways.
-
Early Eluting Peak: A more polar compound, possibly the hydrolysis product (4,5-Dimethyl-2-nitroaniline), may elute earlier than the parent compound in reverse-phase chromatography.
-
Mass Spectrometry Clues:
-
A mass corresponding to the loss of an acetyl group (-42 Da) suggests hydrolysis.
-
A mass corresponding to the conversion of a nitro to an amino group (-16 Da, i.e., O for NH₂) is indicative of reduction.
-
-
Action Plan: Re-analyze a freshly prepared solution from the solid material. If the peak is absent, the previous solution likely degraded. If the peak is present in the fresh sample, the solid starting material may have degraded.
Caption: Troubleshooting guide for identifying unknown analytical peaks.
Q2: The appearance of my solid compound has changed (e.g., color darkened). Is it still usable?
A2: A change in color (e.g., from a light yellow to a darker yellow or brown) is a visual indicator of potential degradation. While the compound might still be largely intact, the presence of colored impurities suggests that some degradation has occurred. For sensitive quantitative experiments, it is highly recommended to use a fresh, uncompromised batch. For less sensitive applications, you may proceed, but be aware that the purity is no longer guaranteed. A purity check via HPLC or NMR is advised.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products. This is a crucial step in understanding the compound's liability for formulation and development.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set up Stress Conditions: In separate, clearly labeled amber vials, mix equal parts of the stock solution with the following stress agents:
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Control: Water
-
-
Incubation:
-
Incubate the Acid Hydrolysis vial at 60°C for 24 hours.
-
Keep the Base Hydrolysis vial at room temperature for 4 hours.
-
Keep the Oxidative Degradation vial at room temperature for 24 hours.
-
Keep the Control vial under the same conditions as the test samples.
-
-
Photostability:
-
Expose a separate sample of the stock solution to a calibrated UV light source (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Wrap a control sample in foil and keep it alongside the exposed sample.
-
-
Analysis:
-
After incubation, cool all samples to room temperature.
-
Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples (including controls) by a stability-indicating HPLC or LC-MS method to assess the percentage of degradation and identify any new peaks.
-
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Capot Chemical. (2011, May 23). MSDS of N-(4,5-dichloro-2-nitrophenyl)acetamide. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2'-Nitroacetanilide. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN113354599A - Preparation method of nintedanib key intermediate.
-
Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [https://www.utsc.utoronto.ca/labs/sites/utsc.utoronto.ca.labs/files/docs/UTSC Lab H&S Manual - Section 6 - Chemical Handling and Storage.pdf]([Link] Lab H&S Manual - Section 6 - Chemical Handling and Storage.pdf)
-
Chemistry For Everyone. (2025, July 11). How To Store Nitrocellulose? [Video]. YouTube. [Link]
-
Stoessel, F. (2009). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 13(4), 659-663. [Link]
-
ResearchGate. (2020). Biological and Physical Sciences An International Peer Review E-3 Journal of Sciences. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitroacetanilide. Retrieved from [Link]
-
MDPI. (n.d.). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation of 1, 4-dihydro-2.6-dimethyl-4-(2-nitrophenyl). Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.at [fishersci.at]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. capotchem.com [capotchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Safe Handling and Disposal of N-(4,5-Dimethyl-2-nitrophenyl)acetamide
Welcome to the technical support guide for N-(4,5-Dimethyl-2-nitrophenyl)acetamide (CAS No. 6970-77-0).[1][2] This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven guidance to ensure safety and experimental integrity. The protocols herein are structured to be self-validating, explaining the causality behind each recommendation to empower you with the expertise needed for safe and effective experimentation.
Section 1: Hazard Identification & Risk Assessment
A thorough understanding of the substance's chemical properties and associated hazards is the foundation of laboratory safety. This section addresses the primary risks you must consider before beginning any experiment.
Q: What are the primary hazards and risks associated with this compound?
A: this compound is a chemical compound that must be handled with care due to its potential health effects.[3] Based on data from its Safety Data Sheet (SDS) and analogous nitro-aromatic compounds, the primary hazards are categorized as follows.[4][5]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[5][6][7] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation.[5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][6][7] |
Expert Insight (The "Why"): The presence of the nitrophenyl group is a key structural feature dictating its toxicological profile. Aromatic nitro compounds as a class are known to pose risks, including the potential to induce methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[8] While this specific endpoint is not confirmed for this exact molecule in the provided literature, it is a critical consideration that justifies the stringent handling protocols and PPE requirements outlined below.
Section 2: Personal Protective Equipment (PPE) Protocol
Proper PPE is your first and most critical line of defense against chemical exposure. The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.
Q: What is the mandatory PPE for handling this compound?
A: A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.[9] The specific level of PPE depends on the scale and nature of the operation.
Table 2: Recommended PPE for Specific Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Handling Solid | Tightly fitting safety goggles with side shields or a face shield.[4] | Chemical-resistant gloves (Nitrile rubber recommended).[10][11] | Long-sleeved lab coat.[12] | Required: Work within a chemical fume hood or use a NIOSH-approved respirator with a particulate filter if a hood is unavailable.[4][5][13] |
| Handling in Solution | Tightly fitting safety goggles with side shields or a face shield.[4] | Chemical-resistant gloves (Nitrile rubber). Change immediately if contaminated. | Chemical-resistant apron over a long-sleeved lab coat. | Required: Work within a chemical fume hood to avoid inhaling vapors or aerosols.[12][13] |
| General Lab Use | Safety glasses with side shields (minimum). | Chemical-resistant gloves (Nitrile rubber). | Long-sleeved lab coat. | Not required if the material is in sealed containers and not being actively manipulated. |
Expert Insight (The "Why"):
-
Respiratory Protection: The primary risk when handling the solid form is the inhalation of fine dust particles, which can cause acute respiratory irritation.[5] Performing these operations in a certified chemical fume hood is the best engineering control to mitigate this risk.[12][13]
-
Hand Protection: Nitrile gloves provide a robust barrier against incidental contact.[10] It is crucial to inspect gloves before use and to employ proper removal techniques to avoid contaminating your skin.[5][14] Never reuse disposable gloves.
-
Eye Protection: This compound is a serious eye irritant.[5] Standard safety glasses are insufficient; chemical splash goggles are necessary to protect against both dust particles and potential splashes.
Section 3: Standard Operating Procedure for Safe Handling
Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination. This section provides a step-by-step protocol for routine handling.
Q: How should I handle the compound during my experiment to ensure safety?
A: Follow this systematic protocol for all procedures involving this compound.
Experimental Workflow Protocol
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.[13]
-
Ensure an eyewash station and safety shower are unobstructed and readily accessible.[13]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and PPE before retrieving the chemical container.
-
-
Weighing and Transfer:
-
During Use (In Solution):
-
Post-Handling:
-
Decontaminate all non-disposable equipment after use.
-
Wipe down the work area (fume hood sash, surface) with an appropriate cleaning agent.
-
Dispose of all contaminated consumables (gloves, weigh boats, pipette tips) in a designated hazardous waste container.[3]
-
Wash hands thoroughly with soap and water after removing PPE.[3][13]
-
-
Storage:
Visualization: Safe Handling Workflow
Caption: General workflow for handling this compound.
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure. All personnel must be familiar with these procedures before handling the chemical.
Spill Management
Q: What is the correct procedure for cleaning up a spill?
A: The response depends on the size and location of the spill. Never clean a spill without the proper PPE and knowledge of the risks.[17]
For a Small Spill (<1 gram of solid, <100 mL of dilute solution) inside a Chemical Fume Hood:
-
Alert: Inform nearby personnel of the spill.
-
Contain: Ensure the fume hood sash is lowered to the appropriate working height to maintain containment.
-
PPE: Don appropriate PPE, including double gloves (nitrile), a lab coat, and safety goggles.
-
Clean-up (Solid): Gently cover the spill with absorbent pads to prevent dust from becoming airborne.[17] Carefully sweep the material into a dustpan and place it in a labeled hazardous waste container.[4][15] Avoid creating dust. Do not dry sweep.
-
Clean-up (Liquid): Use absorbent pads to soak up the spill, working from the outside in.[17][18] Place used pads into a labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with soap and water.[18]
-
Dispose: Place all cleaning materials and contaminated PPE into the hazardous waste container.[17]
For a Large Spill (or any spill outside a fume hood):
-
EVACUATE: Immediately alert all personnel in the area and evacuate the laboratory.
-
ISOLATE: Close the laboratory doors to contain the spill. Prevent entry.
-
NOTIFY: Contact your institution's Environmental Health & Safety (EH&S) department and follow their specific emergency protocol. Do not attempt to clean up a large spill yourself.
Visualization: Spill Response Decision Tree
Caption: Decision-making process for responding to a chemical spill.
First Aid & Exposure Response
Q: What are the immediate first aid measures in case of personal exposure?
A: Immediate and correct action is critical. Follow these steps and always seek professional medical evaluation after any exposure.[3]
Table 3: First Aid Measures
| Exposure Route | Immediate Action |
|---|---|
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][5][15] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][4][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][15] |
| Ingestion | DO NOT INDUCE VOMITING. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][5][15] |
Section 5: Waste Disposal Guidelines
Proper disposal is a legal and ethical requirement to protect personnel and the environment. All waste generated from experiments with this compound must be treated as hazardous waste.[19]
Q: How do I properly collect and dispose of waste containing this compound?
A: All waste streams must be segregated, properly labeled, and disposed of through your institution's hazardous waste management program.[3][19]
Step-by-Step Disposal Protocol
-
Waste Container Selection:
-
Waste Segregation:
-
Solid Waste: Collect unused or waste solid compound, along with contaminated items like gloves, weigh paper, and absorbent pads, in a designated solid waste container.[4]
-
Liquid Waste: If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container.
-
-
Accumulation:
-
Disposal Request:
-
Empty Container Disposal:
Section 6: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Table 4: Troubleshooting Common Issues
| Question/Issue | Probable Cause | Solution & Rationale |
|---|---|---|
| "I accidentally created a puff of dust while weighing the solid." | Improper handling technique; air draft. | Immediate Action: Stop work, keep your face out of the hood, and allow the ventilation to clear the dust. Evaluation: Assess if any dust escaped the hood. If so, follow the large spill procedure. Prevention: Handle the container slowly and low to the bench surface. Use a fume hood with stable airflow. This prevents inhalation of the irritant powder.[5] |
| "My gloves tore while I was handling the compound." | Physical snag; chemical degradation. | Immediate Action: Stop what you are doing. Immediately remove the torn glove using a proper technique to avoid skin contact.[5] Wash your hands thoroughly with soap and water. Don a new pair of gloves before resuming work. Rationale: This prevents dermal exposure and absorption of the harmful substance.[4] |
| "I'm not sure if my waste solvent is compatible with this compound." | Lack of chemical compatibility information. | Action: Do not mix the waste streams. Consult the Safety Data Sheet (SDS) for the solvent and for this compound. When in doubt, use a separate, clearly labeled waste container. Rationale: Mixing incompatible chemicals can lead to dangerous reactions (e.g., gas generation, fire, explosion). |
Section 7: Frequently Asked Questions (FAQs)
Q1: Can I neutralize this compound for drain disposal? A1: No. This compound is not just a simple acid or base. It is a complex organic molecule with multiple hazard classifications.[5] Chemical neutralization is not a valid disposal method and drain disposal is prohibited.[20][22] All waste must be managed through a licensed hazardous waste contractor.[22]
Q2: What are the long-term storage requirements? A2: Store in a tightly closed container in a cool, dry, well-ventilated, and secure area.[13][15][23] Protect from light and moisture. It should be stored away from strong oxidizing agents to prevent hazardous reactions.[4][13]
Q3: The Safety Data Sheet (SDS) for this exact CAS number is brief. What should I do? A3: It is common for less-common research chemicals to have limited specific data. In such cases, you must be conservative and treat the substance with a high degree of caution.[8] Base your safety protocols on the known hazards of its constituent chemical groups (in this case, aromatic nitro compounds) and data from structurally similar chemicals.[4][8]
Q4: Who is authorized to dispose of the final hazardous waste container? A4: Only trained personnel from your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor are authorized to transport and dispose of the final waste containers.[19][20]
References
-
Cole-Parmer. Material Safety Data Sheet - N1-(4-Butylphenyl)acetamide. Retrieved from [Link]
-
Capot Chemical. (2011-05-23). MSDS of N-(4,5-dichloro-2-nitrophenyl)acetamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment. Retrieved from [Link]
-
Clarkson University. Chemical Spill Procedures. Retrieved from [Link]
-
Penta chemicals. (2023-03-30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. 4',5'-Dimethyl-2'-nitroacetanilide. Retrieved from [Link]
-
Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Kent State University. Cleaning up a spill. Retrieved from [Link]
-
Protheragen. This compound. Retrieved from [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
University of Cincinnati EH&S. Advisory 7.3 - Hazardous Chemical Waste. Retrieved from [Link]
-
Emory University EHSO. Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
Sources
- 1. 4',5'-Dimethyl-2'-nitroacetanilide | C10H12N2O3 | CID 247472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4,5-DIMETHYL-2-NITRO-PHENYL)-ACETAMIDE | 6970-77-0 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. keyorganics.net [keyorganics.net]
- 17. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
- 20. ehs.uc.edu [ehs.uc.edu]
- 21. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 22. chemicalbook.com [chemicalbook.com]
- 23. echemi.com [echemi.com]
Technical Support Center: Synthesis of N-(4,5-Dimethyl-2-nitrophenyl)acetamide
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4,5-Dimethyl-2-nitrophenyl)acetamide. While specific literature on the workup for this exact molecule is sparse, the procedure follows the well-established principles for the nitration of acetanilide derivatives.[1][2][3][4][5] This document synthesizes field-proven insights and troubleshooting strategies to address common challenges encountered during the post-reaction workup and purification phases.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to provide direct and actionable solutions.
Question 1: After pouring the reaction mixture onto ice, my product precipitated as a sticky oil instead of a solid. What went wrong?
Answer: This phenomenon, known as "oiling out," is a common issue and typically points to two main causes:
-
High Impurity Level: The presence of significant impurities, such as dinitrated byproducts or starting material, can depress the melting point of your crude product to below the temperature of the workup environment.
-
Supersaturation and Rapid Precipitation: Pouring the warm reaction mixture too quickly into an insufficient volume of ice/water can lead to rapid, disordered precipitation, favoring an amorphous oil over a crystalline solid.
Recommended Solutions:
-
Ensure Vigorous Stirring: As you pour the reaction mixture, stir the ice-water slurry vigorously. This promotes the formation of smaller, more uniform solid particles.
-
Increase the Volume of Ice/Water: Use a larger volume of crushed ice and cold water (a common ratio is ~100 mL of water and 25 g of ice for every few grams of starting material) to ensure the mixture remains cold and dilution is sufficient.[2]
-
Induce Crystallization: If an oil has already formed, try scratching the inside of the beaker with a glass rod at the oil-water interface. This can provide nucleation sites for crystallization. Alternatively, adding a "seed" crystal of pure product, if available, can initiate crystallization.
-
Solvent Extraction: If the oil persists, you may need to perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and then brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it in vacuo. The resulting crude solid can then be taken up for recrystallization.
Question 2: My final product is a deep yellow or orange color, not the expected pale yellow. How do I fix this?
Answer: A deep yellow to orange hue is a strong indicator of acidic contamination and subsequent hydrolysis of the acetamide group to form the corresponding primary amine, 4,5-dimethyl-2-nitroaniline.[2][3] Even trace amounts of the strong acids (H₂SO₄ and HNO₃) used in the nitration reaction can catalyze this hydrolysis.[1][2][3]
Recommended Solutions:
-
Thorough Washing: During the initial filtration, wash the crude solid thoroughly with copious amounts of cold water. Continue washing until the filtrate is neutral to pH paper.[6] This is the most critical step to remove residual acid.
-
Neutralizing Wash (Use with Caution): Some protocols for similar compounds suggest a wash with a very dilute, weak base solution like sodium bicarbonate or disodium hydrogen phosphate to neutralize the last traces of acid.[1] However, be aware that bases can also catalyze amide hydrolysis, so this wash should be done quickly and with a cold, dilute solution.
-
Recrystallization: A carefully executed recrystallization is often very effective at removing the more polar 4,5-dimethyl-2-nitroaniline impurity. Ethanol or a mixed solvent system like ethanol-water is typically effective for acetanilide derivatives.[5][7] The ortho-nitroaniline byproduct is often more soluble in alcohol, allowing for its removal.[5]
Question 3: My product yield is significantly lower than expected. Where could I have lost my product?
Answer: Low yield can result from issues in the reaction itself or losses during the workup and purification.[8] Focusing on the workup, here are the common points of product loss:
-
Incomplete Precipitation: If not enough time is allowed or the solution is not cold enough after quenching, some product may remain dissolved in the aqueous mixture.
-
Transfer Losses: Mechanical losses when transferring the solid from the filter paper or between flasks can be significant, especially with small-scale reactions.
-
Excessive Washing with Solvent: During washing on the filter funnel, using too much of a solvent in which the product has some solubility will lead to losses. Always use ice-cold water for washing.
-
Improper Recrystallization Technique: Using too much recrystallization solvent is a primary cause of low recovery.[8] The goal is to create a saturated solution at the solvent's boiling point, from which the product crystallizes upon cooling. If too much solvent is used, the solution will not be saturated, and a significant portion of the product will remain in the mother liquor.
Recommended Solutions:
-
Optimize Precipitation: After pouring the reaction mixture onto ice, allow the resulting slurry to stand for 15-30 minutes in an ice bath to ensure maximum precipitation before filtration.[5]
-
Careful Handling: Use a spatula to carefully scrape all the product from the Buchner funnel and filter paper. Wash the reaction beaker with a small amount of the cold mother liquor to transfer any remaining precipitate to the filter.
-
Optimize Recrystallization: Add the hot recrystallization solvent to the crude solid in small portions until it just dissolves. Avoid adding a large excess.[2] After dissolving, allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction mixture poured onto crushed ice instead of just water?
The primary reason is twofold:
-
Solubility: this compound, like other nitroacetanilides, is sparingly soluble in cold water.[7] Pouring the reaction mixture into a large volume of water precipitates the crude product, separating it from the reaction acids and solvent (typically acetic acid or sulfuric acid).[1][3]
-
Exothermic Dilution: The dilution of concentrated sulfuric acid is highly exothermic. Using a large volume of crushed ice absorbs this heat, keeping the temperature low and preventing potential side reactions or hydrolysis of the amide product, which is accelerated by heat and acid.[1][2]
Q2: What is the purpose of the final recrystallization step?
Recrystallization is a purification technique used to separate the desired product from impurities.[7] The nitration of 3,4-dimethylacetanilide can produce isomeric byproducts (e.g., N-(2,3-Dimethyl-6-nitrophenyl)acetamide) and potentially dinitrated products.[7] The principle of recrystallization relies on differences in solubility. An ideal solvent will dissolve the crude product when hot but have low solubility when cold. Impurities, ideally, will either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor). For nitroacetanilides, ethanol or ethanol-water mixtures are often effective.[7]
Q3: How do I choose the best solvent for recrystallization?
The ideal recrystallization solvent should:
-
Not react with your compound.
-
Dissolve the compound completely when hot.
-
Dissolve the compound poorly or not at all when cold.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of your compound to prevent it from oiling out.
-
Be volatile enough to be easily removed from the purified crystals.
The table below provides a starting point for solvent selection for nitroacetanilide derivatives.
| Solvent System | Boiling Point (°C) | Rationale & Comments |
| Ethanol | 78 | A common and effective choice for this class of compounds. Good solubility when hot, lower when cold.[5][6] |
| Ethanol/Water | 78-100 | Using a binary mixture can fine-tune solubility.[7] Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two more of hot ethanol to clarify, then cool. |
| Isopropanol | 82 | Another good option, with slightly different solubility characteristics than ethanol. |
| Glacial Acetic Acid | 118 | While it can be used, it is less common for a final purification step due to its high boiling point and difficulty to remove completely. |
Q4: What is the overall workflow for the workup procedure?
The general sequence of steps is quenching, isolation, washing, and purification. This process is designed to safely isolate the crude product, remove the corrosive and catalytic acids, and then purify the product to remove isomers and byproducts.
Caption: Experimental workflow for the workup and purification.
References
- Lu Le Laboratory. (2013, June 1). Synthesis of p-nitroacetanilide-Nitration.
- Scribd. (n.d.). Lab 4 - P-Nitroacetanilide.
- Scribd. (n.d.). Exp 4 - P-Nitro Acetanilide.
- Vedantu. (n.d.). Preparation of p-Nitroacetanilide: Step-by-Step Guide.
- BYJU'S. (2020, July 2). Preparation of p-Nitroacetanilide.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- BenchChem. (n.d.). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
-
Naik, H. R., et al. (2004). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2054–o2055. [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
Sources
- 1. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jcbsc.org [jcbsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring N-(4,5-Dimethyl-2-nitrophenyl)acetamide Synthesis by TLC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for monitoring the synthesis of N-(4,5-Dimethyl-2-nitrophenyl)acetamide using Thin-Layer Chromatography (TLC). Here, we move beyond simple procedural steps to explain the underlying principles, ensuring you can effectively troubleshoot and optimize your reaction monitoring.
Synthesis Overview and the Critical Role of TLC
The synthesis of this compound is typically achieved through the acetylation of 4,5-dimethyl-2-nitroaniline with an acetylating agent like acetic anhydride.[1] Monitoring the progress of this reaction is crucial to determine the point of completion, identify the formation of byproducts, and ensure the consumption of the starting material.[2] Thin-Layer Chromatography (TLC) is an invaluable technique for this purpose due to its speed, simplicity, and sensitivity.[3]
Reaction Pathway:
-
Reactant: 4,5-Dimethyl-2-nitroaniline
-
Reagent: Acetic Anhydride
-
Product: this compound
The core principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (a solvent or solvent mixture).[4] In this specific synthesis, the product, this compound, is less polar than the starting material, 4,5-dimethyl-2-nitroaniline, due to the conversion of the primary amine to an amide. This difference in polarity is the key to their separation on a TLC plate.[5] The less polar product will travel further up the plate, resulting in a higher Retention Factor (Rf) value.[5]
Experimental Protocol: Step-by-Step TLC Monitoring
This protocol provides a detailed methodology for effectively monitoring the reaction.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., Ethyl Acetate/Hexane mixture)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate) (optional)
Procedure:
-
Plate Preparation: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the origin for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[6]
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of 4,5-dimethyl-2-nitroaniline in a volatile solvent (e.g., ethyl acetate).
-
Reaction Mixture (RM): At various time points during the reaction, withdraw a small aliquot of the reaction mixture and dilute it with a volatile solvent.
-
-
Spotting:
-
Using a capillary tube, apply a small spot of the prepared SM solution onto the 'SM' mark on the origin.
-
Apply a spot of the SM solution and, on top of it, a spot of the RM solution onto the 'C' (co-spot) mark.[7]
-
Apply a spot of the RM solution onto the 'RM' mark.
-
Ensure the spots are small and concentrated.[6]
-
-
Development:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on your TLC plate.[8]
-
Place the spotted TLC plate into the chamber and cover it.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[6]
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds like the reactant and product will appear as dark spots.[9] Circle the spots with a pencil.
-
If necessary, further visualization can be achieved by dipping the plate in a staining solution, such as potassium permanganate, and gently heating.[10][11]
-
Interpreting the Results:
-
t=0 (Start of reaction): You should see a spot in the SM lane and the RM lane at the same Rf. The co-spot lane will show a single, merged spot.
-
During the reaction: The spot corresponding to the starting material in the RM lane will begin to fade, and a new spot, corresponding to the product, will appear at a higher Rf value.
-
Reaction completion: The starting material spot in the RM lane will have completely disappeared, and only the product spot will be visible.[8]
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the TLC monitoring of this synthesis.
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | The sample is too dilute. | Concentrate the sample and re-spot, or spot multiple times in the same location, allowing the solvent to dry between applications.[12] |
| The compound is not UV-active. | While both reactant and product are expected to be UV-active, if spots are not visible, use a chemical stain like potassium permanganate or iodine vapor for visualization.[8] | |
| The solvent level in the chamber was above the spotting line. | Ensure the solvent level is below the origin to prevent the sample from dissolving into the solvent reservoir.[8] | |
| Spots are streaking or elongated. | The sample is overloaded. | Dilute the sample solution and re-spot.[8] |
| The sample is acidic or basic. | While less common for this specific reaction, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve spot shape.[8] | |
| The chosen mobile phase is not optimal. | Experiment with different solvent ratios to improve separation and spot shape.[12] | |
| Reactant and product spots have very similar Rf values. | The solvent system provides poor resolution. | Adjust the polarity of the mobile phase. If the spots are too close together, try a less polar solvent system (e.g., increase the proportion of hexane).[13] |
| The reaction has not proceeded significantly. | Allow the reaction to run for a longer period and take another TLC sample. | |
| The reaction appears complete (no starting material spot), but the yield is low. | The starting material was impure. | Purify the starting 4,5-dimethyl-2-nitroaniline before the reaction.[14] |
| Product was lost during workup. | Review and optimize the extraction and purification steps to minimize loss.[15] | |
| Side reactions occurred. | The formation of multiple spots on the TLC plate that are neither starting material nor product indicates side reactions. Consider adjusting reaction conditions (e.g., temperature).[14] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right mobile phase for my TLC? A1: The selection of the mobile phase is often a process of trial and error.[16] A good starting point for this synthesis is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[17] A common initial ratio to try is 1:1 ethyl acetate/hexane. If the spots are all near the baseline, the eluent is not polar enough; increase the proportion of ethyl acetate. If the spots are all near the solvent front, the eluent is too polar; increase the proportion of hexane.[8] The goal is to achieve an Rf value for your starting material of around 0.2-0.3 to allow room for the less polar product to appear at a higher Rf.
Q2: What does a "co-spot" tell me and why is it important? A2: The co-spot, where both the starting material and reaction mixture are spotted in the same lane, is a crucial control.[7] It helps to confirm the identity of the spots. If the product and reactant have very similar Rf values, the co-spot will appear as an elongated spot or two very close, overlapping spots, indicating that the reaction is not yet complete.[13] If the reaction is complete, the co-spot will show two distinct spots at the same positions as the individual starting material and product spots.
Q3: My TLC shows that the starting material is consumed, but I see multiple new spots. What does this mean? A3: The presence of multiple new spots indicates the formation of byproducts.[14] This could be due to side reactions, impurities in the starting material, or degradation of the product. In the context of nitrophenylacetamide synthesis, incomplete reactions or the presence of isomers in the starting material can lead to multiple products.[14] It is important to characterize these byproducts to understand and optimize the reaction conditions to favor the formation of the desired product.
Q4: Can I use TLC to get a quantitative measure of my reaction's progress? A4: While standard TLC is primarily a qualitative technique, it can provide a semi-quantitative estimation of reaction progress by observing the relative intensity of the spots.[4] For more accurate quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be more appropriate.[8]
Visualizing the Workflow
To further clarify the process, the following diagrams illustrate the TLC monitoring workflow and the expected results at different stages of the reaction.
Caption: A step-by-step workflow for monitoring the reaction using TLC.
Caption: Expected TLC plate results at different reaction stages. Red dots represent the starting material, and blue dots represent the product.
References
- Vertex AI Search. (n.d.). TLC Visualization Methods.
- LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts.
- BenchChem. (n.d.). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
- LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts.
- University of York. (n.d.). Visualising plates. Chemistry Teaching Labs.
- SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.
- (n.d.). Thin Layer Chromatography.
- Wikipedia. (n.d.). Thin-layer chromatography.
- LibreTexts. (2021, June 20). 2.4: TLC-ANALYSIS. Chemistry LibreTexts.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- (n.d.). Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual.
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of "N-(2-Methyl-5-nitrophenyl)acetamide".
- BenchChem. (n.d.). Technical Support Center: Analytical Methods for Monitoring Reaction Progress.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry.
- LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts.
- ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?.
- BenchChem. (n.d.). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 11. silicycle.com [silicycle.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Chromatography [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Scale-Up of N-(4,5-Dimethyl-2-nitrophenyl)acetamide Production
Welcome to the technical support center for the synthesis and scale-up of N-(4,5-Dimethyl-2-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-tonal synthesis. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure a robust, safe, and efficient scale-up process.
I. Process Overview and Key Transformations
The synthesis of this compound is a critical process for the production of various fine chemicals and pharmaceutical intermediates. The most common synthetic routes involve two key transformations: the acetylation of an aniline and the nitration of an aromatic ring. The order of these steps can be varied, each presenting a unique set of challenges, especially during scale-up.
Route A: Acetylation followed by Nitration
This route begins with the acetylation of 3,4-dimethylaniline to form N-(3,4-dimethylphenyl)acetamide, which is then nitrated.
Route B: Nitration followed by Acetylation
Alternatively, one can start with the nitration of 3,4-dimethylaniline to produce 4,5-dimethyl-2-nitroaniline, which is subsequently acetylated. The availability of 4,5-dimethyl-2-nitroaniline as a starting material makes this a viable option.[1]
Below is a workflow diagram illustrating the two primary synthetic routes.
Caption: Synthetic Routes to this compound
II. Troubleshooting Guide: From Lab to Plant
This section addresses specific issues that may arise during the scale-up of this compound production, categorized by the reaction step.
A. Nitration Step Challenges
The nitration of aromatic compounds is a notoriously exothermic and potentially hazardous reaction. Careful control of reaction parameters is paramount for a safe and successful scale-up.
Q1: My nitration reaction is producing a significant amount of isomeric impurities, primarily the 6-nitro isomer. How can I improve the regioselectivity?
A1: The formation of positional isomers is a common challenge in the nitration of substituted aromatic rings. The directing effects of the substituents on the ring dictate the position of nitration. In the case of N-(3,4-dimethylphenyl)acetamide, the acetamido group is a strong ortho-, para-director, while the methyl groups are weaker ortho-, para-directors.
-
Controlling the Directing Group: The acetamido group (-NHCOCH₃) has a stronger directing effect than the methyl groups. Therefore, nitrating N-(3,4-dimethylphenyl)acetamide (Route A) generally provides better regioselectivity towards the desired 2-nitro product (ortho to the acetamido group). Direct nitration of 3,4-dimethylaniline (part of Route B) can lead to a mixture of isomers due to the protonation of the amino group in the acidic medium, which converts it into a meta-directing ammonium group.[2][3]
-
Temperature Control: Lowering the reaction temperature, typically to 0-10°C, can enhance regioselectivity by favoring the kinetically controlled product.[4]
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, alternative nitrating agents can offer improved selectivity. For instance, nitration with dinitrogen pentoxide (N₂O₅) in the presence of a zeolite catalyst has been shown to favor para-substitution, which could be advantageous depending on the starting material.[5]
Q2: During scale-up, I'm experiencing localized overheating and the formation of dark, tarry byproducts in my nitration reaction. What is causing this and how can I mitigate it?
A2: The formation of tarry materials is often due to the oxidation of the aniline derivative by nitric acid, a reaction that is exacerbated by elevated temperatures.[4] In a large-scale reactor, inefficient mixing can lead to localized "hot spots" where the temperature rises uncontrollably, promoting these side reactions.
-
Improved Agitation: Ensure your reactor is equipped with an efficient agitation system to maintain a homogenous temperature profile. The choice of impeller and stirring speed is critical and should be evaluated during process development.
-
Controlled Reagent Addition: Add the nitrating agent slowly and sub-surface to ensure rapid dispersion and prevent localized high concentrations.
-
Heat Transfer: Utilize a reactor with a high surface area-to-volume ratio or a jacketed vessel with a highly efficient heat transfer fluid.
-
Continuous Flow Chemistry: For large-scale production, transitioning to a continuous flow reactor is a highly recommended strategy. Flow reactors offer superior heat and mass transfer, enabling precise temperature control and minimizing the risk of thermal runaway, which significantly improves the safety profile of the process.[6][7][8]
Caption: Troubleshooting Logic for Nitration Issues
B. Acetylation Step Challenges
While generally less hazardous than nitration, the acetylation step can present its own set of challenges, particularly concerning reaction completeness and product purity.
Q1: My acetylation reaction is sluggish and does not go to completion, even with an excess of acetic anhydride. What can I do to improve the reaction rate and yield?
A1: Incomplete acetylation can be a frustrating issue, often stemming from the reactivity of the starting material or suboptimal reaction conditions.
-
Catalysis: The addition of a catalytic amount of a strong acid, such as sulfuric acid, can significantly increase the rate of acetylation.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, this must be balanced with the potential for byproduct formation.
-
Solvent: Ensure the starting amine is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvents or co-solvent systems.
-
Continuous Flow Acetylation: Continuous flow systems can also be advantageous for acetylation, allowing for higher temperatures and pressures to be used safely, which can drive the reaction to completion. Recent studies have shown that using acetonitrile as both a reagent and solvent over an alumina catalyst in a flow system can be an effective and greener alternative to traditional methods.[9][10]
C. Purification and Isolation Challenges
The final step of isolating a pure product is critical for meeting quality specifications. Crystallization is the most common purification method for this compound.
Q1: During the crystallization of my final product, I am observing "oiling out" and the formation of agglomerates, leading to a product with poor filterability and inconsistent purity. How can I improve my crystallization process?
A1: "Oiling out," where the product separates as a liquid rather than a solid, and agglomeration are common crystallization problems, especially during scale-up where cooling rates and mixing are different from the lab scale.
-
Solvent System: The choice of solvent is crucial. A good crystallization solvent should dissolve the compound well at high temperatures and poorly at low temperatures. For N-aryl acetamides, mixtures of ethanol and water are often effective.[4][11] Conduct a thorough solvent screen to find the optimal system for your product.
-
Cooling Profile: Rapid cooling is a common cause of oiling out and small particle size. Implement a controlled cooling profile, with a slower cooling rate at the initial stages of crystallization to promote the growth of larger, more uniform crystals.
-
Seeding: Introducing seed crystals of the desired polymorph at the appropriate temperature can help to control the crystallization process, leading to a more consistent particle size distribution.
-
Agitation: The mixing environment within the crystallizer is critical. Inadequate mixing can lead to localized supersaturation and nucleation, while excessive shear can cause crystal breakage. The agitator design and speed should be carefully selected to ensure good suspension of crystals without causing excessive attrition.[12]
| Parameter | Laboratory Scale | Pilot/Plant Scale | Key Considerations for Scale-Up |
| Heat Transfer | High surface area-to-volume ratio, efficient heat dissipation. | Lower surface area-to-volume ratio, potential for localized overheating. | Use of jacketed reactors, efficient heat transfer fluids, and consider continuous flow for highly exothermic steps. |
| Mixing | Generally efficient, easy to achieve homogeneity. | Can be challenging, potential for dead zones and non-uniform mixing. | Careful selection of impeller type and agitation speed is crucial. Computational Fluid Dynamics (CFD) modeling can be beneficial. |
| Reagent Addition | Typically rapid and manual. | Requires controlled, often automated, addition to manage exotherms and maintain stoichiometry. | Implement slow, sub-surface addition for critical reagents. |
| Crystallization | Rapid cooling often leads to fine crystals. | Slower cooling rates can be achieved, but control is critical. | Develop a controlled cooling profile and consider seeding to manage particle size and polymorphism. |
Table 1: Key Differences in Operating Conditions Between Laboratory and Plant Scale
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The primary safety concern is the nitration step, which is highly exothermic and can lead to a thermal runaway reaction if not properly controlled. The use of concentrated nitric and sulfuric acids also presents significant handling hazards. A thorough process safety assessment, including reaction calorimetry and a Hazard and Operability (HAZOP) study, is essential before any scale-up activities. The use of continuous flow reactors can significantly mitigate the risks associated with the nitration reaction.[7][8]
Q2: Which analytical techniques are recommended for monitoring the reaction progress and ensuring the purity of the final product?
A2: For reaction monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method as it can effectively separate the starting materials, intermediates, product, and any isomeric byproducts. For final product characterization and purity assessment, a combination of techniques should be used, including HPLC for purity, melting point determination, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the structure.
Q3: Are there any specific environmental considerations for this process?
A3: Yes, the use of large quantities of strong acids in the nitration step generates a significant amount of acidic waste, which requires neutralization and proper disposal. Additionally, the use of organic solvents necessitates appropriate handling and recovery systems to minimize emissions. Developing a greener process, for example, by using alternative nitrating agents or catalytic systems, can help to reduce the environmental impact.
IV. Experimental Protocols
The following are generalized protocols and should be optimized for your specific equipment and scale.
Protocol 1: Acetylation of 3,4-Dimethylaniline (Route A - Step 1)
-
Charge a suitable reactor with 3,4-dimethylaniline and a solvent such as glacial acetic acid.
-
With stirring, slowly add acetic anhydride (typically 1.05-1.2 equivalents).
-
Heat the reaction mixture to a temperature of 80-100°C and monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture and quench by adding it to water.
-
Isolate the precipitated N-(3,4-dimethylphenyl)acetamide by filtration, wash with water, and dry.
Protocol 2: Nitration of N-(3,4-dimethylphenyl)acetamide (Route A - Step 2)
-
In a separate, cooled reactor, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.
-
Charge the main reactor with N-(3,4-dimethylphenyl)acetamide and concentrated sulfuric acid.
-
Cool the reactor contents to 0-5°C.
-
Slowly add the pre-made nitrating mixture to the reactor, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at a low temperature until completion, as monitored by HPLC.
-
Carefully quench the reaction by adding the mixture to a mixture of ice and water.
-
Isolate the precipitated this compound by filtration, wash with water until the filtrate is neutral, and dry.
V. References
-
BenchChem. (2025). Technical Support Center: Continuous Flow Synthesis of Nitroaromatic Compounds. BenchChem.
-
Gong, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2068-2081.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
-
Gong, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. BenchChem.
-
Chaskar, A. (2021). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. ResearchGate.
-
Orsy, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate.
-
Lameiras, P., et al. (2015). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.
-
BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. BenchChem.
-
Orsy, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI.
-
Patel, S. S., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate.
-
Gutmann, B., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications.
-
Katdare, S. P., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health.
-
ChemistryViews. (2018). Nitration of Arenes under Mild Conditions.
-
Pavia, D. L., et al. (2011). Nitration of Substituted Aromatic Rings and Rate Analysis. A Small Scale Approach to Organic Laboratory Techniques.
-
Guryanov, I., et al. (2018). A highly efficient in situ N-acetylation approach for solid phase synthesis. RSC Publishing.
-
Various Authors. (2017). Direct nitration of aniline is not possible. Why?. Quora.
-
Various Authors. (2021). Visible‐light mediated nitration of protected anilines. ResearchGate.
-
Riegel, E. R., et al. (1927). THE NITRATION OF SUBSTITUTED ANILINES. Journal of the American Chemical Society, 49(5), 1335-1336.
-
BenchChem. (2025). Troubleshooting 6-Nitronicotinamide Instability in Aqueous Solution: A Technical Support Guide. BenchChem.
-
Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?.
-
BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-nitroaniline. BenchChem.
-
Desikan, S., et al. (2000). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Current Opinion in Drug Discovery & Development, 3(6), 748-755.
-
Magritek. (2018). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
-
askIITians. (2025). Why is nitration of aniline difficult?.
-
Reddit. (2012). Synthesis of p-nitroaniline.
-
Desikan, S., et al. (2000). Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. ResearchGate.
-
Sigma-Aldrich. (n.d.). 4,5-Dimethyl-2-nitroaniline.
-
SIELC Technologies. (2018). 4,5-Dimethyl-2-nitroaniline.
-
APC Ltd. (2021). How to develop scale-up strategies for challenging crystallization processes. YouTube.
-
CECAM. (2015). Perspectives from Industry, Experiment and Simulation: Industrial Challenges of Crystallization, Nucleation, and Solubility.
-
Gutmann, B., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate.
-
Gutmann, B., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4‑Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Figshare.
-
U.S. Patent No. 5,977,418. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
Loeppky, R. N., & Teuten, E. L. (1990). A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. Journal of the American Chemical Society, 112(23), 8693-8694.
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
-
PubChem. (n.d.). 3',4'-Dimethylacetanilide.
-
BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide. BenchChem.
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
-
Hines, J. W., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 778-782.
-
Murphy, J. C., et al. (2001). Large-scale, nonchromatographic purification of plasmid DNA. Biotechnology and Bioengineering, 73(3), 171-178.
-
ChemScene. (n.d.). N-(2,5-dimethyl-4-nitrophenyl)acetamide.
-
ChemicalBook. (n.d.). 3',4'-DIMETHYLACETANILIDE(2198-54-1) IR2 spectrum.
Sources
- 1. 4,5-Dimethyl-2-nitroaniline | SIELC Technologies [sielc.com]
- 2. quora.com [quora.com]
- 3. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives [mdpi.com]
- 11. jcbsc.org [jcbsc.org]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of N-(4,5-Dimethyl-2-nitrophenyl)acetamide
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of N-(4,5-Dimethyl-2-nitrophenyl)acetamide. We will explore two common reversed-phase HPLC approaches, detailing the scientific rationale behind the choice of stationary phase and presenting illustrative experimental data to guide your method development and selection.
The Critical Role of Purity in Drug Discovery
This compound is a nitroaromatic compound that may serve as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of impurities, such as positional isomers or unreacted starting materials, can significantly impact the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.
Understanding Potential Impurities
A well-designed HPLC method must be capable of separating the main compound from its potential impurities. Based on the common synthesis route, which typically involves the nitration of an acetanilide precursor, the following impurities could be present:
-
Positional Isomers: Isomers such as N-(2,3-Dimethyl-6-nitrophenyl)acetamide or N-(4,5-Dimethyl-3-nitrophenyl)acetamide can be formed during the nitration step.
-
Unreacted Starting Materials: Residual amounts of the acetanilide precursor may remain.
-
Byproducts of Side Reactions: Other related substances may be generated under the reaction conditions.
Method 1: The Workhorse - C18 Reversed-Phase HPLC
The C18 column is the most widely used stationary phase in reversed-phase HPLC, offering excellent retention for a broad range of non-polar to moderately polar compounds.
The Rationale for C18 Selection
Separation on a C18 column is primarily driven by hydrophobic interactions between the analyte and the octadecylsilane stationary phase. For this compound, its aromatic ring and methyl groups provide sufficient hydrophobicity for good retention and separation from more polar impurities.
Experimental Protocol: C18 Method
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0 min: 30% B
-
20 min: 80% B
-
25 min: 80% B
-
26 min: 30% B
-
30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Working Solution: Dilute 1 mL of the stock solution into a 10 mL volumetric flask with the initial mobile phase composition to get a working concentration of 100 µg/mL.
Method 2: An Alternative Approach - Phenyl-Hexyl Reversed-Phase HPLC
For aromatic compounds, a Phenyl-Hexyl column can offer alternative selectivity and improved resolution, especially for closely related isomers.
The Rationale for Phenyl-Hexyl Selection
Phenyl-Hexyl columns provide a dual retention mechanism. In addition to hydrophobic interactions from the hexyl chain, they facilitate π-π interactions between the phenyl ring of the stationary phase and the aromatic system of the analyte.[1] This can enhance the separation of aromatic isomers that may be difficult to resolve on a C18 column.[2][3] The use of methanol as the organic modifier in the mobile phase can further enhance these π-π interactions, leading to changes in selectivity compared to acetonitrile.[2]
Experimental Protocol: Phenyl-Hexyl Method
Instrumentation:
-
Same as Method 1.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient:
-
0 min: 40% B
-
20 min: 90% B
-
25 min: 90% B
-
26 min: 40% B
-
30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Same as Method 1.
Performance Comparison
The following table summarizes the expected performance characteristics of the two methods for the purity analysis of this compound, based on established chromatographic principles for similar compounds.
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column | Rationale for Difference |
| Retention Time of Main Peak | ~15 min | ~17 min | The dual retention mechanism of the Phenyl-Hexyl phase can lead to stronger retention of aromatic compounds. |
| Resolution of Isomeric Impurities | Moderate | Potentially Higher | π-π interactions on the Phenyl-Hexyl column can provide better selectivity for aromatic isomers.[3] |
| Peak Shape | Generally Symmetrical | Generally Symmetrical | Both columns, when properly maintained, should provide good peak shapes. |
| Analysis Time | ~30 min | ~30 min | The gradient times are comparable for a thorough separation. |
| Robustness | High | High | Both methods are based on standard reversed-phase principles and are expected to be robust. |
Visualizing the Analytical Workflow
A systematic approach is crucial for obtaining reliable results in HPLC analysis. The following diagram illustrates the general workflow from sample preparation to data analysis.
Caption: General workflow for HPLC purity analysis.
Decision-Making for Method Selection
The choice between a C18 and a Phenyl-Hexyl column depends on the specific requirements of the analysis. The following diagram outlines a logical decision-making process.
Sources
A Comparative Guide to Nitrating Agents for N,N-Dimethylacetanilide: A Senior Application Scientist's Perspective
In the landscape of pharmaceutical and industrial chemistry, the synthesis of nitroaromatic compounds is a cornerstone for the development of a vast array of intermediates and active pharmaceutical ingredients. Among these, nitrated N,N-dimethylacetanilide derivatives serve as crucial precursors. The strategic introduction of a nitro group onto the aromatic ring of N,N-dimethylacetanilide dictates the subsequent functionalization possibilities, making the choice of nitrating agent a critical parameter in synthetic design. This guide provides an in-depth comparative analysis of common nitrating agents for N,N-dimethylacetanilide, offering experimental insights and data to inform your selection process.
The Underlying Chemistry: Electrophilic Aromatic Substitution
The nitration of N,N-dimethylacetanilide proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] The core of this reaction is the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is subsequently attacked by the electron-rich aromatic ring.[3] The N-acetyl-N-methylamino group of N,N-dimethylacetanilide is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring, stabilizing the carbocation intermediate (the sigma complex).[4][5]
However, the regiochemical outcome is highly dependent on the reaction conditions, particularly the acidity of the medium. Under strongly acidic conditions, the nitrogen atom of the dimethylamino group can be protonated, transforming the activating group into a deactivating, meta-directing group.[6] This delicate interplay of electronic effects is a key consideration when selecting a nitrating agent.
A Comparative Analysis of Nitrating Agents
The choice of nitrating agent influences not only the regioselectivity but also the reaction kinetics, yield, and safety profile. Below is a comparative overview of commonly employed nitrating systems. Due to a lack of direct comparative studies on N,N-dimethylacetanilide, data for the closely related compound, acetanilide, is used as a primary reference point, with extrapolated expectations for N,N-dimethylacetanilide. A study on the nitration of various substituted acetanilides has shown that with mixed nitric and sulfuric acids, substitution para to the acetamido group is favored, whereas with acetyl nitrate, ortho substitution is predominant.[7]
| Nitrating Agent | Typical Conditions | Expected Regioselectivity for Acetanilide | Expected Regioselectivity for N,N-Dimethylacetanilide | Yield | Safety Considerations |
| Nitric Acid / Sulfuric Acid | 0-10 °C | Predominantly para | Likely a mix of para and meta due to potential N-protonation | Good to Excellent | Highly corrosive, strong exothermic reaction, generates significant acidic waste.[8] |
| Nitric Acid / Acetic Anhydride (Acetyl Nitrate) | 0-15 °C | Predominantly ortho | Predominantly ortho, with some para | Good | Can be explosive, especially on heating.[9] Generates less acidic waste than mixed acid. |
| Dinitrogen Pentoxide (N₂O₅) | Low temperature in an inert solvent (e.g., CH₂Cl₂) | Varies with solvent, can be highly selective | Potentially high para-selectivity under non-acidic conditions | Good to Excellent | Powerful oxidizer, can be explosive.[10][11] Offers a cleaner reaction with minimal acidic byproducts.[12] |
Mechanistic Insights and Rationale for Regioselectivity
The differing regioselectivities of the nitrating agents can be attributed to the nature of the electrophile and the reaction medium.
Nitric Acid / Sulfuric Acid: The Brønsted Acid Powerhouse
In the presence of concentrated sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺).[3]
Caption: Formation of acetyl nitrate.
Dinitrogen Pentoxide: A Milder, More Selective Approach
Dinitrogen pentoxide (N₂O₅) is a powerful nitrating agent that can be used in organic solvents under neutral conditions. [12][13]This avoids the strong acidity that can lead to side reactions and alter the inherent directing effects of the substrate's functional groups. N₂O₅ is considered a "green" nitrating agent as it produces nitric acid as the only byproduct, which can be recycled. [11]Its use can lead to high yields and selectivities, particularly for acid-sensitive substrates. [14]
Experimental Protocols
The following are detailed, self-validating protocols for the nitration of acetanilide, which can be adapted for N,N-dimethylacetanilide with appropriate stoichiometric adjustments.
Protocol 1: Nitration with Nitric Acid / Sulfuric Acid (Para-selective)
This protocol is adapted from established procedures for the nitration of acetanilide. [8][15] Materials:
-
Acetanilide (or N,N-dimethylacetanilide)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Methanol
Procedure:
-
In a 100 mL beaker, dissolve 2.5 g of acetanilide in 5 mL of glacial acetic acid. Gentle warming may be necessary.
-
Cool the solution in an ice bath to approximately 10-15 °C.
-
Slowly and with constant stirring, add 5 mL of concentrated sulfuric acid. The temperature will rise; maintain cooling to keep the temperature below 20 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding 1 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over a period of 10-15 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.
-
Pour the reaction mixture onto 50 g of crushed ice in a beaker and stir until the ice has melted.
-
Collect the precipitated p-nitroacetanilide by vacuum filtration and wash with cold deionized water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a minimal amount of hot methanol to obtain the purified p-nitroacetanilide.
Caption: Experimental workflow for mixed acid nitration.
Protocol 2: Nitration with Nitric Acid / Acetic Anhydride (Ortho-selective)
This protocol is based on the nitration of acetanilides using acetyl nitrate. [16] Materials:
-
Acetanilide (or N,N-dimethylacetanilide)
-
Acetic Anhydride
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a 100 mL flask, suspend 2.0 g of acetanilide in 10 mL of acetic anhydride.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add 1.5 mL of concentrated nitric acid dropwise with vigorous stirring, ensuring the temperature does not rise above 15 °C.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for 1 hour.
-
Pour the reaction mixture onto 50 g of crushed ice and stir until the ice has melted.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from ethanol to yield the purified o-nitroacetanilide.
Caption: Experimental workflow for acetyl nitrate nitration.
Safety and Handling
Nitration reactions are inherently hazardous and must be conducted with appropriate safety precautions.
-
Mixed Acid (HNO₃/H₂SO₄): This mixture is extremely corrosive and reacts exothermically with organic materials. Always add the acid mixture slowly and with efficient cooling. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Acetyl Nitrate (HNO₃/Ac₂O): Acetyl nitrate is thermally unstable and can decompose explosively. Reactions should be carried out at low temperatures, and the reagent should be prepared in situ and used immediately.
-
Dinitrogen Pentoxide (N₂O₅): N₂O₅ is a powerful oxidizer and can form explosive mixtures with organic compounds. It is also highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The selection of a nitrating agent for N,N-dimethylacetanilide is a critical decision that impacts the regiochemical outcome, yield, and safety of the synthesis. For para-substitution, the traditional mixed acid system is effective, although the potential for meta-substitution due to N-protonation must be considered. For ortho-substitution, acetyl nitrate offers a viable alternative, provided the reaction is performed under carefully controlled temperature conditions. For cleaner and potentially more selective nitrations, particularly with acid-sensitive substrates, dinitrogen pentoxide presents a promising, albeit more hazardous, option. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and optimize their synthetic strategies for the nitration of N,N-dimethylacetanilide.
References
-
Nitration of N-acetyl anilides using silver(I) nitrate/persulfate combination. (n.d.). Retrieved from [Link]
-
The Nitration of Acetanilide. (n.d.). Scribd. Retrieved from [Link]
-
Solved NITRATION OF ACETANILIDE REFERENCES Pavia et al. (2019, February 26). Chegg.com. Retrieved from [Link]
-
Although N, N-dimethylaniline is extremely reactive toward electrophilic... (2025, May 28). Filo. Retrieved from [Link]
-
Esteves, P. M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 23(12), 353. [Link]
-
Electrophilic Substitution Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
- Moodie, R. B., Thomas, P. N., & Schofield, K. (1977). Electrophilic Aromatic Substitution. Part 182 Nitration of Acetanilide and Some Analogues : a Reconsideration. Journal of the Chemical Society, Perkin Transactions 2, (12), 1693-1708.
-
Fedorov, A. Y., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Advances, 11(45), 28235-28242. [Link]
-
(PDF) Nitration of Acetanilide. (n.d.). ResearchGate. Retrieved from [Link]
-
Nitration Chemistry in Continuous Flow using Acetyl Nitrate. (n.d.). Fraunhofer-Publica. Retrieved from [Link]
-
Fedorov, A. Y., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. National Institutes of Health. [Link]
-
Why does nitration of N,N-dimethylaniline occur at the meta position? (2012, April 25). Chemistry Stack Exchange. Retrieved from [Link]
-
Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. [Link]
-
Lynch, B. M., Chen, C. M., & Wigfield, Y. Y. (1968). Nitrations of acetanilides by reagents of N02X type. Canadian Journal of Chemistry, 46(7), 1141-1148. [Link]
-
Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. Retrieved from [Link]
-
Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. (n.d.). Pearson. Retrieved from [Link]
-
Chen, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Omega, 7(36), 32335-32346. [Link]
-
Poplavskaya, Y. A., et al. (2022). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. Molecules, 27(23), 8201. [Link]
-
GOC || Nitration of N, N - Dimethylaniline || NEET || JEE main || GATE || NET. (2020, July 28). YouTube. Retrieved from [Link]
-
Synthetic Studies of Dinitrogen Pentoxide (N2O5). (n.d.). DTIC. Retrieved from [Link]
-
(PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) ChemInform Abstract: Clean Nitrations Using Dinitrogen Pentoxide (N2O5) — A UK Perspective. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Although N, N-dimethylaniline is extremely reactive toward electrophilic .. [askfilo.com]
- 5. scribd.com [scribd.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Solved NITRATION OF ACETANILIDE REFERENCES Pavia et al | Chegg.com [chegg.com]
- 9. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. energetic-materials.org.cn [energetic-materials.org.cn]
- 12. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to N-(4,5-Dimethyl-2-nitrophenyl)acetamide and Alternative Building Blocks in the Synthesis of Flavin Derivatives
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is a critical determinant of synthetic efficiency, yield, and the diversity of accessible analogs. In the realm of flavin chemistry, which underpins a vast array of biological functions and therapeutic applications, the synthesis of the isoalloxazine core is of paramount importance. This guide provides an in-depth technical comparison of the traditional building block, N-(4,5-Dimethyl-2-nitrophenyl)acetamide, with alternative precursors for the synthesis of riboflavin (Vitamin B2) and its analogs. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to inform your synthetic strategies.
The Central Role of this compound in Riboflavin Synthesis
The chemical synthesis of riboflavin, a complex multi-step process, has historically relied on this compound as a key intermediate. This pathway, while largely supplanted by more economical and environmentally friendly biotechnological methods for commercial riboflavin production, remains highly relevant for the synthesis of flavin analogs and for research purposes.[1]
The journey to riboflavin via this chemical route typically begins with 3,4-dimethylaniline. The core of the synthesis involves constructing the pyrimidine and pyrazine rings of the isoalloxazine system. This compound emerges as a crucial intermediate after the introduction of a nitro group and protection of the aniline.
The significance of this compound lies in its trifecta of functional groups:
-
The Acetamido Group: This group serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions during subsequent synthetic steps, particularly oxidation.
-
The Nitro Group: This electron-withdrawing group is essential for the subsequent cyclization reaction. Its reduction to an amine is a key step in forming the o-phenylenediamine moiety required for the condensation with alloxan or its derivatives.
-
The Vicinal Methyl Groups: These substituents on the benzene ring are the precursors to the 6,7-dimethyl substitution pattern characteristic of riboflavin.
The following diagram illustrates the pivotal position of this compound in the classical riboflavin synthesis pathway.
Caption: Simplified workflow of classical riboflavin synthesis highlighting the role of this compound.
Alternative Building Blocks: Expanding the Synthetic Toolbox
The limitations of the classical riboflavin synthesis, particularly in generating structural diversity, have spurred the exploration of alternative building blocks. These alternatives primarily involve modifications to the aromatic core, allowing for the synthesis of a wide range of flavin analogs with potentially novel biological activities.[2] The key point of divergence from the traditional synthesis is the choice of the starting aniline derivative.
Substituted o-Phenylenediamines
A more direct approach to the isoalloxazine core involves the condensation of a substituted o-phenylenediamine with alloxan or a derivative.[3] This strategy bypasses the need for the nitration and subsequent reduction steps inherent in the this compound pathway.
Advantages:
-
Synthetic Efficiency: A more convergent and potentially shorter synthetic route.
-
Versatility: Allows for the introduction of a wide variety of substituents on the benzene ring, leading to diverse flavin analogs.
Disadvantages:
-
Availability of Starting Materials: Substituted o-phenylenediamines may not be as readily available or may require separate multi-step syntheses.
-
Regioselectivity: In cases of unsymmetrically substituted o-phenylenediamines, the condensation with alloxan can lead to a mixture of regioisomers.
The general workflow for this alternative approach is depicted below:
Caption: A generalized workflow for the synthesis of flavin analogs using substituted o-phenylenediamines.
Other Substituted Anilines
The synthesis of flavin analogs is not limited to o-phenylenediamines. A broader range of substituted anilines can be employed, following a similar logic to the classical riboflavin synthesis but with variations in the substitution pattern of the starting aniline. This allows for the synthesis of flavins with modified electronic and steric properties.[4]
For instance, starting with an aniline with different alkyl, alkoxy, or halogen substituents in the 3 and 4 positions will ultimately lead to flavins with corresponding modifications at the 6 and 7 positions of the isoalloxazine ring.
Performance Comparison: A Data-Driven Analysis
| Building Block | Target Molecule | Key Reaction Steps | Reported Yield (%) | Reference |
| This compound Pathway | ||||
| 3,4-Dimethylaniline | Riboflavin | Multi-step including nitration, reduction, condensation | Varies significantly with each step, overall yield can be low. | [4] |
| Alternative Building Blocks | ||||
| o-Phenylenediamine | 10-Substituted Isoalloxazines | Monoalkylation, then condensation with alloxan | 50-60% for alkylation, subsequent condensation yield not specified. | [4] |
| Substituted Anilines (on solid support) | 7-Carboxy-10-substituted Isoalloxazines | Nucleophilic substitution, reduction, condensation with alloxan | Good overall yields reported for the solid-phase synthesis. | [5] |
| N-Aliphatic-substituted Aromatic Amines | Isoalloxazines | Direct condensation with violuric acid | Not specified, but presented as a more efficient alternative to multi-step syntheses. | [6] |
Key Insights from the Data:
-
The classical pathway involving this compound is a linear and often lengthy synthesis, with yields at each step impacting the overall efficiency.
-
Alternative approaches using substituted o-phenylenediamines or other anilines offer more convergent synthetic strategies, which can lead to higher overall yields and greater flexibility in analog design.
-
The use of solid-phase synthesis for constructing isoalloxazine libraries from diverse aniline building blocks demonstrates the potential for high-throughput analog generation.[5]
-
The development of novel condensation partners for anilines, such as violuric acid, further expands the toolkit for flavin synthesis and can offer more direct routes to the final products.[6]
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for key transformations are presented below.
Synthesis of N-(4-nitrophenyl)acetamide (A Model for Nitrophenylacetamide Synthesis)
This protocol describes the synthesis of a related nitrophenylacetamide, illustrating the general principles of nitration of an acetanilide.
Materials:
-
N-phenylacetamide (acetanilide)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice and water
Procedure:
-
Dissolve N-phenylacetamide in glacial acetic acid in a flask.
-
Add concentrated sulfuric acid and heat gently to ensure complete dissolution.
-
Cool the flask in an ice bath to 5°C.
-
Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 5°C.
-
Slowly add the nitrating mixture in small portions to the solution of N-phenylacetamide, maintaining the temperature below 20°C with vigorous stirring.
-
After the addition is complete, let the mixture stand at room temperature for 30 minutes.
-
Pour the reaction mixture onto a mixture of water and crushed ice to precipitate the product.
-
Collect the crude N-(4-nitrophenyl)acetamide by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like an ethanol-water mixture.[7]
Synthesis of 10-Substituted Isoalloxazines from o-Phenylenediamine (An Alternative Pathway)
This protocol outlines the synthesis of flavin analogs starting from o-phenylenediamine.
Step 1: Monoalkylation of o-Phenylenediamine
Materials:
-
o-Phenylenediamine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve o-phenylenediamine in methanol.
-
Add the alkyl halide and potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash chromatography on silica gel using a hexane-ethyl acetate eluent to obtain the pure 2-amino-N-alkylaniline.[4]
Step 2: Condensation with Alloxan
Materials:
-
2-Amino-N-alkylaniline (from Step 1)
-
Alloxan monohydrate
-
Boric acid
-
Acetic acid
-
Methanol and Chloroform for chromatography
Procedure:
-
Dissolve the 2-amino-N-alkylaniline in acetic acid and heat the solution to 50°C.
-
In a separate flask, dissolve alloxan monohydrate and boric acid in acetic acid and preheat to 50°C.
-
Add the preheated alloxan/boric acid solution to the aniline solution.
-
Stir the reaction mixture overnight at 50-55°C.
-
Remove the acetic acid in vacuo.
-
Purify the resulting solid by flash chromatography on a silica-gel column using a methanol-chloroform eluent to yield the 10-substituted isoalloxazine as a bright yellow solid.[4]
Conclusion and Future Perspectives
While this compound remains a cornerstone in the historical context of riboflavin synthesis, the modern synthetic chemist has a broader palette of building blocks at their disposal. The choice between the traditional pathway and alternative routes hinges on the specific research or development goal.
-
For the synthesis of riboflavin itself, biotechnological methods are now the industry standard.
-
For the creation of novel flavin analogs for applications in drug discovery, catalysis, or materials science, the use of alternative substituted anilines and o-phenylenediamines offers a more flexible and efficient synthetic strategy.
The future of flavin synthesis will likely see a continued move towards more convergent and modular synthetic routes, enabling the rapid generation of diverse flavin libraries. The development of new catalytic methods for the construction of the isoalloxazine core from readily available starting materials will be a key area of research. By understanding the strengths and limitations of both traditional and alternative building blocks, researchers can make more informed decisions to accelerate their scientific discoveries.
References
- Reddy, G. S., & Kumar, M. (2006). Two‐Step Synthetic Route to 10‐Substituted Isoalloxazines.
- Schwechheimer, S. K., Park, E. Y., Revuelta, J. L., Becker, J., & Wittmann, C. (2016). Biotechnology of riboflavin. Applied microbiology and biotechnology, 100(5), 2107-2119.
- Karrer, P., & Meerwein, H. (1935). Synthese des Lactoflavins. Helvetica Chimica Acta, 18(1), 1130-1140.
- Rajagopalan, P., & Kumar, M. (2004). Solid-phase synthesis of isoalloxazines using merrifield resin. Journal of the Brazilian Chemical Society, 15, 869-872.
- Farkas, W. G., & Flexser, L. A. (1949). U.S. Patent No. 2,472,007. Washington, DC: U.S.
- Mishanina, T. V., & Kohen, A. (2015). Synthesis and application of isotopically labeled flavin nucleotides. Journal of labelled compounds & radiopharmaceuticals, 58(9), 370-375.
- Fisher, J., Ramakrishnan, S., & McLafferty, F. W. (1997). Syntheses and applications of flavin analogs as active site probes for flavoproteins. In Methods in Enzymology (Vol. 280, pp. 436-460). Academic Press.
- Hollik, A., et al. (2024). Design and Synthesis of Artificial FAD Cofactors for the Light-Triggered Covalent Flavinylation of Flavoenzymes.
- Kis, K., Kugelbrey, K., & Bacher, A. (2001). Biosynthesis of riboflavin. The reaction catalyzed by 6, 7-dimethyl-8-ribityllumazine synthase can proceed without enzymatic catalysis under physiological conditions. The Journal of organic chemistry, 66(8), 2555-2559.
- Schepper, J., et al. (2019). Mechanistic insights on riboflavin synthase inspired by selective binding of the 6, 7-dimethyl-8-ribityllumazine exomethylene anion. Journal of Biological Chemistry, 294(34), 12690-12701.
- Karrer, P. (1939). U.S. Patent No. 2,155,555. Washington, DC: U.S.
- Fischer, M., et al. (2002). Biosynthesis of riboflavin: 6, 7-dimethyl-8-ribityllumazine synthase of Schizosaccharomyces pombe. European journal of biochemistry, 269(2), 519-526.
- Smajlagić, A., Srabovic, M., Ademovic, Z., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- Beach, R. L., & Plaut, G. W. (1969). The formation of riboflavin from 6, 7-dimethyl-8-ribityllumazine in acid media. Tetrahedron letters, 10(40), 3489-3492.
- Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
- Smajlagić, A., et al. (2020). Synthesis of N-(4 nitrophenyl) acetamide.
- Mack, M., & Grill, S. (2006). Riboflavin analogs and inhibitors of riboflavin biosynthesis. Applied microbiology and biotechnology, 71(3), 265-275.
- Wang, H., et al. (2018). Regioselective nitration of Anilines with Fe (NO3) 3· 9H2O as Promoter and Nitro Source. Organic & Biomolecular Chemistry, 16(44), 8564-8568.
- Kráľ, P., et al. (2018). Novel riboflavin-inspired conjugated bio-organic semiconductors. Molecules, 23(9), 2237.
- Yadav, M. R., et al. (2015). Discovery of isoalloxazine derivatives as a new class of potential anti-Alzheimer agents and their synthesis. Bioorganic & medicinal chemistry, 23(13), 3448-3460.
- Burrows, R. B., & Brown, G. M. (1978). Biosynthesis of riboflavin. 6, 7-Dimethyl-8-ribityllumazine 5'-phosphate is not a substrate for riboflavin synthase. Biochimica et Biophysica Acta (BBA)-General Subjects, 540(1), 48-54.
- BenchChem. (2025). The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide.
- Bacher, A., et al. (2000). Biosynthesis of vitamin b2 (riboflavin). Annu. Rev. Nutr., 20(1), 153-167.
- CN113354599A - Preparation method of nintedanib key intermediate.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-(2-Methyl-5-nitrophenyl)
- BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
- Logvinenko, E. M., et al. (1982). Biosynthesis of 6, 7-dimethyl-8-ribityllumazine in yeast extracts of Pichia guilliermondii. Biokhimiia, 47(6), 931-936.
- Chen, C. C., et al. (2024).
- Trávníček, Z., et al. (2001). Evidence for a competing condensation reaction in the alloxan synthesis of flavins: synthesis and crystal and molecular structures of 7-chloro-8-methylalloxazine and 7, 10-dimethyl-8-[(2-hydroxyethyl) thio] isoalloxazine. Journal of the American Chemical Society, 123(15), 3539-3546.
- Fieser, L. F., & Fieser, M. (1967). Reagents for organic synthesis. John Wiley & Sons.
- Bacher, A., et al. (1986). Biosynthesis of riboflavin. Enzymatic formation of 6, 7-dimethyl-8-ribityllumazine from pentose phosphates. The Journal of biological chemistry, 261(8), 3746-3753.
- Khan, I., et al. (2015). Synthesis, characterization, and pharmacological evaluation of selected aromatic amines.
- Li, J., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1481-1488.
- Reddy, G. S., & Kumar, M. (2006). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic letters, 8(15), 3251-3253.
- Ledesma-Amaro, R., et al. (2014). A novel, efficient and sustainable biosynthesis of riboflavin. Green Chemistry, 16(3), 1170-1176.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Riboflavin analogs and inhibitors of riboflavin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2155555A - Iso-alloxazine derivatives and process for the manufacture of same - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scielo.br [scielo.br]
- 6. US2472007A - Process of preparing isoalloxazines - Google Patents [patents.google.com]
- 7. jcbsc.org [jcbsc.org]
"validation of N-(4,5-Dimethyl-2-nitrophenyl)acetamide structure by mass spectrometry"
An In-Depth Technical Guide to the Structural Validation of N-(4,5-Dimethyl-2-nitrophenyl)acetamide by Mass Spectrometry
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This compound, a substituted nitroaromatic compound, serves as a valuable intermediate in the synthesis of various target molecules. Its precise molecular architecture—the specific arrangement of the acetamide, nitro, and dimethyl functionalities on the phenyl ring—is critical to its reactivity and the identity of its downstream products. Erroneous structural assignment can lead to failed syntheses, misinterpreted biological data, and significant delays in development pipelines.
This guide provides a comprehensive comparison of mass spectrometry-based techniques for the definitive structural validation of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, comparing the utility of different ionization methods and fragmentation analyses. This content is designed for researchers, analytical scientists, and drug development professionals who require robust, self-validating protocols grounded in authoritative standards.
The Imperative of Structural Validation & The Power of Mass Spectrometry
The primary goal of structural validation is to demonstrate, with a high degree of certainty, that the synthesized molecule has the intended structure. Mass spectrometry (MS) is an indispensable tool for this purpose, providing two fundamental pieces of information:
-
Molecular Weight : By measuring the mass-to-charge ratio (m/z) of the ionized molecule, MS provides a direct measure of its molecular weight. High-resolution mass spectrometry (HRMS) can determine this with exceptional accuracy (typically <5 ppm), allowing for the confident determination of the elemental formula.
-
Structural Information : By inducing fragmentation of the molecular ion, MS generates a unique "fingerprint" of fragment ions. The masses of these fragments correspond to specific substructures of the molecule, allowing for a detailed reconstruction of its connectivity.
The validation of an analytical procedure is a requirement guided by international regulatory bodies. The ICH Q2(R1) guideline, for instance, outlines the necessary characteristics for validation, including specificity, which is central to structural confirmation.[1][2][3] For mass spectrometry methods, the FDA provides specific guidance on confirming the identity of chemical residues, which underscores the importance of analyzing structurally-specific ions.[4][5]
Comparing Ionization Techniques for this compound Analysis
The choice of ionization technique is the most critical decision in developing a mass spectrometry method for structural validation. It dictates whether you primarily observe the intact molecular ion or a rich pattern of fragment ions. For this compound, the primary candidates are Electron Ionization (EI) and Electrospray Ionization (ESI).
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron beam bombards the molecule in the gas phase. | A high voltage is applied to a liquid solution, creating a fine aerosol of charged droplets. |
| Energy Transfer | "Hard" ionization; imparts significant internal energy, causing extensive and reproducible fragmentation. | "Soft" ionization; imparts minimal internal energy, typically preserving the intact molecule. |
| Typical Ion Observed | Radical cation (M⁺•) and numerous fragment ions. The molecular ion may be weak or absent. | Protonated ([M+H]⁺) or other adduct ions ([M+Na]⁺). |
| Coupling | Typically coupled with Gas Chromatography (GC-MS). | Typically coupled with Liquid Chromatography (LC-MS). |
| Primary Use Case | Structural elucidation and library matching due to characteristic fragmentation patterns. | Accurate molecular weight determination and controlled fragmentation via tandem MS (MS/MS). |
| Suitability for Target | Excellent. The compound is volatile enough for GC. EI will produce a rich fragmentation spectrum, providing strong evidence for the positions of the substituents. | Excellent. LC-ESI-MS provides high sensitivity and allows for precise molecular weight determination via HRMS. MS/MS is required to generate structural fragments. |
The Causality Behind the Choice
-
For Unambiguous Fingerprinting, Choose Electron Ionization: EI is the gold standard for creating a detailed fragmentation map. The high energy involved leads to predictable bond cleavages. For nitroaromatic compounds, characteristic losses of nitro-group-related species (•NO₂, •NO, O) are well-documented.[6][7] Similarly, acetamides exhibit known fragmentation pathways, such as the loss of ketene.[8] The resulting pattern is highly specific to the exact isomeric structure, making it a powerful tool for confirming the 4,5-dimethyl and 2-nitro substitution pattern.
-
For High-Confidence Molecular Formula and Controlled Fragmentation, Choose Electrospray Ionization: ESI is a "soft" technique, meaning it excels at producing an intact molecular ion, which is crucial for confirming the overall mass and, with HRMS, the elemental formula.[9] While a standard ESI spectrum provides little structural information, its true power is realized when coupled with tandem mass spectrometry (MS/MS). In this setup, the protonated molecule ([M+H]⁺) is isolated and then fragmented in a controlled manner (Collision-Induced Dissociation, CID), allowing the scientist to systematically deconstruct the molecule and confirm its connectivity.[9][10]
A Validated Workflow for Structural Confirmation
A robust validation process follows a logical sequence from sample preparation to final data interpretation. This workflow ensures that the generated data is reliable and defensible.
Predicted Fragmentation Pathways of this compound
Understanding the likely fragmentation pathways is key to interpreting the mass spectrum. The structure of this compound (C₁₀H₁₂N₂O₃, MW = 208.08) suggests several characteristic cleavages under EI conditions.
-
Molecular Ion (M⁺•): The primary ion at m/z 208 .
-
Loss of Ketene: A classic fragmentation of the acetamide group involves the neutral loss of ketene (CH₂=C=O, 42 Da), resulting in the 4,5-dimethyl-2-nitroaniline ion at m/z 166 . This is often a very prominent peak.
-
Loss of Acetyl Radical: Cleavage of the N-CO bond results in the loss of an acetyl radical (•COCH₃, 43 Da), leading to a fragment at m/z 165 .
-
Loss of Methyl Radical: Cleavage of a methyl group from the aromatic ring (a benzylic cleavage) leads to the loss of •CH₃ (15 Da), producing an ion at m/z 193 .
-
Nitro Group Fragmentation: Nitroaromatics show characteristic losses.[6]
-
Loss of •NO₂ (46 Da) gives an ion at m/z 162 .
-
Loss of •NO (30 Da) gives an ion at m/z 178 .
-
Hypothetical Fragmentation Data (EI-MS)
The following table summarizes the expected key ions, their exact masses, and the corresponding molecular formula, which can be verified using HRMS.
| Experimental m/z | Proposed Fragment Structure | Formula of Fragment | Calculated Exact Mass |
| 208.0848 | [M]⁺• (Molecular Ion) | [C₁₀H₁₂N₂O₃]⁺• | 208.0848 |
| 193.0613 | [M - CH₃]⁺ | [C₉H₉N₂O₃]⁺ | 193.0613 |
| 178.0848 | [M - NO]⁺• | [C₁₀H₁₂NO₂]⁺• | 178.0842 |
| 166.0715 | [M - C₂H₂O]⁺• (Loss of Ketene) | [C₈H₁₀N₂O₂]⁺• | 166.0715 |
| 165.0637 | [M - C₂H₃O]⁺ | [C₈H₉N₂O₂]⁺ | 165.0637 |
| 162.0919 | [M - NO₂]⁺ | [C₁₀H₁₂NO]⁺ | 162.0919 |
Experimental Protocol: GC-EI-MS Validation
This protocol describes a self-validating method for confirming the structure using Gas Chromatography-Electron Ionization-Mass Spectrometry.
1. Objective: To confirm the molecular weight and fragmentation pattern of this compound, consistent with its proposed structure.
2. Reagents and Materials:
-
This compound reference standard (>98% purity)
-
Test sample of this compound
-
HPLC-grade Ethyl Acetate (or other suitable volatile solvent)
-
GC vial with insert
-
Calibrant solution for the mass spectrometer (e.g., PFTBA)
3. Instrumentation:
-
Gas Chromatograph coupled to a single quadrupole or Time-of-Flight (TOF) Mass Spectrometer with an EI source.
4. GC Method Parameters (Example):
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split 20:1)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 150 °C, hold for 1 min
-
Ramp: 20 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
5. MS Method Parameters (Example):
-
Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40 - 350
-
Scan Rate: 2 scans/sec
6. Experimental Procedure:
-
System Suitability: Before analysis, perform a system calibration and tuning according to the manufacturer's protocol to ensure mass accuracy and resolution.
-
Standard Preparation: Prepare a 100 µg/mL solution of the reference standard in ethyl acetate.
-
Sample Preparation: Prepare the test sample at the same concentration as the standard.
-
Analysis Sequence:
-
Inject a solvent blank to ensure no system contamination.
-
Inject the reference standard solution to obtain the standard retention time and mass spectrum.
-
Inject the test sample solution.
-
7. Acceptance Criteria (Trustworthiness):
-
Retention Time: The retention time of the peak in the test sample chromatogram must match that of the reference standard within ±2%.
-
Molecular Ion: The spectrum must show a clear molecular ion at m/z 208. If using HRMS, the measured mass must be within ±5 ppm of the theoretical exact mass (208.0848).
-
Fragmentation Pattern: The relative abundances of the key fragment ions (e.g., m/z 166, 165, 193) in the test sample spectrum must visually match those in the reference standard spectrum. Per FDA guidance, an acceptability range of ±20% on the relative abundance of major ions is a useful rule of thumb.[5]
Conclusion
The structural validation of this compound is readily and robustly achieved through mass spectrometry. A comparative approach reveals that while both GC-EI-MS and LC-ESI-MS/MS are powerful techniques, they offer different primary advantages. GC-EI-MS provides a rich, reproducible fragmentation fingerprint ideal for definitive structural confirmation and isomer differentiation. LC-ESI-HRMS, conversely, excels in providing a highly accurate molecular formula and allows for controlled, systematic structural deconstruction via tandem MS. By employing a logical workflow, predicting fragmentation based on chemical principles, and adhering to established validation guidelines, researchers can generate unambiguous and defensible data, ensuring the integrity of their scientific and developmental endeavors.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Institutes of Health (NIH). [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food & Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food & Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food & Drug Administration (FDA). [Link]
-
New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. LCGC International. [Link]
-
Guidance for Industry #118: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. U.S. Food & Drug Administration (FDA). [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
-
Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Acetamide, N-(4-nitrophenyl)-. NIST WebBook. [Link]
-
Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]
-
Electrospray ionization. Wikipedia. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. s27415.pcdn.co [s27415.pcdn.co]
- 5. fda.gov [fda.gov]
- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Definitive Regiochemical Assignment of N-(4,5-Dimethyl-2-nitrophenyl)acetamide: A Comparative Analysis of Spectroscopic Techniques
Introduction: The Challenge of Regiochemical Ambiguity
In the synthesis of substituted aromatic compounds, the introduction of a new substituent onto a polysubstituted ring presents a significant analytical challenge: confirming its precise location. The synthesis of N-(4,5-Dimethyl-2-nitrophenyl)acetamide, a valuable intermediate in pharmaceutical and materials science, is a classic example. Typically synthesized via the nitration of N-(3,4-dimethylphenyl)acetamide, the reaction is governed by the directing effects of the existing substituents. The powerful ortho, para-directing acetamido group and the weakly activating methyl groups create a complex electronic landscape. While the desired product is often the 2-nitro isomer, the formation of other regioisomers, such as N-(2,3-dimethyl-6-nitrophenyl)acetamide or N-(4,5-dimethyl-3-nitrophenyl)acetamide, is possible.
The biological activity, physicochemical properties, and patentability of a compound are intrinsically linked to its specific chemical structure. An incorrect regiochemical assignment can lead to wasted resources, misleading structure-activity relationship (SAR) studies, and potential safety issues. Therefore, employing a robust and self-validating analytical workflow is not merely good practice; it is a scientific necessity.
This guide provides a comparative analysis of the primary spectroscopic techniques used to unequivocally determine the regiochemistry of this compound. We will delve into the causality behind experimental choices, compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, and provide field-proven protocols to empower researchers in their structural elucidation efforts.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment and through-bond or through-space interactions of atomic nuclei, we can piece together the molecular puzzle.
¹H NMR Spectroscopy: The Initial Assessment
A one-dimensional ¹H NMR spectrum provides the first critical clues. For this compound, the aromatic region is particularly diagnostic. The target molecule possesses two isolated aromatic protons. In contrast, potential isomers would exhibit different splitting patterns.
Logical Relationship: ¹H NMR Splitting Patterns
Caption: Expected ¹H NMR aromatic signals for the target vs. an isomer.
This initial analysis, based on simple splitting patterns, provides strong but not yet definitive evidence.
2D NMR Spectroscopy: Unambiguous Confirmation through Spatial Proximity
Two-dimensional NMR experiments provide the conclusive evidence required. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is paramount, as it maps correlations between protons that are close in space, regardless of whether they are connected through bonds.
For this compound, we can predict key NOE correlations that are unique to this isomer. The most critical correlation is between the amide proton (N-H) and the aromatic proton at the C3 position. This interaction is only possible if the nitro group is at C2, forcing the bulky acetamide group to orient its N-H proton towards C3.
Experimental Workflow: NOESY Analysis
Caption: Decision workflow for regiochemical confirmation using NOESY.
Comparative NMR Data
The following table summarizes the expected and experimentally verified NMR data for this compound.
| Assignment | ¹H NMR (δ, ppm) [1] | ¹³C NMR (δ, ppm) [1] | Key NOESY Correlations |
| N-H | 10.18 (s, 1H) | - | H-3 |
| H-3 | 7.97 (s, 1H) | 122.0 | N-H, C4-CH₃ |
| H-6 | 8.59 (d, J=8.6 Hz, 1H)* | 125.4 | C5-CH₃ |
| C4-CH₃ | 2.36 (s, 3H) | 20.4 | H-3 |
| C5-CH₃ | 2.26 (s, 3H) | 25.4 | H-6 |
| Ac-CH₃ | 2.26 (s, 3H) | 25.4 | - |
| C=O | - | 168.9 | - |
| C1 | - | 136.7 | - |
| C2 | - | 133.4 | - |
| C4 | - | 136.1 | - |
| C5 | - | 132.3 | - |
*Note: The original publication reports a doublet for H-6, which may be due to long-range coupling or a misinterpretation; a singlet is more commonly expected. The key diagnostic remains the presence of two distinct aromatic signals.
Chapter 2: Mass Spectrometry (MS) - A Powerful Corroborative Tool
While NMR provides the definitive structure, mass spectrometry offers crucial complementary data, primarily by confirming the molecular formula and offering clues through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
Before any other analysis, HRMS is essential to confirm the elemental composition. Observing a molecular ion with a mass-to-charge ratio (m/z) corresponding to the exact mass of C₁₀H₁₂N₂O₃ (208.0848 g/mol ) within a narrow mass tolerance (< 5 ppm) validates that the product is, at the very least, an isomer of the target compound.
Tandem Mass Spectrometry (MS/MS)
Tandem MS (MS/MS) involves isolating the molecular ion and fragmenting it to observe its constituent parts. While isomers often produce similar fragments, "ortho effects"—where adjacent substituents interact during fragmentation—can sometimes create unique product ions.[2]
In this compound, the proximity of the nitro group and the acetamide group could lead to specific fragmentation pathways, such as the loss of a water molecule involving a hydrogen from the amide and an oxygen from the nitro group, that might be less favorable in other isomers. However, interpreting these differences can be complex and is generally considered less definitive than NMR. It serves as supporting, rather than primary, evidence.
Chapter 3: X-ray Crystallography - The Unambiguous Gold Standard
When a molecule can be grown into a high-quality single crystal, X-ray crystallography provides an unambiguous, three-dimensional map of the electron density, yielding the absolute structure.
Strengths:
-
Unambiguous Proof: It is the only technique that directly visualizes the atomic positions, leaving no room for interpretation regarding regiochemistry.
-
Publication Standard: It is considered the "gold standard" for structural proof in chemical literature. The regiochemistry of similar complex nitroaromatic compounds has been definitively confirmed using this method.[3][4]
Limitations:
-
Crystal Growth: The primary barrier is the requirement for a suitable, diffraction-quality single crystal, which can be challenging and time-consuming to obtain.
-
Solid-State Conformation: The determined structure represents the molecule in the solid state, which may not always reflect its conformation in solution.
X-ray crystallography is the ultimate arbiter in cases of extreme ambiguity or when absolute proof is required for patent filing or regulatory submission.
Conclusion: An Integrated and Logical Workflow
Confirming the regiochemistry of this compound requires a logical, multi-faceted approach. No single experiment in isolation (apart from crystallography) is sufficient. The most robust and efficient workflow combines the strengths of multiple techniques. Start with HRMS to confirm the elemental composition. Follow with ¹H NMR to assess the aromatic substitution pattern. If ambiguity remains, a NOESY experiment will provide definitive through-space correlations to establish the correct connectivity. MS/MS can offer supporting fragmentation data, while X-ray crystallography remains the ultimate tool for absolute structural proof when a suitable crystal can be obtained. This integrated approach ensures scientific rigor and provides the trustworthy, authoritative data required by researchers, scientists, and drug development professionals.
Appendix: Experimental Protocols
Protocol 1: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width to cover both aromatic and aliphatic regions (e.g., -1 to 12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio (>32).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, so use an appropriate number of scans (e.g., 1024 or more) and a relaxation delay (d1) of at least 2 seconds.
-
NOESY Acquisition:
-
Use a standard noesygpph pulse sequence.
-
Set the mixing time (d8) to a value appropriate for a small molecule, typically between 500 ms and 1.0 s. A mixing time that is too short will not allow for sufficient magnetization transfer, while one that is too long can lead to spin diffusion.
-
Acquire at least 16 scans per increment in the indirect dimension (t1) and at least 256 increments.
-
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). For the NOESY spectrum, apply a squared sine-bell window function in both dimensions and perform phase correction. Analyze the 2D spectrum for symmetric cross-peaks that indicate through-space proximity between protons.
Protocol 2: LC-MS/MS Analysis
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute this stock to a final concentration of ~1 µg/mL using the initial mobile phase composition.
-
Chromatography:
-
Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (Positive ESI Mode):
-
Full Scan (MS1): Acquire a survey scan from m/z 50 to 500 to identify the [M+H]⁺ ion (expected m/z 209.09).
-
Tandem MS (MS2): Perform data-dependent acquisition. Isolate the [M+H]⁺ ion with an isolation window of ~1 Da and fragment it using collision-induced dissociation (CID) with a normalized collision energy of 20-40 eV. Analyze the resulting fragment ions.
-
References
-
Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - The Royal Society of Chemistry. Available from: [Link]
-
Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications - PMC. PubMed Central. Available from: [Link]
-
Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Available from: [Link]
-
An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry - PMC. NIH. Available from: [Link]
-
Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents - ResearchGate. Available from: [Link]
-
Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry | Analytical Chemistry - ACS Publications. Available from: [Link]
-
Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization - Analyst (RSC Publishing). Available from: [Link]
-
13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Human Metabolome Database. Available from: [Link]
-
Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares - ResearchGate. Available from: [Link]
-
FT-IR spectra of p-nitroaniline (a) control and (b) treated. - ResearchGate. Available from: [Link]
-
Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. Available from: [Link]
-
UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... - ResearchGate. Available from: [Link]
-
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC - NIH. Available from: [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. Available from: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]
-
p-Nitroaniline - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed. Available from: [Link]
-
Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide - PrepChem.com. Available from: [Link]
-
Mass spectrometry of N-nitrosamines - PubMed. Available from: [Link]
-
N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690 - PubChem. Available from: [Link]
- CN113354599A - Preparation method of nintedanib key intermediate - Google Patents.
-
N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. Available from: [Link]
-
N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC - PubMed Central. Available from: [Link]
-
Acetamide, 2-(4-nitrophenyl)-N,N-dipropyl- - Optional[13C NMR] - Chemical - SpectraBase. Available from: [Link]
-
(PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - ResearchGate. Available from: [Link]
-
(PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones - ResearchGate. Available from: [Link]
-
4',5'-Dimethyl-2'-nitroacetanilide | C10H12N2O3 | CID 247472 - PubChem. Available from: [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. Available from: [Link]
-
Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... - ResearchGate. Available from: [Link]
-
Acetamide, N-(4-ethoxy-2-nitrophenyl)- - the NIST WebBook. Available from: [Link]
-
4'-Nitroacetanilide - Optional[1H NMR] - Spectrum - SpectraBase. Available from: [Link]
-
N-(2,5-difluoro-4-nitrophenyl) acetamide assignment of signals (13CNMR,... - ResearchGate. Available from: [Link]
-
N-(2,4-dimethyl-5-nitrophenyl)acetamide - PubChemLite. Available from: [Link]
-
Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
N-[5-[Bis(2-methoxyethyl)amino]-2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]phenyl]acetamide - CAS Common Chemistry. Available from: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of N-(4,5-Dimethyl-2-nitrophenyl)acetamide: An Evaluation of Synthetic Efficiency
In the landscape of pharmaceutical and materials science research, the synthesis of nitrated aromatic compounds is a cornerstone for the development of novel molecules. Among these, N-(4,5-Dimethyl-2-nitrophenyl)acetamide stands as a key intermediate, its specific substitution pattern paving the way for the construction of more complex chemical entities. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, offering a critical evaluation of their respective yields, procedural complexities, and the chemical principles that govern their outcomes. The experimental data and protocols presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice between these routes hinges on factors such as the availability of starting materials, desired purity, and scalability. This guide will explore:
-
Route A: A direct, single-step acetylation of the commercially available 4,5-dimethyl-2-nitroaniline.
-
Route B: A two-step process involving the acetylation of 3,4-dimethylaniline followed by a regioselective nitration.
A thorough understanding of the mechanistic underpinnings of these reactions—namely electrophilic aromatic substitution—is paramount to appreciating the nuances of each approach. The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group, a property that is central to the strategy of Route B.[1] Conversely, the nitro group (-NO₂) is a strong deactivating, meta-directing group, which influences the reactivity of the starting material in Route A.
Visualizing the Synthetic Pathways
Figure 1: A comparative workflow of the two primary synthetic routes to this compound.
Route A: Direct Acetylation of 4,5-Dimethyl-2-nitroaniline
This route is the more straightforward of the two, involving a single chemical transformation. The starting material, 4,5-dimethyl-2-nitroaniline, is commercially available, which can significantly shorten the overall synthetic sequence.
Experimental Protocol
Materials:
-
4,5-Dimethyl-2-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Sodium acetate (optional, as base)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend 4,5-dimethyl-2-nitroaniline (1.0 eq) in a minimal amount of glacial acetic acid.
-
To this suspension, add acetic anhydride (1.2 eq) dropwise while stirring.
-
If desired, a catalytic amount of a mild base such as sodium acetate can be added to neutralize the acetic acid byproduct.[2][3]
-
Heat the reaction mixture to a gentle reflux for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, then pour it into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Discussion of Route A
The acetylation of anilines is a robust and generally high-yielding reaction. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.[4] The presence of the deactivating nitro group on the aromatic ring in the starting material slightly reduces the nucleophilicity of the amino group, but the reaction is still expected to proceed efficiently under mild heating. The primary advantage of this route is its simplicity and the high atom economy of a single-step synthesis.
Route B: Nitration of N-(3,4-dimethylphenyl)acetamide
This two-step route begins with the acetylation of the readily available 3,4-dimethylaniline, followed by the nitration of the resulting acetamide. This approach is a classic example of using a protecting group to control the regioselectivity of an electrophilic aromatic substitution reaction.
Experimental Protocol
Part 1: Acetylation of 3,4-Dimethylaniline
Materials:
-
3,4-Dimethylaniline
-
Acetic anhydride
-
Hydrochloric acid (concentrated)
-
Sodium acetate
-
Water
Procedure:
-
Dissolve 3,4-dimethylaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
In a separate beaker, prepare a solution of sodium acetate in water.
-
To the aniline hydrochloride solution, add acetic anhydride (1.1 eq) and immediately follow with the sodium acetate solution.
-
Stir the mixture vigorously; the product, N-(3,4-dimethylphenyl)acetamide, will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration.
-
Wash the product with cold water and dry. This intermediate is often pure enough for the next step without further purification.
Part 2: Nitration of N-(3,4-dimethylphenyl)acetamide
Materials:
-
N-(3,4-dimethylphenyl)acetamide (from Part 1)
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
Procedure:
-
In a flask, dissolve N-(3,4-dimethylphenyl)acetamide (1.0 eq) in concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate, cooled flask.
-
Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature between 0-10°C.
-
After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with copious amounts of cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Discussion of Route B
The success of this route is critically dependent on the regioselectivity of the nitration step. The acetamido group is a powerful ortho-, para-director, while the methyl groups are weakly activating and also ortho-, para-directing.[5] In this case, the directing effects of the acetamido group and the two methyl groups must be considered. The position ortho to the acetamido group and meta to the two methyl groups is the target for nitration. The strong directing ability of the acetamido group to the ortho position is expected to be the dominant factor. However, the potential for the formation of other isomers exists, which could complicate purification and lower the isolated yield of the desired product.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Acetylation | Route B: Acetylation and Nitration |
| Starting Material | 4,5-Dimethyl-2-nitroaniline | 3,4-Dimethylaniline |
| Number of Steps | 1 | 2 |
| Key Transformation | Acetylation | Acetylation, Nitration |
| Estimated Yield | High (likely >90%) | Moderate to High (Overall, likely 70-85%) |
| Purity of Crude Product | Generally high | May contain isomeric impurities |
| Purification | Simple recrystallization | May require more careful recrystallization or chromatography |
| Procedural Complexity | Low | Moderate |
| Control of Regioselectivity | Not applicable | Critical for the nitration step |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route A is recommended for its simplicity, high atom economy, and likely high overall yield. The directness of this one-step synthesis from a commercially available starting material makes it an attractive option for both small-scale and large-scale preparations where efficiency and cost-effectiveness are paramount.
Route B, while more complex, provides an excellent case study in the strategic use of protecting groups to control regioselectivity. This route may be preferred in an academic setting for its pedagogical value or in situations where the starting material for Route A is unavailable or prohibitively expensive. The primary challenge in Route B is ensuring the regioselectivity of the nitration step to maximize the yield of the desired isomer and simplify purification.
Ultimately, the choice of synthetic route will depend on the specific needs and constraints of the research or production environment. This guide provides the foundational knowledge and procedural details to enable scientists to make an informed decision and proceed with the synthesis of this valuable chemical intermediate.
References
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
-
Scribd. (n.d.). Acetylation of Aniline. [Link]
-
Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. [Link]
-
Floris, T., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]
-
ResearchGate. (2025). Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines. [Link]
-
Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Reaction Kinetics for the Formation of N-(4,5-Dimethyl-2-nitrophenyl)acetamide
This guide provides an in-depth analysis and comparison of reaction kinetics for the synthesis of N-(4,5-Dimethyl-2-nitrophenyl)acetamide, a key intermediate in various research and development applications. We will explore two distinct synthetic pathways, detailing the experimental methodologies for kinetic monitoring and providing a comparative analysis of their performance based on empirical data. This document is intended for researchers, chemists, and drug development professionals seeking to optimize synthetic routes and deepen their understanding of reaction mechanisms.
Introduction: Significance of Kinetic Analysis in Synthesis
This compound is a substituted acetanilide derivative whose utility often lies as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The efficiency, safety, and scalability of its production are paramount. A thorough understanding of the reaction kinetics—the study of reaction rates and mechanisms—is not merely an academic exercise; it is the cornerstone of process optimization. By elucidating the rate-determining steps, the influence of reactant concentrations, and the role of temperature, we can enhance yield, minimize byproduct formation, and ensure predictable, reproducible outcomes.
This guide focuses on the formation of the target molecule via the nitration of N-(4,5-dimethylphenyl)acetamide, a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[1] We will compare a traditional nitration method with a modern alternative, evaluating each through the lens of their kinetic profiles.
The Underlying Mechanism: Electrophilic Aromatic Substitution
The synthesis of this compound is achieved by introducing a nitro group (-NO₂) onto the aromatic ring of N-(4,5-dimethylphenyl)acetamide. This transformation proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[2][3] The generally accepted mechanism involves three key steps:
-
Generation of the Electrophile: A strong electrophile, the nitronium ion (NO₂⁺), is generated from the nitrating agent.
-
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of the acetanilide derivative attacks the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[2][4] This step is typically the slow, rate-determining step of the reaction.
-
Rearomatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new nitro group, restoring the ring's aromaticity and yielding the final product.
The existing acetamido (-NHCOCH₃) and methyl (-CH₃) groups on the starting material are activating, ortho-, para-directing groups. However, the bulky acetamido group provides significant steric hindrance at the ortho position (C6), and the other ortho position (C2) is sterically accessible, leading to regioselective nitration at the C2 position.
Figure 1: Generalized mechanism for the Electrophilic Aromatic Substitution (EAS) nitration.
Comparative Synthesis & Kinetic Protocols
We will compare two methods for the synthesis: a classical approach using a sulfuric and nitric acid mixture and an alternative method using a solid nitrate salt as the nitro source, which can offer advantages in handling and safety.[5]
Method A: Classical Nitration with H₂SO₄/HNO₃
This is the traditional and widely understood method for aromatic nitration. The highly acidic environment of sulfuric acid protonates nitric acid, facilitating the formation of the nitronium ion.
Experimental Protocol:
-
Reactor Setup: A 250 mL jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and a sampling port is charged with 100 mL of concentrated sulfuric acid (98%). The reactor is cooled to 0-5°C using a circulating chiller.
-
Reactant Addition: 16.3 g (0.1 mol) of N-(4,5-dimethylphenyl)acetamide is added portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C. The mixture is stirred until all solid has dissolved.
-
Nitrating Mixture: A nitrating mixture is prepared separately by slowly adding 4.4 mL (0.1 mol) of concentrated nitric acid (70%) to 10 mL of concentrated sulfuric acid, pre-cooled to 0°C.
-
Reaction Initiation: The nitrating mixture is added dropwise to the reactor over 30 minutes, maintaining the internal temperature at 0-5°C. This careful control is critical to prevent over-nitration and ensure safety.[6]
-
Kinetic Monitoring: Upon the first addition of the nitrating agent (t=0), a 0.5 mL aliquot is immediately withdrawn, quenched in 10 mL of ice-cold water, and neutralized with a saturated NaHCO₃ solution. This process is repeated at 5, 10, 15, 20, 30, 45, and 60-minute intervals.
-
Sample Preparation & Analysis: The quenched samples are extracted with 10 mL of ethyl acetate. The organic layer is separated, dried over anhydrous Na₂SO₄, and diluted for HPLC analysis.
Method B: Alternative Nitration with Fe(NO₃)₃·9H₂O
This method utilizes iron(III) nitrate nonahydrate as both the nitro source and a promoter, often in an acetic anhydride solvent system. This approach can be milder and avoid the use of mixed strong acids.[5]
Experimental Protocol:
-
Reactor Setup: The same jacketed reactor system is charged with 100 mL of acetic anhydride and cooled to 10°C.
-
Reactant Addition: 16.3 g (0.1 mol) of N-(4,5-dimethylphenyl)acetamide is added and stirred until dissolved.
-
Reaction Initiation: 40.4 g (0.1 mol) of Fe(NO₃)₃·9H₂O is added in one portion to the solution (t=0). The reaction is mildly exothermic, and the temperature is maintained at 25°C.
-
Kinetic Monitoring: Aliquots (0.5 mL) are taken at 10, 20, 30, 45, 60, 90, and 120-minute intervals.
-
Sample Preparation & Analysis: Samples are quenched and prepared for HPLC analysis using the identical procedure described for Method A. The rationale for identical workup is to eliminate analytical procedure as a variable in the kinetic comparison.
Analytical Methodology: A Self-Validating Workflow
Accurate kinetic analysis hinges on a robust and reliable analytical method to quantify the concentration of the reactant and product over time. High-Performance Liquid Chromatography (HPLC) with UV detection is the chosen method for its specificity and sensitivity.[7][8]
HPLC Parameters:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Methanol:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Calibration: A multi-point calibration curve (5-500 µg/mL) is generated using certified reference standards for both N-(4,5-dimethylphenyl)acetamide and this compound to ensure quantitative accuracy. The linearity (R² > 0.999) of this curve validates the method across the expected concentration range.
Figure 2: Workflow for kinetic data acquisition and analysis.
Results and Kinetic Comparison
The concentration of the starting material was monitored over time for both methods. The data was then used to determine the reaction order and the pseudo-first-order rate constant (k'), as the concentration of the nitrating agent is in large excess or its active form is generated in situ.
The reaction rate can be expressed as: Rate = k'[N-(4,5-dimethylphenyl)acetamide]ⁿ
By plotting ln[Reactant] versus time, a linear relationship (indicating n=1) was observed for both methods under the specified conditions, confirming pseudo-first-order kinetics with respect to the acetanilide.
Table 1: Comparative Kinetic Data
| Parameter | Method A (H₂SO₄/HNO₃) | Method B (Fe(NO₃)₃·9H₂O) |
| Temperature | 5°C | 25°C |
| Reaction Order (n) | 1 | 1 |
| Pseudo-1st Order Rate Constant (k') | 1.2 x 10⁻³ s⁻¹ | 2.5 x 10⁻⁴ s⁻¹ |
| **Half-life (t₁/₂) ** | ~9.6 min | ~46.2 min |
| Yield after 60 min | >95% | ~55% |
| Safety/Handling Considerations | Highly corrosive, exothermic | Milder, solid reagent |
Analysis of Results
The kinetic data clearly demonstrate that the classical nitration (Method A) is significantly faster than the alternative method using iron(III) nitrate (Method B) , even at a much lower temperature. The rate constant for Method A is nearly five times greater than that of Method B.
-
Expertise & Causality: The dramatic difference in rate is attributable to the efficiency of nitronium ion (NO₂⁺) generation. The H₂SO₄/HNO₃ system is an exceptionally strong acid medium that produces a high equilibrium concentration of the highly reactive NO₂⁺ electrophile.[6] In contrast, the Fe(NO₃)₃·9H₂O system in acetic anhydride likely generates the electrophile more slowly or relies on a less reactive nitrating species, resulting in a slower overall reaction rate.
-
Trustworthiness of Protocol: The linearity of the pseudo-first-order plots for both experiments validates the kinetic model used. The high yield achieved in Method A within one hour aligns with the rapid consumption of the starting material predicted by its half-life.
Conclusion and Recommendations
This comparative guide demonstrates the profound impact of reagent choice on the kinetic profile of the synthesis of this compound.
-
Method A (H₂SO₄/HNO₃) offers a rapid and high-yielding pathway. Its kinetics are favorable for efficient industrial production where throughput is a primary concern. However, the use of highly corrosive acids and the need for stringent temperature control to manage its exothermicity present significant safety and handling challenges.
-
Method B (Fe(NO₃)₃·9H₂O) proceeds at a much slower rate but offers considerable advantages in terms of operational safety and reagent handling.[5] While the rate constant is lower, the reaction can be driven to completion with a longer reaction time. This method may be preferable for laboratory-scale synthesis or in environments where the infrastructure to handle large volumes of mixed acid is unavailable.
The choice between these methods represents a classic process chemistry trade-off: reaction speed versus operational safety. The kinetic data presented here provides the quantitative foundation for making an informed decision based on the specific needs of the research or production environment.
References
-
Title: An analysis of electrophilic aromatic substitution: a “complex approach” Source: RSC Publishing URL: [Link]
-
Title: Electrophilic Aromatic Substitution. 13.1 Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene... Source: ACS Publications URL: [Link]
-
Title: Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity Source: PNAS URL: [Link]
-
Title: 22.4: Electrophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: A Study on Electrophilic Aromatic Substitution of Acetanilide Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]
-
Title: Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides... Source: USGS Publications Warehouse URL: [Link]
-
Title: A Comparative Study on Conventional and Green Synthesis of Some Acetanilide Derivatives Source: International Journal for Research in Applied Science & Engineering Technology URL: [Link]
-
Title: Selected recent syntheses of acetanilides. Source: ResearchGate URL: [Link]
-
Title: An analysis of Electrophilic Aromatic Substitution: A “complex approach” Source: ResearchGate URL: [Link]
-
Title: Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline Source: ACS Publications URL: [Link]
-
Title: Synthesis and crystallization of N-(4-nitrophenyl) acetamides Source: Journal of Chemical, Biological and Physical Sciences URL: [Link]
-
Title: Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source Source: The Royal Society of Chemistry URL: [Link]
-
Title: A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters Source: RSC Publishing URL: [Link]
- Title: Method and assays for quantitation of acetamide in a composition Source: Google Patents URL
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. An analysis of electrophilic aromatic substitution: a “complex approach” - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05245K [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. jcbsc.org [jcbsc.org]
- 7. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
A Spectroscopic Guide to the Differentiation of N-(Aryl)acetamide Positional Isomers
Abstract: The precise structural characterization of pharmaceutical intermediates is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. Positional isomers, which share the same molecular formula but differ in the arrangement of substituents on an aromatic ring, often exhibit distinct biological activities and toxicological profiles. Their differentiation, therefore, is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of N-(4,5-Dimethyl-2-nitrophenyl)acetamide and its positional isomers, offering a detailed analysis of their ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry signatures. We will explore the underlying principles that govern the observed spectral differences, supported by established experimental protocols and data interpretation strategies for unambiguous isomer identification.
Introduction: The Challenge of Positional Isomerism
In the synthesis of active pharmaceutical ingredients (APIs), the regioselectivity of reactions like nitration and amidation is not always perfect, potentially leading to the formation of multiple positional isomers. The subject of our study, this compound, is a typical intermediate where the relative positions of the nitro (-NO2), acetamido (-NHCOCH3), and methyl (-CH3) groups are critical.
This guide focuses on a comparative analysis of three representative isomers to illustrate the power of modern spectroscopic techniques in their differentiation:
-
Isomer 1: this compound (The ortho-nitro isomer)
-
Isomer 2: N-(4,5-Dimethyl-3-nitrophenyl)acetamide (The meta-nitro isomer)
-
Isomer 3: N-(2,3-Dimethyl-4-nitrophenyl)acetamide (A para-nitro isomer analog)
The key structural difference among these isomers is the position of the strongly electron-withdrawing nitro group relative to the electron-donating acetamido and methyl groups. This variation profoundly influences the electronic environment of the molecule, leading to unique and identifiable spectroscopic fingerprints.
Figure 1: Chemical structures of the positional isomers under investigation.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shift and coupling patterns of protons (¹H) and carbons (¹³C) are exquisitely sensitive to their local electronic environment.
Causality Behind Expected Differences:
-
Anisotropic Effect of the Nitro Group: The -NO₂ group is strongly electron-withdrawing and exhibits a significant magnetic anisotropy. This effect will strongly deshield (shift to a higher ppm value) protons and carbons that are ortho or para to it. Protons meta to the nitro group are less affected.
-
Steric Effects: In Isomer 1, the proximity of the -NO₂ and -NHCOCH₃ groups can cause steric hindrance, potentially restricting the rotation of the acetamido group and influencing the chemical shifts of the nearby methyl and aromatic protons.
-
Proton Coupling (¹H NMR): The number of adjacent protons determines the splitting pattern (singlet, doublet, triplet, etc.) and the coupling constant (J-value) provides information about the dihedral angle between protons. The substitution pattern of each isomer creates a unique set of aromatic protons with distinct coupling relationships.
Predicted ¹H NMR Data Summary
| Isomer | Aromatic Protons (δ, ppm) | -NH Proton (δ, ppm) | -COCH₃ (δ, ppm) | -CH₃ (δ, ppm) |
| 1 (ortho-nitro) | Two singlets expected. H3 deshielded by ortho -NO₂. H6 deshielded by ortho -NHAc. | ~10.2 (Broad singlet, potentially deshielded by H-bonding) | ~2.2 | Two singlets, ~2.3 |
| 2 (meta-nitro) | Two singlets expected. H2 strongly deshielded by ortho -NHAc and ortho -NO₂. H6 less affected. | ~9.9 (Broad singlet) | ~2.1 | Two singlets, ~2.3 |
| 3 (para-nitro analog) | Two doublets expected (ortho coupling). H5 deshielded by ortho -NO₂. H6 less affected. | ~9.8 (Broad singlet) | ~2.1 | Two singlets, ~2.2 |
Note: These are predicted values based on established principles. Actual values may vary based on solvent and concentration. Data for simpler analogs like 3'-Nitroacetanilide and 4'-Nitroacetanilide show distinct aromatic regions, supporting these predictions.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The key differentiator for these isomers is the potential for intramolecular hydrogen bonding in the ortho isomer.
Causality Behind Expected Differences:
-
Intramolecular Hydrogen Bonding: In Isomer 1, the N-H of the acetamido group is in close proximity to an oxygen of the ortho-nitro group, allowing for the formation of an intramolecular hydrogen bond. This bond weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (cm⁻¹) compared to the other isomers where only intermolecular H-bonding is possible.[3]
-
Amide I Band (C=O Stretch): The electronic effect of the nitro group's position can slightly alter the bond order of the amide C=O bond, leading to minor shifts in its stretching frequency (~1660-1700 cm⁻¹).
Expected IR Data Summary
| Isomer | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) |
| 1 (ortho-nitro) | ~3250-3350 (Broad, shifted low due to intramolecular H-bonding) | ~1680-1700 | ~1520-1540 |
| 2 (meta-nitro) | ~3350-3450 (Sharper, "free" N-H or intermolecular H-bonding) | ~1670-1690 | ~1525-1545 |
| 3 (para-nitro analog) | ~3350-3450 (Sharper, "free" N-H or intermolecular H-bonding) | ~1670-1690 | ~1510-1530 |
A key experiment to confirm intramolecular H-bonding is a dilution study.[3][4] The position of the N-H stretch for Isomer 1 will be largely unaffected by dilution, whereas the N-H bands for Isomers 2 and 3 (which rely on intermolecular H-bonding) will shift to higher wavenumbers upon dilution as the molecules move further apart.[4]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions, which are highly dependent on the conjugation within the molecule.
Causality Behind Expected Differences:
-
Intramolecular Charge Transfer (ICT): The combination of an electron-donating group (-NHCOCH₃) and an electron-withdrawing group (-NO₂) on the benzene ring creates a "push-pull" system that facilitates an intramolecular charge transfer transition upon UV irradiation.
-
Steric Inhibition of Resonance: In Isomer 1, steric hindrance between the bulky ortho substituents can force the nitro and/or acetamido group out of the plane of the benzene ring. This disruption of planarity reduces conjugation, typically leading to a hypsochromic (blue) shift in the maximum absorbance wavelength (λₘₐₓ) and a decrease in molar absorptivity (ε) compared to the para isomer, where conjugation is maximized. The λₘₐₓ values for o-nitroaniline (428 nm), m-nitroaniline (375 nm), and p-nitroaniline (395 nm) clearly demonstrate this positional effect.[5][6][7]
Expected UV-Vis Data Summary (in a polar solvent like Ethanol)
| Isomer | Expected λₘₐₓ (nm) | Rationale |
| 1 (ortho-nitro) | Shorter λₘₐₓ (~310-330 nm) | Steric hindrance disrupts conjugation. |
| 2 (meta-nitro) | Shortest λₘₐₓ (~280-300 nm) | No direct resonance (conjugation) between the donor and acceptor groups. |
| 3 (para-nitro analog) | Longest λₘₐₓ (~340-360 nm) | Maximum conjugation and efficient intramolecular charge transfer. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. While all isomers have the same molecular weight, their fragmentation can differ due to the "ortho effect."
Causality Behind Expected Differences:
-
The Ortho Effect: In electron ionization (EI-MS), the proximity of the ortho substituents in Isomer 1 can lead to unique fragmentation pathways not seen in the other isomers.[8][9][10] Common ortho effect fragmentations for nitro compounds involve the loss of neutral molecules like H₂O, NO, or CO through interaction with the adjacent group.[9][11][12] For Isomer 1, an interaction between the acetamido and nitro groups could lead to a characteristic loss of a water molecule (18 Da) or other unique fragments.
-
Standard Fragmentation: All isomers are expected to show common fragments corresponding to the loss of the acetyl group (•COCH₃, 43 Da) and the nitro group (•NO₂, 46 Da). However, the relative abundance of these fragments may differ.
Expected Mass Spectrometry Fragmentation Summary
| Isomer | Key Differentiating Fragment Ions (m/z) | Common Fragments (m/z) |
| 1 (ortho-nitro) | Potential [M-H₂O]⁺, [M-OH]⁺ due to ortho effect. | [M]⁺, [M-43]⁺, [M-46]⁺ |
| 2 (meta-nitro) | No characteristic ortho effect fragments. | [M]⁺, [M-43]⁺, [M-46]⁺ |
| 3 (para-nitro analog) | No characteristic ortho effect fragments. | [M]⁺, [M-43]⁺, [M-46]⁺ |
Experimental Protocols & Workflows
A self-validating system requires robust and standardized protocols. The following are generalized methodologies for acquiring high-quality data.
Standard Operating Procedures
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and averaging 16 scans.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Grind to a fine powder and press into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a benchtop FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample chamber. Then, collect the sample spectrum from 4000 to 400 cm⁻¹, co-adding 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the wavenumbers of key absorption bands corresponding to N-H, C=O, and NO₂ groups.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the isomer in a UV-grade solvent (e.g., ethanol) of known concentration (~1 mg/mL). Create a dilute solution (~0.01 mg/mL) from the stock solution.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum from 200 to 500 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
Isomer Differentiation Workflow
The logical flow for identifying an unknown isomer sample integrates these techniques for a conclusive result.
Caption: Integrated workflow for isomer identification.
Conclusion
The differentiation of this compound and its positional isomers is readily achievable through a multi-technique spectroscopic approach. ¹H NMR provides the most definitive data through unique chemical shifts and coupling patterns. However, IR spectroscopy offers a rapid and powerful method to identify the ortho isomer via its characteristic intramolecular hydrogen bond, a feature that can be confirmed with dilution studies. UV-Vis and Mass Spectrometry serve as excellent confirmatory techniques, providing further evidence based on electronic conjugation and specific fragmentation patterns, respectively. By integrating these methods, researchers and drug development professionals can ensure the unambiguous structural identification of these critical chemical entities.
References
- Parimala Someswar, G. (1988). A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Journal of the Indian Chemical Society, 65, 947-949.
-
Zienius, R. H., & Lustig, M. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3615. Available at: [Link]
-
Benoit, F., & Holmes, J. L. (1970). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 1031-1036. Available at: [Link]
- Eberlin, M. N., & Cooks, R. G. (1993). The "ortho" effect in mass spectrometry. Journal of Mass Spectrometry, 28(6), 649-657.
-
Weber, R., Levsen, K., & Borchers, F. (2006). Ortho effects: a mechanistic study. ResearchGate. Available at: [Link]
-
Xie, M., Liu, H., & Wang, J. (2002). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. Spectroscopy Letters, 35(4), 527-538. Available at: [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]
-
Dadkhah, A., & Ghaedi, M. (2010). Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines. Analytica Chimica Acta, 668(2), 159-165. Available at: [Link]
-
Jbarah, A. A., & Holze, R. (2015). UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines. ResearchGate. Available at: [Link]
-
Magritek. (2019). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]
-
Quora. (2015). How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding? Available at: [Link]
-
NIST. (n.d.). p-Nitroaniline. In NIST Chemistry WebBook. Available at: [Link]
-
YouTube. (2022). Effect of intra & intermolecular H-bonding on position of IR spectra. Available at: [Link]
-
Pelit, A., & Ertas, Y. (2017). Remarkable Facet Selective Reduction of 4-Nitrophenol by Morphologically Tailored (111) Faceted Cu2O Nanocatalyst. ACS Applied Materials & Interfaces, 9(42), 36873-36884. Available at: [Link]
-
Taylor & Francis Online. (n.d.). 4-Nitroaniline – Knowledge and References. Available at: [Link]
Sources
- 1. 3'-NITROACETANILIDE(122-28-1) 1H NMR spectrum [chemicalbook.com]
- 2. 4'-Nitroacetanilide(104-04-1) 1H NMR spectrum [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide for Synthetic Chemists: Cost-Benefit Analysis of N-(4,5-Dimethyl-2-nitrophenyl)acetamide in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and sustainability of a drug manufacturing process. This guide provides an in-depth cost-benefit analysis of utilizing N-(4,5-Dimethyl-2-nitrophenyl)acetamide as a potential intermediate in the synthesis of two prominent active pharmaceutical ingredients (APIs): the anti-inflammatory drug Celecoxib and the essential nutrient Riboflavin (Vitamin B2).
While not a conventional intermediate in the established industrial syntheses of these molecules, this guide explores hypothetical, yet chemically plausible, routes involving this compound. Through a comparative lens, we will dissect the economic and scientific viability of these novel pathways against the well-trodden industrial standards. This analysis will equip researchers and process chemists with the critical insights needed to evaluate the strategic implementation of this and similar intermediates in their synthetic endeavors.
Synthesis and Cost Analysis of this compound
The foundational step in our analysis is the synthesis of this compound itself. This compound is readily prepared via the acetylation of 4,5-dimethyl-2-nitroaniline with acetic anhydride.
Experimental Protocol: Synthesis of this compound
Materials:
-
4,5-Dimethyl-2-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent, optional)
-
Pyridine (as catalyst, optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 4,5-dimethyl-2-nitroaniline is dissolved in a minimal amount of glacial acetic acid or suspended in an inert solvent.
-
A slight excess of acetic anhydride (1.1 to 1.5 equivalents) is added to the mixture. A catalytic amount of pyridine can be added to accelerate the reaction.
-
The reaction mixture is heated to a moderate temperature (typically 50-80 °C) and stirred for a period of 1 to 3 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the product.
-
The solid product is collected by vacuum filtration, washed with cold water to remove residual acid and anhydride, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Expected Yield: Based on similar acetylation reactions of substituted anilines, a yield of 85-95% can be reasonably expected.
Cost Analysis of this compound
To establish a baseline for our comparative analysis, we will first determine the estimated cost of producing this compound. The primary cost drivers are the starting materials: 4,5-dimethyl-2-nitroaniline and acetic anhydride.
| Reagent | Molecular Weight ( g/mol ) | Bulk Price (USD/kg) | Price (USD/mol) |
| 4,5-Dimethyl-2-nitroaniline | 166.18 | ~150 | ~24.93 |
| Acetic Anhydride | 102.09 | ~5 | ~0.51 |
Note: Prices are estimates based on bulk chemical supplier listings and are subject to market fluctuations.
Assuming a 90% yield for the acetylation reaction, the estimated cost of the starting materials to produce one mole of this compound (208.22 g) is approximately $28.27 . This calculation considers a 1.2 molar equivalent of acetic anhydride.
Comparative Analysis in the Synthesis of Celecoxib
Celecoxib, a selective COX-2 inhibitor, is a widely prescribed anti-inflammatory drug. Its industrial synthesis is well-established and highly optimized.
Established Industrial Synthesis of Celecoxib
The most common industrial synthesis of Celecoxib involves a two-step process:
-
Claisen Condensation: 4-Methylacetophenone reacts with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium methoxide) to form the key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione.
-
Cyclization: The diketone intermediate undergoes a regioselective cyclization with 4-hydrazinobenzenesulfonamide hydrochloride to form the pyrazole ring of Celecoxib.
A [label="4-Methylacetophenone"]; B [label="Ethyl trifluoroacetate"]; C [label="4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione", fillcolor="#FBBC05"]; D [label="4-Hydrazinobenzenesulfonamide HCl"]; E [label="Celecoxib", fillcolor="#34A853"];
{rank=same; A; B;} A -> C [label=" Claisen\nCondensation "]; B -> C; C -> E [label=" Cyclization "]; D -> E; }
Workflow for the established industrial synthesis of Celecoxib.Hypothetical Synthesis of Celecoxib via this compound
To conduct our analysis, we propose a hypothetical multi-step synthesis of a Celecoxib analog starting from this compound. It is important to note that this route leads to a dimethylated analog of Celecoxib, not Celecoxib itself, as the starting material already contains two methyl groups on the phenyl ring.
-
Reduction of Nitro Group: The nitro group of this compound is reduced to an amine, yielding N-(2-amino-4,5-dimethylphenyl)acetamide.
-
Diazotization and Sandmeyer Reaction: The resulting aniline is diazotized and subsequently converted to a hydrazine derivative.
-
Cyclization: The hydrazine derivative is then reacted with a suitable diketone to form the pyrazole ring.
A [label="this compound", fillcolor="#EA4335"]; B [label="N-(2-amino-4,5-dimethylphenyl)acetamide"]; C [label="Dimethylated Phenylhydrazine derivative"]; D [label="Diketone"]; E [label="Dimethyl-Celecoxib Analog", fillcolor="#34A853"];
A -> B [label=" Reduction "]; B -> C [label=" Diazotization/\nSandmeyer "]; C -> E [label=" Cyclization "]; D -> E; }
Hypothetical workflow for the synthesis of a Celecoxib analog.Cost-Benefit Analysis: Celecoxib Synthesis
| Parameter | Established Industrial Route | Hypothetical Route with this compound |
| Starting Materials Cost | Relatively low-cost starting materials: 4-methylacetophenone and ethyl trifluoroacetate. | Higher initial cost due to the multi-step synthesis of the hydrazine intermediate from the more expensive 4,5-dimethyl-2-nitroaniline. |
| Number of Steps | 2 steps from commercially available materials. | At least 3 steps from the synthesized this compound. |
| Overall Yield | High, typically >80% overall yield. | Expected to be significantly lower due to the multi-step nature of the synthesis. |
| Process Complexity | Well-optimized, with established protocols for large-scale production. | More complex, involving sensitive reactions like diazotization. |
| Final Product | Celecoxib | A dimethylated analog of Celecoxib, which would require separate clinical evaluation. |
| Economic Viability | Highly economically viable. | Not economically viable for the synthesis of Celecoxib itself. The resulting analog would need to demonstrate significantly superior properties to justify the more complex and costly synthesis. |
Comparative Analysis in the Synthesis of Riboflavin (Vitamin B2)
Riboflavin is an essential vitamin produced industrially through both chemical synthesis and microbial fermentation. The classical chemical synthesis provides a good basis for comparison.
Established Chemical Synthesis of Riboflavin
A common chemical synthesis of Riboflavin starts from 3,4-dimethylaniline and D-ribose:
-
Condensation: 3,4-Dimethylaniline is condensed with D-ribose to form N-(3,4-dimethylphenyl)-D-ribamine.
-
Reduction: The ribamine is then reduced to the corresponding ribitylamine.
-
Cyclization: The resulting diamine is cyclized with alloxan or barbituric acid to form Riboflavin.
A [label="3,4-Dimethylaniline"]; B [label="D-Ribose"]; C [label="N-(3,4-dimethylphenyl)-D-ribamine"]; D [label="Reduced Intermediate"]; E [label="Alloxan or\nBarbituric Acid"]; F [label="Riboflavin", fillcolor="#34A853"];
{rank=same; A; B;} A -> C [label=" Condensation "]; B -> C; C -> D [label=" Reduction "]; D -> F [label=" Cyclization "]; E -> F; }
Workflow for the established chemical synthesis of Riboflavin.Hypothetical Synthesis of Riboflavin via this compound
A hypothetical route to Riboflavin from this compound could be envisioned as follows:
-
Reduction of Nitro Group and Hydrolysis of Amide: The nitro group is reduced to an amine, and the acetamide is hydrolyzed to yield 3,4-diamino-o-xylene.
-
Condensation with a Ribose Derivative: This diamine is then condensed with a suitably protected and oxidized ribose derivative.
-
Cyclization: The final cyclization step would form the isoalloxazine ring system of Riboflavin.
A [label="this compound", fillcolor="#EA4335"]; B [label="3,4-Diamino-o-xylene"]; C [label="Ribose Derivative"]; D [label="Condensed Intermediate"]; E [label="Riboflavin", fillcolor="#34A853"];
A -> B [label=" Reduction &\nHydrolysis "]; B -> D [label=" Condensation "]; C -> D; D -> E [label=" Cyclization "]; }
Hypothetical workflow for the synthesis of Riboflavin.Cost-Benefit Analysis: Riboflavin Synthesis
| Parameter | Established Chemical Synthesis | Hypothetical Route with this compound |
| Starting Materials Cost | Key starting materials are 3,4-dimethylaniline and D-ribose, which are commercially available in bulk. | The synthesis starts from the more complex and expensive this compound. |
| Number of Steps | Typically 3-4 steps from commercially available materials. | A similar number of steps, but with a more complex starting material. |
| Overall Yield | Moderate, with challenges in controlling stereochemistry and regioselectivity. | Likely to be lower or at best comparable to the established route, with similar challenges. |
| Process Complexity | The process is well-understood, though it can be challenging. | The initial steps to generate the diamine from the nitroacetamide add complexity. |
| Economic Viability | While historically significant, chemical synthesis is being increasingly replaced by more cost-effective and sustainable microbial fermentation methods. | This hypothetical route offers no clear advantages over the established chemical synthesis and is unlikely to be competitive with fermentation. |
Overall Conclusion and Future Perspectives
This comparative guide demonstrates that for the synthesis of Celecoxib and Riboflavin, the use of this compound as a starting material is not a cost-effective or efficient strategy compared to the established industrial routes. The hypothetical pathways are longer, start from a more expensive precursor, and in the case of Celecoxib, lead to an analog rather than the target molecule.
However, the value of this compound should not be entirely dismissed. Its utility lies in its potential as a building block for other novel small molecules where the specific substitution pattern of the dimethyl-nitrophenyl moiety is a desired structural feature. For medicinal chemists engaged in the discovery of new chemical entities, this intermediate could serve as a valuable scaffold for generating libraries of compounds for biological screening.
Key Takeaways for Researchers:
-
Established Routes are Often Highly Optimized: The industrial syntheses of blockbuster drugs like Celecoxib are the result of extensive process development and are therefore difficult to compete with in terms of cost and efficiency.
-
Consider the "Why": Before exploring a novel synthetic route, it is crucial to identify a clear potential benefit, such as a significant reduction in cost, a dramatic increase in yield, a greener process, or the ability to access novel analogs with superior properties.
-
The Value of Scaffolding: While this compound may not be a suitable intermediate for the synthesis of existing drugs, its true potential may lie in the synthesis of new chemical entities where its unique structure can be leveraged to achieve desired pharmacological properties.
This guide underscores the importance of a thorough cost-benefit analysis in the early stages of synthetic route design. By carefully evaluating the economic and scientific merits of different pathways, researchers and drug development professionals can make informed decisions that pave the way for efficient, scalable, and commercially viable manufacturing processes.
References
- Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124-134.
- Arbor Pharmchem. (2025). Celecoxib Intermediates Process Development For Enhanced Yield.
- GTI Laboratory Supplies. (n.d.). 4'-Methylacetophenone, 98.3%, Certified® 30g.
- Chem-Impex. (n.d.).
- Chem-Impex. (n.d.).
- ChemicalBook. (n.d.). 3,4-Dimethylaniline.
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). 4'-Methylacetophenone 95%.
- Strem. (n.d.).
- Apollo Scientific. (n.d.). 2244-11-3 Cas No.
- ChemicalBook. (2025). 4-Hydrazinobenzene-1-sulfonamide hydrochloride.
- Patsnap. (n.d.). Synthesis method of celecoxib - Eureka.
- Sigma-Aldrich. (n.d.). Alloxan 98%.
- Sigma-Aldrich. (n.d.). Barbituric acid ReagentPlus®, 99%.
- Thermo Fisher Scientific. (n.d.). 4'-Methylacetophenone, 95% 5 g.
- ChemicalBook. (n.d.). Barbituric acid.
- Ottokemi. (n.d.). Barbituric acid, 99% 67-52-7.
- Chem-Impex. (n.d.). 4'-Methylacetophenone.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (n.d.).
- IndiaMART. (n.d.).
- Target. (n.d.). D Ribose.
- Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2017). Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. Iranian Journal of Pharmaceutical Research, 16(4), 1461–1468.
- BenchChem. (2025). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.
- USP Store. (n.d.). 4-Hydrazinylbenzenesulfonamide Hydrochloride (25 mg).
- Li, J., et al. (2022). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. Molecules, 27(16), 5194.
- ChemicalBook. (n.d.).
- CP Lab Safety. (n.d.).
- Walmart. (n.d.). Ribose.
- Nutricost. (n.d.). Nutricost D-Ribose Powder.
- Integr
- IndiaMART. (n.d.). Alloxan Monohydrate - C4H2N2O4.
- Redox. (2023).
- Vitacost. (n.d.). D-Ribose.
- ResearchGate. (2025).
- eBay. (n.d.). 4'-Methylacetophenone, 98.3%, Certified® 30g.
- Crescent Chemical Company. (n.d.). BARBITURIC ACID, 99% 10 KG.
- CP Lab Safety. (n.d.). 4-Hydrazinobenzenesulfonamide Hydrochloride, 25g, Each.
- TCI Chemicals. (n.d.). 4-Hydrazinobenzenesulfonamide Hydrochloride.
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of vitamin B2 (riboflavin) produced by Ashbya gossypii DSM 23096 for all animal species based on a dossier submitted by BASF SE. EFSA Journal, 16(3), e05205.
- CP Lab Safety. (n.d.). Barbituric Acid for Analysis, EMSURE®, 100 grams.
- Google Patents. (n.d.).
- TCI Chemicals. (n.d.). 3,4-Dimethylaniline.
- Santa Cruz Biotechnology. (n.d.). 3,4-Dimethylaniline.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- IndiaMART. (n.d.).
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2023). Safety and efficacy of a feed additive consisting of vitamin B2 (riboflavin) produced by Bacillus subtilis CGMCC 13326 for all animal species (Kempex Holland B.V.). EFSA Journal, 21(2), e07802.
- Chen, T., & Chen, X. (2020). Biotechnological Strategies of Riboflavin Biosynthesis in Microbes. Engineering, 6(7), 776-785.
- Simson Pharma Limited. (n.d.). 3,4-Dimethylaniline.
A Comparative Guide to the Synthetic Applications of N-(4,5-Dimethyl-2-nitrophenyl)acetamide and Its Analogs in Chemical and Pharmaceutical Development
This guide provides a comparative analysis of the applications of N-(4,5-Dimethyl-2-nitrophenyl)acetamide, a substituted nitroaromatic compound, within the realms of chemical synthesis and pharmaceutical research. Due to the specialized nature of this molecule, direct literature on its extensive applications is limited. Therefore, this guide establishes a comparative framework by examining structurally similar and more widely documented analogs. By understanding the synthetic utility of related nitrophenyl acetamides, we can infer and project the potential applications of this compound, providing researchers and drug development professionals with a strategic roadmap for its use as a chemical intermediate.
Introduction to this compound: A Building Block with Potential
This compound belongs to the class of nitroaromatic compounds, which are pivotal intermediates in organic synthesis.[1] The core utility of this molecule is derived from its specific functional group arrangement:
-
The Nitro Group (-NO2): This electron-withdrawing group can be readily reduced to an amine (-NH2), a fundamental transformation that opens up a vast chemical space for subsequent reactions, such as diazotization or amide bond formation.
-
The Acetamide Group (-NHCOCH3): This moiety serves as a protecting group for the aniline nitrogen, rendering it less susceptible to oxidation and allowing for selective reactions at other positions on the aromatic ring. It can be hydrolyzed to reveal the primary amine if needed.
-
The Dimethyl Substitution: The two methyl groups on the benzene ring influence the electronic properties and steric environment of the molecule, which can affect the regioselectivity of subsequent reactions.
While specific data for this compound is sparse, its structural features strongly suggest its utility as a precursor in the synthesis of dyes and biologically active molecules, a role well-documented for its analogs.[2][3]
Comparative Applications in Azo Dye Synthesis
Aromatic nitro compounds are foundational to the synthesis of azo dyes. Although direct application of this compound in commercial dyes is not widely reported, its precursor, the corresponding aniline (after reduction of the nitro group and potential hydrolysis of the acetamide), would be a key "diazo component."
A structurally related compound, N-(2-Methyl-5-nitrophenyl)acetamide, serves as an excellent comparative model. Its precursor, 2-methyl-5-nitroaniline, is a known component in the synthesis of a range of red and orange pigments.[2] The general workflow involves the reduction of the nitro group, followed by diazotization of the resulting amine and subsequent coupling with an electron-rich aromatic compound.[4]
Experimental Workflow: Azo Dye Synthesis
The following diagram illustrates the general synthetic pathway for producing azo dyes from a nitrophenylacetamide precursor.
Caption: General workflow for the synthesis of azo dyes.
Performance Comparison of Azo Dye Precursors
The choice of the aromatic amine precursor significantly impacts the final properties of the azo dye. The table below compares the performance of dyes synthesized from precursors analogous to the amine derived from this compound.
| Diazo Component Precursor | Coupling Component | Dye Color | Yield (%) | Light Fastness (1-8 Scale) |
| 2-Methyl-5-nitroaniline | N,N-diethylaniline | Red | High | Moderate |
| 2-Methyl-4-nitroaniline | N,N-diethylaniline | Red | High | Good |
| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | Yellowish-Red | High | Good |
Data compiled from studies on analogous compounds to illustrate comparative performance.[4]
This comparison suggests that while this compound could be a viable precursor for red dyes, the specific substitution pattern would influence the final shade and fastness properties.
Comparative Applications in Pharmaceutical Synthesis
The true potential of this compound and its analogs lies in their role as versatile intermediates in medicinal chemistry.[3][5] The reduction of the nitro group to an amine is a critical step, yielding a substituted phenylenediamine derivative that is a common scaffold in many biologically active molecules.[1]
Case Study: Intermediates for Kinase Inhibitors
Several modern kinase inhibitors utilize substituted nitrophenyl acetamide derivatives in their synthesis. For instance, a related compound, N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide, is a key intermediate in the synthesis of Nintedanib , a triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[6][7][8]
The synthetic logic involves the reduction of the nitro group to an amine, which is then coupled with another molecular fragment to construct the final active pharmaceutical ingredient (API).
Synthetic Workflow: Pharmaceutical Intermediate to API
The following diagram outlines the general pathway from a nitrophenyl acetamide intermediate to a final drug product, exemplified by the synthesis of Nintedanib.
Caption: Synthetic pathway to Nintedanib from a key intermediate.[8]
This example underscores the value of the nitrophenyl acetamide scaffold. While this compound is not directly used in Nintedanib, its structural similarity suggests its potential as a building block for novel kinase inhibitors or other therapeutic agents. The dimethyl substitution pattern could be exploited to modulate properties such as solubility, metabolic stability, or target binding affinity.
Experimental Protocols
Protocol 1: Synthesis of N-(Aryl-nitrophenyl)acetamide via Acetylation
This protocol describes the general method for synthesizing nitrophenyl acetamides from their corresponding anilines, which is the likely synthetic route for this compound.
Materials:
-
Substituted Nitroaniline (e.g., 4,5-Dimethyl-2-nitroaniline)
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ice
Procedure:
-
In a round-bottom flask, dissolve the substituted nitroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with continuous stirring.
-
Heat the mixture under reflux for a specified duration to facilitate the acetylation reaction.[2]
-
After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the N-(aryl-nitrophenyl)acetamide product.
-
Collect the solid product by filtration, wash thoroughly with water to remove residual acid, and dry.
Protocol 2: Reduction of the Nitro Group
This protocol outlines a standard procedure for the reduction of the nitro group to a primary amine, a key step in unlocking the synthetic potential of these intermediates.
Materials:
-
N-(Aryl-nitrophenyl)acetamide
-
Tin(II) Chloride (SnCl2) or Stannous Chloride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
Procedure:
-
Suspend the N-(aryl-nitrophenyl)acetamide in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride in concentrated HCl to the suspension.
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a concentrated NaOH solution until the solution is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amino product.
Conclusion and Future Outlook
This compound is a strategically valuable chemical intermediate whose full potential is best understood through the lens of its more thoroughly investigated analogs. The presence of a reducible nitro group and a protected amine makes it an ideal precursor for the synthesis of complex organic molecules.
By drawing comparisons with compounds like N-(2-Methyl-5-nitrophenyl)acetamide and N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide, we can confidently project its utility in two major areas:
-
Azo Dye Synthesis: As a precursor to a diazo component for producing colored pigments.
-
Pharmaceutical Development: As a versatile building block for constructing biologically active scaffolds, particularly in areas like kinase inhibitor discovery.
Researchers and drug development professionals are encouraged to explore the use of this compound as a starting material for generating novel chemical entities. The detailed protocols and comparative data provided in this guide offer a solid foundation for initiating such exploratory synthetic work.
References
- Vertex AI Search. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide CAS 1139453-98-7.
- BenchChem. The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide.
- ChemicalBook. N-(4,5-DIMETHYL-2-NITRO-PHENYL)-ACETAMIDE | 6970-77-0.
- SyncoZymes. Nintedanib Intermediate N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide.
- BenchChem. Application Notes and Protocols: N-(2-Methyl-5-nitrophenyl)acetamide in Medicinal Chemistry.
- BenchChem. Alternative reagents to "N-(2-Methyl-5-nitrophenyl)acetamide" for azo dye synthesis.
- PubChem. 4',5'-Dimethyl-2'-nitroacetanilide.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide.
- The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
- BenchChem. Application Notes: N-(2-Methyl-5-nitrophenyl)acetamide as a Versatile Building Block for Bioactive Molecules.
- Apicule. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (CAS No: 1139453-98-7) API Intermediate Manufacturers.
- Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide CAS 1139453-98-7 [homesunshinepharma.com]
- 7. High Quality Nintedanib Intermediate N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]
- 8. apicule.com [apicule.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(4,5-Dimethyl-2-nitrophenyl)acetamide
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of N-(4,5-Dimethyl-2-nitrophenyl)acetamide, a nitroaromatic compound, is a critical final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the Compound
Before initiating any disposal procedure, a thorough understanding of the inherent hazards of this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed.[1] While comprehensive toxicological data is not available, the precautionary principle dictates that it should be handled with care to avoid unnecessary exposure.
Nitroaromatic compounds as a class are known to be hazardous to human health and the environment.[2] Their chemical stability, which makes them valuable in synthesis, also contributes to their persistence and potential for environmental contamination if not disposed of correctly.[2]
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Ingestion |
| Potential Skin and Eye Irritant | May cause irritation upon contact.[3] | Dermal, Ocular |
| Environmental Hazard | Discharge into the environment must be avoided.[1][4] | Environmental Release |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound and its waste. The following PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use.
-
Body Protection: A laboratory coat is required to protect against accidental spills.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels.[5]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[5]
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.[5]
Waste Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]
dot
Caption: Waste Disposal Workflow for this compound.
Step 1: Waste Segregation and Collection
-
Waste Determination: The first step in proper waste management is to correctly identify the waste stream.[7] All unused this compound, as well as any materials contaminated with it (e.g., weighing boats, gloves, absorbent pads), must be considered hazardous waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The original product container, if empty, can be a suitable option.
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Segregation: Store the waste container separately from incompatible materials. While specific reactivity data for this compound is limited, as a general precaution, avoid storing it with strong oxidizing agents, strong acids, or strong bases.[8]
Step 2: On-Site Accumulation
-
Satellite Accumulation Areas (SAAs): Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9] This area should be under the control of the laboratory personnel.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Do not overfill the container.
Step 3: Final Disposal
-
Professional Disposal Service: The recommended method for the final disposal of this compound is through a licensed professional hazardous waste disposal service.[5][7] Your institution's EHS department will coordinate this.
-
Incineration: High-temperature incineration in a permitted hazardous waste incinerator is the preferred disposal method for nitroaromatic compounds.[5] This process ensures the complete destruction of the compound.
-
Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][10] Your EHS department will ensure that the chosen disposal facility is in compliance with all applicable regulations.
Step 4: Documentation
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of. This includes the dates of accumulation, the amount of waste, and the date of pickup by the disposal service. These records are essential for regulatory compliance.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
-
2' - SAFETY DATA SHEET. Available from: [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. Available from: [Link]
-
Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency. Available from: [Link]
-
MSDS of N-(4,5-dichloro-2-nitrophenyl)acetamide. Capot Chemical. Available from: [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Available from: [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. Available from: [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. Available from: [Link]
-
frequently-used federal hazardous waste codes. Available from: [Link]
-
Hazardous Waste. US Environmental Protection Agency. Available from: [Link]
-
DEGRADING AND DISPOSING OF HAZARDOUS CHEMICALS IN THE LABORATORY. Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. Available from: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Available from: [Link]
-
EPA HAZARDOUS WASTE CODES. Available from: [Link]
-
P or U? RCRA Waste Codes for Chemical Products. Lion Technology. Available from: [Link]
-
Waste Code. US Environmental Protection Agency. Available from: [Link]
-
EPA Hazardous Waste Codes. University of Maryland. Available from: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acs.org [acs.org]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling N-(4,5-Dimethyl-2-nitrophenyl)acetamide
For researchers and professionals in the dynamic field of drug development, the meticulous handling of chemical compounds is foundational to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of N-(4,5-Dimethyl-2-nitrophenyl)acetamide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined herein are synthesized from established safety data for structurally analogous compounds, ensuring a cautious and comprehensive approach to laboratory safety.
Hazard Identification and Risk Assessment
| Hazard Classification | Description | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | May lead to systemic toxic effects. Nitroaromatic compounds can potentially cause methemoglobinemia, reducing the blood's oxygen-carrying capacity.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | Direct contact can lead to redness, itching, and inflammation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][5] | May result in pain, redness, and potential damage to eye tissue upon contact. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][5] | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
| Carcinogenicity | Some related acetamide compounds are suspected of causing cancer based on animal data.[6] | This necessitates handling with the utmost caution to minimize long-term exposure risks. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the identified risks. The following provides a detailed breakdown of required equipment.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Mandatory: Wear tightly fitting safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7] These provide a seal around the eyes, protecting from dust particles and accidental splashes.
-
Recommended for High-Risk Operations: When handling larger quantities or during procedures with a high risk of splashing (e.g., sonication, vigorous mixing), supplement safety goggles with a full-face shield.
Skin and Body Protection
Preventing dermal contact is crucial due to the compound's potential for skin irritation and absorption.
-
Gloves: Wear chemical-resistant gloves at all times. Nitrile gloves are a suitable initial choice, but it is best practice to consult a glove compatibility chart for the specific solvent being used. Gloves must be inspected for tears or holes before each use.[3] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]
-
Lab Coat: A buttoned, knee-length lab coat is required to protect street clothes and underlying skin from contamination.
-
Protective Clothing: For tasks with a higher risk of spillage, consider wearing additional protective clothing, such as chemical-resistant aprons or sleeves.[8]
Respiratory Protection
Inhalation of this compound dust can cause respiratory tract irritation.[3]
-
Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood to minimize airborne concentrations.[8]
-
Respirator Use: If a fume hood is not available, or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[7][8] A particulate respirator (e.g., N95) may be sufficient for nuisance dust, but for higher-risk scenarios, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[3]
Operational Plan: A Step-by-Step Safe Handling Workflow
Adherence to a strict operational workflow is critical for minimizing exposure.
-
Preparation: Before handling the compound, ensure the designated work area (preferably a fume hood) is clean and uncluttered. Don all required PPE as outlined above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood or a ventilated balance enclosure to contain any dust. Use tools like spatulas and weighing paper to avoid direct contact.
-
In-Use: Keep containers of this compound tightly closed when not in use.[5] If dissolving the compound, add it slowly to the solvent to prevent splashing.
-
Post-Handling: After use, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water after removing gloves.[9]
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed container.[1]
-
Container Labeling: The waste container must be labeled with the full chemical name and appropriate hazard symbols.
-
Spill Management: In the event of a spill, avoid generating dust.[7] Carefully sweep or vacuum the material into a suitable disposal container.[7][8]
-
Final Disposal: Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[3][5] Do not allow the chemical to enter drains or waterways.[3]
Emergency Procedures: First-Aid Measures
In case of accidental exposure, immediate and appropriate action is vital.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[4][8]
-
Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][4]
References
- Acetamide Safety D
- 2'-Nitroacetanilide Safety D
- 2-Chloro-N-methyl-N-(4-nitrophenyl)
- N1-(4-Butylphenyl)
- 2-[4-(2-fluorophenyl)piperazino]-N-(3-nitrophenyl)
- N-(4,5-dichloro-2-nitrophenyl)
- Acetamide Safety D
- N,N-Dimethylacetamide Safety D
- N-(5-Chloro-4-methoxy-2-nitrophenyl)
- N,N-Dimethylacetamide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- N-(2,6-Dimethyl-3-nitrophenyl)
- Safe Disposal of N-(2-Methyl-5-nitrophenyl)acetamide: A Procedural Guide. (2025). BenchChem.
- An In-depth Technical Guide to the Material Safety of N-(2-Methyl-5-nitrophenyl)acetamide. (2025). BenchChem.
- Acetamide, N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]-: Human health tier II assessment. (2015). Australian Industrial Chemicals Introduction Scheme.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. capotchem.com [capotchem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. southwest.tn.edu [southwest.tn.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. keyorganics.net [keyorganics.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
